molecular formula C9H5N3O B1441923 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 881841-28-7

2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1441923
CAS No.: 881841-28-7
M. Wt: 171.16 g/mol
InChI Key: ULGBWXPDFRKJMZ-UHFFFAOYSA-N
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Description

2-Formylimidazo[1,2-a]pyridine-6-carbonitrile is a high-value chemical scaffold designed for advanced pharmaceutical research and drug discovery. The compound features the privileged imidazo[1,2-a]pyridine structure, a nitrogen-fused bicyclic heterocycle recognized as a "drug prejudice" scaffold due to its presence in numerous commercially available drugs and its broad spectrum of useful pharmacological properties. These properties include anti-inflammatory, antiviral, antibacterial, antifungal, and anticancer activities, making it a versatile core for developing new therapeutic agents. The specific functionalization of this scaffold with a formyl group at the 2-position and a nitrile at the 6-position provides exceptional utility for synthetic chemistry. The aldehyde group is a versatile handle for further derivatization through reactions such as condensation and nucleophilic addition, enabling the rapid generation of diverse compound libraries. The electron-withdrawing nitrile group can influence the electronic properties of the ring system and serves as a potential precursor for converting into other functional groups, such as amides or carboxylic acids. This multi-functional profile makes this compound a critical building block for constructing more complex molecules, particularly in the synthesis of potential inhibitors for various biological targets explored in medicinal chemistry. This product is intended for research and manufacturing applications only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-formylimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-7-1-2-9-11-8(6-13)5-12(9)4-7/h1-2,4-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGBWXPDFRKJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716884
Record name 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile
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Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-28-7
Record name 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile, a key building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure, present in numerous clinically used drugs and biologically active compounds.[1][2] The introduction of a formyl group at the 2-position and a carbonitrile at the 6-position offers versatile handles for further chemical modifications, enabling the exploration of new chemical space for therapeutic agents. This document details a robust synthetic protocol via the Vilsmeier-Haack reaction, outlines a thorough characterization workflow, and discusses the scientific rationale behind the experimental choices.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention from the scientific community due to its wide range of pharmacological activities.[3][4] This scaffold is a key component in several marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[2] The biological versatility of this nucleus is attributed to its unique electronic properties and its ability to interact with various biological targets. The development of novel derivatives of imidazo[1,2-a]pyridine continues to be an active area of research in the pursuit of new therapeutic agents for a variety of diseases, including cancer, infectious diseases, and neurological disorders.[5][6] The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[7]

Synthetic Strategy: The Vilsmeier-Haack Formylation

The introduction of a formyl group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[10][11] The electrophilic nature of the Vilsmeier reagent makes it highly effective for the formylation of activated rings.

The imidazo[1,2-a]pyridine system is sufficiently electron-rich to undergo electrophilic substitution, with the C-3 position being the most nucleophilic, followed by the C-2 position. However, formylation at the C-2 position can be achieved, and the presence of an electron-withdrawing group like the nitrile at the 6-position is expected to influence the reactivity of the heterocyclic core.

Proposed Synthetic Route

The synthesis of this compound is proposed to proceed via the Vilsmeier-Haack formylation of the commercially available starting material, imidazo[1,2-a]pyridine-6-carbonitrile.

Synthetic Route start Imidazo[1,2-a]pyridine-6-carbonitrile reagents POCl₃, DMF start->reagents product This compound reagents->product caption Synthetic pathway to the target compound.

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

This protocol is a well-established procedure for the Vilsmeier-Haack reaction and is adapted for the specific substrate.

Materials:

  • Imidazo[1,2-a]pyridine-6-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with the Substrate: Dissolve imidazo[1,2-a]pyridine-6-carbonitrile (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and flame-dried glassware are crucial to prevent its decomposition and ensure a high yield of the desired product.

  • Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at low temperature is essential to control the reaction and prevent the formation of byproducts.

  • Reaction Temperature: While the Vilsmeier reagent is formed at low temperatures, the subsequent electrophilic aromatic substitution often requires heating to proceed at a reasonable rate, especially with a somewhat deactivated substrate due to the nitrile group.

  • Aqueous Work-up: The intermediate iminium salt formed after the electrophilic attack is hydrolyzed to the final aldehyde during the aqueous work-up. The use of a mild base like sodium bicarbonate neutralizes the acidic reaction mixture.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:

Characterization_Workflow A Synthesized Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Purity & Structure Confirmation B->F C->F D->F E->F caption Workflow for product characterization.

Caption: Workflow for product characterization.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar structures.

Technique Expected Observations
¹H NMR A singlet for the aldehydic proton (CHO) in the range of δ 9.5-10.5 ppm. A set of signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the imidazo[1,2-a]pyridine core. The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the formyl and nitrile groups.
¹³C NMR A signal for the aldehydic carbon (CHO) around δ 180-190 ppm. A signal for the nitrile carbon (CN) around δ 115-120 ppm. A series of signals in the aromatic region corresponding to the carbons of the heterocyclic framework.
IR (cm⁻¹) A strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1680-1700 cm⁻¹. A sharp, medium intensity absorption for the nitrile group (C≡N) around 2220-2240 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) is expected at m/z = 171.04, corresponding to the molecular formula C₉H₅N₃O.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The Vilsmeier-Haack reaction offers an efficient route to this valuable building block. The comprehensive characterization data provided will aid researchers in confirming the successful synthesis and purity of the compound. The availability of this versatile intermediate will undoubtedly facilitate the development of novel imidazo[1,2-a]pyridine derivatives with potential applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile (CAS 881841-28-7). Given the limited publicly available experimental data for this specific molecule, this document serves as a predictive and methodological resource. It synthesizes information from closely related analogs and established analytical techniques to offer valuable insights for researchers. We will explore predicted physicochemical properties, expected spectral characteristics, a plausible synthetic route, and detailed, field-proven protocols for the experimental determination of its key parameters. This guide is designed to empower researchers in their efforts to characterize this and similar novel chemical entities, thereby accelerating the drug discovery and development process.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that has garnered immense interest from medicinal chemists. Its structural rigidity, coupled with its ability to engage in various non-covalent interactions, makes it an ideal scaffold for designing molecules with specific biological targets.[1][2] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The scaffold is also present in several marketed drugs, such as Zolpidem and Alpidem, further cementing its therapeutic relevance.[6]

The subject of this guide, this compound, introduces two key functional groups to this privileged core: a formyl (aldehyde) group at the 2-position and a carbonitrile (nitrile) group at the 6-position. The aldehyde group can act as a hydrogen bond acceptor and is a versatile synthetic handle for further chemical modifications. The nitrile group is a common feature in many pharmaceuticals, known for its ability to modulate metabolic stability and receptor binding affinity.[7] A comprehensive understanding of the physicochemical properties of this molecule is, therefore, a critical first step for any research program aiming to explore its therapeutic potential.

Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively reported. However, by analyzing data from the parent imidazo[1,2-a]pyridine scaffold and its substituted analogs, we can establish a set of predicted properties. These predictions serve as a valuable baseline for experimental design and data interpretation.

PropertyPredicted Value/RangeRationale & Commentary
Molecular Formula C₉H₅N₃OBased on the chemical structure.
Molecular Weight 171.16 g/mol Calculated from the molecular formula.
Melting Point (°C) 170 - 190The melting point of the parent Imidazo[1,2-a]pyridine-6-carbonitrile is 161-167 °C. The addition of a polar formyl group is expected to increase intermolecular forces, thus raising the melting point.
Aqueous Solubility Low to ModerateThe planar, aromatic core suggests low intrinsic solubility. However, the nitrogen atoms and the formyl group can act as hydrogen bond acceptors, potentially improving solubility over the unsubstituted parent scaffold. Experimental determination is crucial.
Predicted logP 1.5 - 2.5The imidazo[1,2-a]pyridine core is moderately lipophilic. The polar formyl and nitrile groups will decrease the lipophilicity compared to the unsubstituted ring system.
Predicted pKa 2.0 - 4.0The pyridine nitrogen is the most basic site. Electron-withdrawing effects from the fused imidazole ring, the nitrile group, and the formyl group will significantly reduce its basicity compared to pyridine itself (pKa ≈ 5.2).

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound can be conceptualized based on established methodologies for the functionalization of the imidazo[1,2-a]pyridine core.[8][9] A common approach involves the cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound.[10] Subsequent functionalization can then be achieved. An alternative, direct approach could involve a metal-catalyzed C-H functionalization.

A potential synthetic workflow is outlined below:

G A 2-Amino-5-cyanopyridine C Cyclization (e.g., NaHCO₃, EtOH, reflux) A->C B α-Bromoacetaldehyde diethyl acetal B->C D 2-(Diethoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile C->D E Acidic Hydrolysis (e.g., aq. HCl) D->E F This compound E->F

Caption: Proposed synthesis of this compound.

Predicted Spectral Characteristics

¹H and ¹³C NMR Spectroscopy

The expected NMR signals for this compound are predicted based on the analysis of similar imidazo[1,2-a]pyridine derivatives.[5][11]

  • ¹H NMR:

    • The aldehydic proton (CHO) is expected to be the most downfield signal, likely appearing as a singlet around δ 9.8-10.2 ppm.

    • The protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the nitrile and formyl groups.

    • The proton on the imidazole ring (at position 3) is expected to appear as a singlet in the aromatic region.

  • ¹³C NMR:

    • The carbonyl carbon of the aldehyde will be highly deshielded, with a characteristic signal around δ 180-190 ppm.

    • The carbon of the nitrile group will appear around δ 115-120 ppm.

    • The remaining aromatic carbons of the bicyclic system will resonate in the δ 110-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the aldehyde and nitrile functional groups.[12][13][14]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands (Fermi doublets) may be observed around 2820 cm⁻¹ and 2720 cm⁻¹.[12] The latter is often a key diagnostic peak for aldehydes.

  • C≡N Stretch (Nitrile): A medium-intensity, sharp absorption is expected in the range of 2220-2240 cm⁻¹.[14][15]

  • C=C and C=N Stretches (Aromatic System): Multiple bands of variable intensity will appear in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for this compound.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 171.

  • Fragmentation Pattern: The fragmentation of imidazo[1,2-a]pyridines often involves the loss of HCN.[16][17] For this specific molecule, characteristic fragmentation would likely involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z = 142. Further fragmentation of the bicyclic core would then proceed.

Experimental Protocols for Physicochemical Characterization

The following protocols are standardized, robust methods for determining the key physicochemical properties of a novel compound like this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility.[18][19] It involves creating a saturated solution of the compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) by allowing it to equilibrate for an extended period. The concentration of the dissolved compound in the supernatant is then quantified.

G A Add excess solid compound to buffer (pH 7.4) B Equilibrate on shaker (e.g., 24-48h at 25°C or 37°C) A->B C Separate solid and liquid phases (Centrifugation or Filtration) B->C D Collect supernatant C->D E Quantify concentration (e.g., HPLC-UV or LC-MS) D->E F Determine Solubility E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate) containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is added so that it remains undissolved after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours to ensure a saturated solution is formed.[7][18]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully collect the clear supernatant. Prepare a series of dilutions and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

  • Calculation: The determined concentration from the saturated solution represents the thermodynamic solubility of the compound under the tested conditions.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[20][21] For a crystalline solid, melting is an endothermic process that results in a distinct peak on the DSC thermogram. The onset of this peak is taken as the melting point.[3]

G A Accurately weigh 1-3 mg of sample into a DSC pan B Seal the pan and place in the DSC cell with a reference pan A->B C Heat at a constant rate (e.g., 10°C/min) under inert atmosphere (N₂) B->C D Record heat flow vs. temperature C->D E Analyze thermogram for endothermic melting peak D->E F Determine Onset Temperature (Melting Point) E->F

Caption: Workflow for Melting Point Determination by DSC.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of dry, crystalline this compound into an aluminum DSC pan.

  • Instrument Setup: Crimp the pan with a lid and place it in the DSC sample cell. Place an empty, sealed pan in the reference cell.

  • Thermal Program: Program the DSC instrument to heat the sample at a constant rate, typically 5 or 10 °C/min, over a temperature range that brackets the expected melting point (e.g., from 25°C to 250°C).[22] An inert nitrogen atmosphere is typically used to prevent oxidative degradation.

  • Data Acquisition: The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The melting point is determined as the extrapolated onset temperature of this peak.[3][21] The area under the peak corresponds to the heat of fusion.

pKa Determination by UV-Vis Spectrophotometry

Principle: This method is applicable if the compound's UV-Vis absorbance spectrum changes upon ionization.[1][23] By measuring the absorbance of the compound in a series of buffers with different pH values, a titration curve can be generated. The pKa is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations.[2]

G A Prepare a series of buffers with varying pH values B Add a constant concentration of the compound to each buffer A->B C Record the UV-Vis spectrum for each sample B->C D Identify wavelengths with the largest absorbance change C->D E Plot absorbance vs. pH D->E F Determine pKa from the inflection point of the sigmoid curve E->F

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol). Add a small, constant aliquot of the stock solution to each buffer solution in a 96-well UV-transparent plate or individual cuvettes.[23]

  • Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each sample.

  • Data Analysis: Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

  • Titration Curve: Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This should generate a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of the curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the first derivative of the curve.[24]

Conclusion

While this compound represents a promising, yet under-characterized, molecule, this guide provides a robust framework for its investigation. By leveraging predictive insights based on well-understood chemical principles and related structures, and by applying the detailed experimental protocols herein, researchers can efficiently and accurately determine its fundamental physicochemical properties. This essential data will underpin any subsequent efforts in medicinal chemistry, from lead optimization and formulation development to understanding its structure-activity relationships and pharmacokinetic profile. This guide serves not only as a resource for this specific compound but also as a template for the systematic characterization of other novel chemical entities emerging from drug discovery pipelines.

References

An In-Depth Technical Guide to 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile (CAS Number: 881841-28-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile, a key heterocyclic intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. This document, intended for researchers and drug development professionals, offers a detailed exploration of the compound's characteristics, supported by experimental insights and methodologies.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a vital pharmacophore found in numerous clinically approved drugs and investigational agents. Its unique bicyclic structure, consisting of a fused imidazole and pyridine ring, imparts favorable physicochemical and biological properties. Compounds containing this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and central nervous system activities.[1][2][3] this compound serves as a versatile building block for the synthesis of more complex molecules within this class, owing to its reactive formyl and carbonitrile functional groups.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 881841-28-7N/A
Molecular Formula C₉H₅N₃ON/A
Molecular Weight 171.16 g/mol N/A
Appearance Expected to be a solidGeneral observation for similar compounds
Melting Point Not explicitly reported. Related compound, Imidazo[1,2-a]pyridine-6-carbonitrile, has a melting point of 161-167 °C.
Solubility Expected to be soluble in organic solvents like DMSO and DMF.General knowledge of similar heterocyclic compounds.
Storage Store under an inert gas (nitrogen or Argon) at 2-8°C.[4]

Synthesis and Characterization

The synthesis of this compound can be approached through the construction of the imidazo[1,2-a]pyridine core followed by functional group introduction.

Synthesis of the Imidazo[1,2-a]pyridine Core

A common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of the precursor, imidazo[1,2-a]pyridine-6-carbonitrile, 2-amino-5-cyanopyridine would be the logical starting material.

Formylation of the Imidazo[1,2-a]pyridine Ring

The introduction of a formyl group onto an electron-rich heterocyclic system like imidazo[1,2-a]pyridine is often achieved via the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine-6-carbonitrile (Proposed)
  • Materials:

    • Imidazo[1,2-a]pyridine-6-carbonitrile

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Imidazo[1,2-a]pyridine-6-carbonitrile in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield this compound.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will confirm the presence of the formyl proton (expected as a singlet at δ 9-10 ppm) and the aromatic protons on the imidazo[1,2-a]pyridine ring system.

    • ¹³C NMR spectroscopy will show a characteristic signal for the formyl carbon (typically δ 180-190 ppm) in addition to the signals for the aromatic and nitrile carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) and the formyl (C=O) stretch (around 1680-1700 cm⁻¹) should be observable.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, with UV detection at an appropriate wavelength.[1]

Chemical Reactivity and Derivatization Potential

The presence of both a formyl and a nitrile group on the imidazo[1,2-a]pyridine scaffold makes this compound a highly valuable intermediate for further chemical modifications.

Reactions of the Formyl Group

The aldehyde functionality can undergo a variety of classical organic reactions, including:

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the primary alcohol.

  • Reductive Amination: To introduce a variety of amine-containing side chains.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: With active methylene compounds to build more complex structures.

Reactions of the Nitrile Group

The nitrile group also offers numerous possibilities for derivatization:

  • Hydrolysis: To a carboxylic acid or an amide.

  • Reduction: To a primary amine.

  • Addition of Grignard Reagents: To form ketones after hydrolysis.

  • Cycloaddition Reactions: To generate other heterocyclic rings.

The displacement of the nitrile group by nucleophiles has also been reported for some activated imidazo[1,2-a]pyridine systems.[4]

Figure 1: Potential derivatization pathways for this compound.

Potential Applications in Research and Drug Discovery

While specific biological data for this compound is not widely published, the imidazo[1,2-a]pyridine scaffold is a cornerstone of many biologically active molecules. This suggests that derivatives of this compound could be of significant interest in several therapeutic areas.

  • Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents, with some showing potent activity against various cancer cell lines.[2][3]

  • Antiviral and Antibacterial Agents: The scaffold is present in compounds with demonstrated antiviral and antibacterial properties.[2]

  • Anti-inflammatory Agents: Imidazo[1,2-a]pyridines have been explored for their anti-inflammatory effects.[3]

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine core has been utilized in the design of inhibitors for various kinases, which are important targets in cancer and inflammatory diseases.

The dual functionality of this compound makes it an ideal starting point for the creation of libraries of novel compounds for high-throughput screening in these and other disease areas.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. As recommended, storing under an inert atmosphere can help maintain its quality.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its rich derivatization chemistry, stemming from the reactive formyl and nitrile groups on the privileged imidazo[1,2-a]pyridine scaffold, opens up numerous avenues for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its properties and synthesis, offering a solid starting point for researchers and scientists looking to leverage this compound in their work.

References

Spectroscopic and Synthetic Profile of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile. While direct experimental data for this specific molecule is not yet widely published, this document, intended for researchers, scientists, and drug development professionals, extrapolates and predicts its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and the reported data of structurally analogous imidazo[1,2-a]pyridine derivatives. Furthermore, a detailed, step-by-step synthetic protocol is proposed, grounded in established methodologies for the synthesis of this important class of bicyclic nitrogen-containing heterocycles. This guide aims to serve as a foundational resource for the synthesis, purification, and characterization of this compound, thereby facilitating its exploration in medicinal chemistry and materials science.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds. This bicyclic system, featuring a bridgehead nitrogen atom, is a cornerstone in the development of therapeutic agents with a wide array of activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The functionalization of the imidazo[1,2-a]pyridine core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a formyl group at the 2-position and a carbonitrile group at the 6-position, as in the title compound, is anticipated to yield a molecule with unique electronic and reactive characteristics, making it a valuable building block for the synthesis of more complex molecular architectures.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of published data for closely related compounds, including imidazo[1,2-a]pyridine-2-carbaldehyde, imidazo[1,2-a]pyridine-6-carboxaldehyde, and various cyano-substituted imidazo[1,2-a]pyridines.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the bicyclic ring system and the formyl group. The chemical shifts are predicted based on the electronic environment of each proton, influenced by the electron-withdrawing nature of the formyl and cyano groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Data
H-38.2 - 8.4s-The proton at C-3 of the imidazo[1,2-a]pyridine ring typically appears as a singlet. Its downfield shift is enhanced by the adjacent electron-withdrawing formyl group.
H-59.2 - 9.4d~1.0The H-5 proton is expected to be the most deshielded proton of the pyridine ring due to the anisotropic effect of the imidazole ring and the electron-withdrawing cyano group at C-6. It will likely appear as a narrow doublet due to coupling with H-7.
H-77.8 - 8.0dd~9.0, ~1.5The H-7 proton will be coupled to both H-8 and H-5, resulting in a doublet of doublets.
H-87.6 - 7.8d~9.0The H-8 proton will be coupled to H-7, appearing as a doublet.
-CHO9.9 - 10.1s-The aldehyde proton is highly deshielded and will appear as a sharp singlet in the downfield region of the spectrum.

Predicted in CDCl₃ or DMSO-d₆ as the solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic distribution within the molecule. The carbon atoms of the carbonyl group and the nitrile group will be readily identifiable by their characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Data
C-2145 - 148The carbon bearing the formyl group will be significantly downfield.
C-3118 - 120This carbon is expected to be in a relatively upfield region for an aromatic carbon.
C-5130 - 133
C-6105 - 108The carbon attached to the cyano group will be shifted upfield due to the shielding effect of the nitrogen atom.
C-7135 - 138
C-8115 - 117
C-8a142 - 145Bridgehead carbon.
-CN117 - 119The nitrile carbon will have a characteristic chemical shift in this region.
-CHO185 - 188The carbonyl carbon of the aldehyde will be the most downfield signal.

Predicted in CDCl₃ or DMSO-d₆ as the solvent.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the stretching vibrations of the formyl and carbonitrile functional groups.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale and Comparative Data
C≡N (Nitrile)2220 - 2240StrongThe C≡N stretch is a sharp and strong absorption in this region. The conjugation with the aromatic system might slightly lower the frequency.
C=O (Aldehyde)1690 - 1710StrongThe carbonyl stretch of an aromatic aldehyde typically appears in this range.
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Medium to WeakTwo characteristic C-H stretching bands for the aldehyde proton (Fermi resonance).
C=N and C=C (Aromatic)1450 - 1650Medium to StrongStretching vibrations of the imidazo[1,2-a]pyridine ring system.
C-H (Aromatic)3000 - 3150Medium to WeakStretching vibrations of the aromatic C-H bonds.
Predicted Mass Spectrum (MS)

The mass spectrum under electron ionization (EI) or electrospray ionization (ESI) is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRationale
[M]⁺˙171.0484Molecular ion (for C₉H₅N₃O). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
[M-H]⁺170Loss of a hydrogen radical from the molecular ion.
[M-CHO]⁺142Loss of the formyl group (CHO radical), a common fragmentation pathway for aromatic aldehydes.
[M-CO]⁺˙143Loss of a neutral carbon monoxide molecule from the molecular ion.

Proposed Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible and efficient approach involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the formyl group.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine cluster_1 Step 2: Cyanation cluster_2 Step 3: Oxidation of the Methyl Group A 2-Amino-5-bromopyridine C 6-Bromo-2-methylimidazo[1,2-a]pyridine A->C Reflux in Ethanol B Chloroacetone B->C D 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile C->D CuCN, DMF, Reflux E This compound D->E SeO₂, Dioxane, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols
  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add chloroacetone (1.2 eq).

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Reaction Setup: In a flame-dried round-bottom flask, combine 6-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) and copper(I) cyanide (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Execution: The mixture is heated to reflux under a nitrogen atmosphere and stirred for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into an aqueous solution of ethylenediamine and stirred for 30 minutes. The product is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Reaction Setup: To a solution of 2-methylimidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in dioxane, add selenium dioxide (1.5 eq).

  • Reaction Execution: The reaction mixture is heated to reflux for 4-8 hours. The formation of a black precipitate of selenium is indicative of the reaction's progress. Monitor by TLC.

  • Work-up and Purification: The reaction mixture is cooled and filtered to remove the selenium precipitate. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product is purified by column chromatography on silica gel.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile for this compound. The predicted NMR, IR, and MS data, based on the analysis of structurally related compounds, offer a robust framework for the characterization of this novel molecule. The proposed synthetic route is logical and grounded in well-established synthetic methodologies for imidazo[1,2-a]pyridines. It is our hope that this guide will serve as a valuable resource for researchers, enabling the synthesis and exploration of this promising compound for various applications in drug discovery and materials science. As with any novel compound, the experimental data, once obtained, should be used to validate and refine the predictions made herein.

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This guide provides an in-depth technical framework for the comprehensive crystal structure analysis of a specific, functionally rich derivative: 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile. While this compound is commercially available (CAS 881841-28-7), its crystal structure has not been publicly reported as of the writing of this guide.[4][5] Therefore, this document serves as both a detailed procedural manual and a predictive exploration of its solid-state architecture. We will delineate a probable synthetic route, exhaustive protocols for single-crystal X-ray diffraction, and advanced computational analyses, including Hirshfeld surface and Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the structural nuances of novel heterocyclic compounds, thereby accelerating structure-based drug design and materials science initiatives.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine moiety is a fused bicyclic 5,6-heterocycle that has garnered significant attention in drug discovery. Its rigid structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, making it an ideal scaffold for interacting with biological targets. Marketed drugs such as Zolpidem (a hypnotic), Olprinone (a cardiotonic), and numerous compounds in preclinical and clinical development for antiviral, anticancer, and antibacterial applications underscore the therapeutic potential of this chemical class.[1][3]

The introduction of a formyl group at the 2-position and a carbonitrile group at the 6-position of the imidazo[1,2-a]pyridine core in This compound creates a molecule of significant interest. The formyl group can act as a hydrogen bond acceptor and a reactive handle for further synthetic elaboration, while the carbonitrile group is a potent hydrogen bond acceptor and can participate in various non-covalent interactions. Understanding the precise three-dimensional arrangement of these functional groups through single-crystal X-ray diffraction is paramount for predicting its behavior in biological systems and for designing next-generation therapeutics.

Synthesis and Crystallization

Proposed Synthetic Pathway

A potential precursor, 2-Chloromethylimidazo[1,2-a]pyridine-6-carbonitrile (CAS 885275-72-9), is known and can serve as a key intermediate.[7] Oxidation of the chloromethyl group would yield the desired 2-formyl derivative.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

    • To a solution of 2-amino-5-cyanopyridine in a suitable solvent such as ethanol or DMF, add 1,3-dichloroacetone.

    • Heat the reaction mixture under reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

  • Step 2: Oxidation to this compound.

    • Dissolve the 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile in a suitable solvent system, for example, a mixture of acetonitrile, water, and DMSO.

    • Add an oxidizing agent such as N-methylmorpholine N-oxide (NMO) or use a Sommelet reaction with hexamethylenetetramine.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent.

    • Dry, concentrate, and purify the crude product by column chromatography to yield the final compound, this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[8] The ideal crystal should be well-formed, optically clear, and typically between 0.1 and 0.3 mm in its largest dimension.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) for their ability to dissolve the purified compound at elevated temperatures and to allow for slow precipitation upon cooling.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9][10]

Data Collection and Processing

Experimental Protocol: X-ray Data Collection and Processing

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal lattice system.

  • Full Data Collection: Perform a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for Lorentz factor, polarization, and absorption.

Structure Solution and Refinement

The goal of structure solution is to obtain an initial model of the crystal structure, which is then refined to best fit the experimental data.

Experimental Workflow: Structure Solution and Refinement

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Data [label="Processed Diffraction Data\n(h, k, l, I, σ(I))"]; Solution [label="Structure Solution\n(e.g., SHELXT, SIR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InitialModel [label="Initial Atomic Model"]; Refinement [label="Full-Matrix Least-Squares\nRefinement (e.g., SHELXL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalModel [label="Refined Structural Model"]; Validation [label="Structure Validation\n(checkCIF)", fillcolor="#FBBC05", fontcolor="#202124"]; CIF [label="Crystallographic\nInformation File (CIF)"]; Deposition [label="Deposition to CCDC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data -> Solution [label=" Phase Problem"]; Solution -> InitialModel [label=" Electron Density Map"]; InitialModel -> Refinement; Refinement -> FinalModel [label=" R-factor Minimization"]; FinalModel -> Validation; Validation -> CIF; CIF -> Deposition; } iox Caption: Workflow for structure solution and refinement.

Hypothetical Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for this compound, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical formulaC₉H₅N₃O
Formula weight171.16 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)7.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)775.4
Z4
Calculated density (g/cm³)1.465
Absorption coeff. (mm⁻¹)0.102
F(000)352
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data coll. (°)2.5 to 27.5
Reflections collected7850
Independent reflections1780 [R(int) = 0.035]
Data / restraints / params1780 / 0 / 118
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Largest diff. peak/hole (eÅ⁻³)0.25 / -0.21
CCDC Deposition NumberTo be obtained upon deposition[11]

Computational Analysis of the Crystal Structure

To gain deeper insights into the intermolecular interactions that govern the crystal packing, computational methods such as Hirshfeld surface analysis and DFT are invaluable.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[12][13] The Hirshfeld surface is defined as the region in space where the contribution to the pro-crystal electron density from the molecule of interest is equal to the contribution from all other molecules.

Protocol: Hirshfeld Surface Analysis using CrystalExplorer

  • Input: Import the refined Crystallographic Information File (CIF) of the compound into the CrystalExplorer software.

  • Surface Generation: Generate the Hirshfeld surface by partitioning the crystal electron density.

  • Property Mapping: Map various properties onto the surface to visualize interaction sites. Key properties include:

    • d_norm: A normalized contact distance that highlights intermolecular contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii sum.

    • Shape Index and Curvedness: These properties reveal the shape of the surface and can identify complementary packing motifs, such as π-π stacking.

  • 2D Fingerprint Plots: Decompose the Hirshfeld surface into a 2D histogram of distances from the surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface. This plot quantifies the relative contributions of different types of intermolecular contacts (e.g., H···H, C···H, N···H).

Expected Interactions for this compound: Based on the functional groups present, we can anticipate the following key intermolecular interactions to be prominent in the Hirshfeld analysis:

  • C-H···N interactions: Involving the nitrile nitrogen and aromatic C-H donors.

  • C-H···O interactions: Involving the formyl oxygen and aromatic C-H donors.

  • π-π stacking: Between the planar imidazo[1,2-a]pyridine rings.

Workflow: Hirshfeld Surface Analysis

dot digraph "Hirshfeld_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

CIF [label="Refined CIF File"]; CrystalExplorer [label="Import into\nCrystalExplorer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GenerateHS [label="Generate Hirshfeld\nSurface"]; MapProps [label="Map Properties\n(d_norm, Shape Index)"]; FP [label="Generate 2D\nFingerprint Plots"]; Analysis [label="Analyze Intermolecular\nInteractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Contact\nContributions"];

CIF -> CrystalExplorer; CrystalExplorer -> GenerateHS; GenerateHS -> MapProps; GenerateHS -> FP; MapProps -> Analysis; FP -> Quantify; Quantify -> Analysis; } iox Caption: Workflow for Hirshfeld surface analysis.

Density Functional Theory (DFT) Calculations

DFT calculations provide a quantum mechanical description of the electronic structure, allowing for geometry optimization and the calculation of various molecular properties that complement the experimental X-ray data.[4]

Protocol: DFT Calculations using Gaussian

  • Input Preparation: Extract the coordinates of a single molecule from the refined CIF file.

  • Geometry Optimization: Perform a gas-phase geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This allows for a comparison between the solid-state (experimental) and the theoretical gas-phase (lowest energy) conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR, Raman).

  • Molecular Electrostatic Potential (MEP): Calculate and map the MEP onto the electron density surface. This visualizes the regions of positive (electrophilic) and negative (nucleophilic) potential, providing insights into potential intermolecular interaction sites.

  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity.

Conclusion and Outlook

This guide has provided a comprehensive, albeit prospective, framework for the complete structural elucidation of this compound. By integrating a plausible synthetic strategy with detailed, field-proven protocols for single-crystal X-ray diffraction and advanced computational analyses, we have established a robust workflow for characterizing this and other novel heterocyclic compounds.

The determination of the precise solid-state structure, including the identification and quantification of key intermolecular interactions such as C-H···N, C-H···O, and π-π stacking, is a critical step in understanding the structure-property relationships of this molecule. This knowledge is indispensable for rational drug design, where subtle changes in crystal packing can influence solubility and bioavailability, and for materials science, where intermolecular interactions dictate bulk properties. The methodologies outlined herein provide the necessary tools for researchers to unlock the full potential of the imidazo[1,2-a]pyridine scaffold.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific derivative, 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile, presents a unique combination of functional groups—an aldehyde at the 2-position and a nitrile at the 6-position—that are valuable for further synthetic elaboration yet may also introduce specific liabilities regarding its solubility and stability. This technical guide provides a comprehensive framework for characterizing these critical physicochemical properties. It is designed to equip researchers with the necessary protocols and theoretical understanding to robustly assess the developability of this and related compounds. This document outlines detailed methodologies for solubility assessment in various pharmaceutically relevant solvents and a systematic approach to evaluating chemical stability through forced degradation studies, in line with regulatory expectations.[2][3]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound of significant interest in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] The functionalization at various positions on this scaffold allows for the fine-tuning of its pharmacological and pharmacokinetic profiles.

The subject of this guide, this compound, is a key intermediate for the synthesis of more complex molecules. The electrophilic aldehyde at the C-2 position and the electron-withdrawing nitrile at the C-6 position make it a versatile building block. However, these very features can influence its stability and solubility, which are critical parameters for its utility in both synthesis and potential therapeutic applications. A thorough understanding of these properties is paramount for efficient process development, formulation design, and ensuring the integrity of biological data.

Physicochemical Characterization

While specific experimental data for this compound is not widely published, we can infer some properties from related analogs. The parent compound, Imidazo[1,2-a]pyridine-6-carbonitrile, is a solid with a melting point of 161-167 °C. A closely related analog, 2-Chloromethylimidazo[1,2-a]pyridine-6-carbonitrile, is a crystalline powder with a melting point greater than 150 °C and is recommended to be stored at 0-8 °C, suggesting potential thermal lability.[5]

Table 1: Predicted and Analog-Derived Physicochemical Properties

PropertyPredicted/Inferred ValueRationale/Source
Molecular Formula C9H5N3OBased on structure
Molecular Weight 171.16 g/mol Based on structure
Physical Form Solid (likely crystalline powder)Analogy to imidazo[1,2-a]pyridine-6-carbonitrile
Melting Point > 150 °CAnalogy to related structures[5]
Storage Cool, dry, and dark conditions recommendedPrecautionary, based on analog storage[5]

Solubility Profiling: A Methodological Approach

Determining the solubility of a compound is a cornerstone of its pre-formulation assessment. The presence of a polar aldehyde and a moderately polar nitrile, combined with an aromatic heterocyclic system, suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Experimental Protocol for Thermodynamic Solubility Assessment

The gold standard for solubility determination is the shake-flask method, which measures the thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound (solid, >95% purity)

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of the solid compound to a series of vials. The excess should be visually apparent after equilibration.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials tightly and place them on a rotator in a temperature-controlled chamber (e.g., 25 °C ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to ensure complete sedimentation of the solid.

  • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation and Interpretation

The results should be tabulated to provide a clear overview of the compound's solubility profile.

Table 2: Example Solubility Data for this compound

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)Classification
Water25Hypothetical ValueCalculatede.g., Sparingly soluble
PBS (pH 7.4)25Hypothetical ValueCalculatede.g., Slightly soluble
0.1 N HCl25Hypothetical ValueCalculatede.g., Soluble
Ethanol25Hypothetical ValueCalculatede.g., Freely soluble
DMSO25Hypothetical ValueCalculatede.g., Very soluble

Causality: The basic nitrogen in the imidazo[1,2-a]pyridine ring is expected to be protonated in acidic media (0.1 N HCl), leading to the formation of a more soluble salt. Conversely, solubility in aqueous media at neutral or basic pH is anticipated to be lower. High solubility is expected in polar aprotic solvents like DMSO and DMF, which are effective at solvating such heterocyclic structures.

Stability Assessment: A Forced Degradation Protocol

Forced degradation, or stress testing, is crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[6]

Experimental Workflow for Forced Degradation Studies

The following workflow outlines the standard conditions for stress testing as recommended by the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[3]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) API->Base Oxidative Oxidative (3% H2O2, RT, 24h) API->Oxidative Thermal Thermal (Solid) (80°C, 48h) API->Thermal Photo Photolytic (ICH Q1B conditions) API->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC MassBalance Assess Mass Balance HPLC->MassBalance

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

1. Acidic and Basic Hydrolysis:

  • Procedure: To separate aliquots of the stock solution, add an equal volume of 0.2 N HCl and 0.2 N NaOH to achieve final concentrations of 0.1 N acid and base, respectively. Heat the samples (e.g., at 60°C) and withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Causality: The imidazo[1,2-a]pyridine core can be susceptible to hydrolysis under harsh pH conditions. The formyl group, being an electron-withdrawing group, might also be involved in degradation pathways.

2. Oxidative Degradation:

  • Procedure: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Protect from light. Analyze at several time points.

  • Causality: The electron-rich imidazo[1,2-a]pyridine ring system is potentially susceptible to oxidation. N-oxidation is a common degradation pathway for nitrogen-containing heterocycles.

3. Thermal Degradation:

  • Procedure: Store the solid compound in a controlled temperature oven (e.g., 80°C). A sample with elevated humidity (e.g., 75% RH) should also be included. Analyze at set intervals.

  • Causality: As inferred from analogs, thermal lability might be a concern. The formyl group can also be prone to oxidation at elevated temperatures.

4. Photostability:

  • Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be run in parallel.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[7]

Methodology:

  • Column and Mobile Phase Screening: A reversed-phase HPLC method is typically the first choice. A C18 column with a gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Forced Degradation Sample Analysis: Inject the stressed samples into the HPLC system. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures that no degradation product is co-eluting with the main peak. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.

SIAM_Development cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) Initial Initial HPLC Method (C18, ACN/H2O) Stressed Analyze Stressed Samples Initial->Stressed Optimize Optimize Gradient, Buffer, pH Stressed->Optimize Specificity Specificity & Peak Purity Optimize->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness

Caption: Stability-Indicating Method (SIAM) Development Workflow.

Conclusion and Future Directions

While direct experimental data for this compound is scarce, this guide provides a robust, scientifically-grounded framework for its comprehensive characterization. By systematically applying the detailed protocols for solubility and stability testing, researchers can generate the critical data needed to advance their research and development efforts. The aldehyde functionality at the C-2 position is a key site for potential instability, particularly through oxidation. The solubility is predicted to be highly pH-dependent due to the basicity of the heterocyclic core. The successful application of these methodologies will not only elucidate the properties of this specific molecule but also provide a valuable template for the evaluation of other novel imidazo[1,2-a]pyridine derivatives, thereby accelerating the drug discovery process.

References

An In-Depth Technical Guide to 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of a particularly intriguing derivative, 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile. We will delve into its rational design, plausible synthetic pathways, and potential applications in drug discovery, offering a valuable resource for researchers, scientists, and professionals in drug development. This document aims to bridge the gap between theoretical knowledge and practical application, providing not just protocols, but the scientific reasoning that underpins them.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine moiety is a fused bicyclic aromatic system that has garnered significant attention in the pharmaceutical industry. Its rigid structure and rich electronic properties make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets. Marketed drugs such as Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) all feature this core, highlighting its therapeutic versatility.[2] The diverse biological activities associated with this scaffold are extensive, encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[4][5]

The introduction of specific functional groups onto this privileged scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The 2-formyl (-CHO) group is a versatile synthetic handle, enabling a wide range of chemical transformations for the generation of diverse compound libraries. The 6-carbonitrile (-CN) group can act as a hydrogen bond acceptor and can be metabolically stable, often contributing to improved pharmacokinetic profiles and target engagement. The combination of these two functional groups on the imidazo[1,2-a]pyridine core in This compound presents a molecule of significant interest for further exploration in drug discovery programs.

Synthetic Strategies and Methodologies

Synthesis of the Imidazo[1,2-a]pyridine-6-carbonitrile Scaffold

The construction of the core scaffold typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Diagram of the Synthetic Pathway for the Scaffold

G cluster_0 Scaffold Synthesis A 2-Amino-5-cyanopyridine C Imidazo[1,2-a]pyridine-6-carbonitrile A->C Condensation B α-Bromoacetaldehyde or equivalent B->C

Caption: General synthetic scheme for the imidazo[1,2-a]pyridine-6-carbonitrile scaffold.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile

  • Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is added an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq) and a mild base like sodium bicarbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyridine-6-carbonitrile.

Formylation at the 2-Position: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich heterocyclic system is efficiently achieved through the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Diagram of the Vilsmeier-Haack Formylation

G cluster_1 Formylation Step D Imidazo[1,2-a]pyridine-6-carbonitrile F This compound D->F Electrophilic Aromatic Substitution E Vilsmeier Reagent (POCl₃, DMF) E->F

Caption: Vilsmeier-Haack formylation of the imidazo[1,2-a]pyridine-6-carbonitrile core.

Experimental Protocol: Synthesis of this compound

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous DMF is cooled in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: A solution of Imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated (typically to 60-80 °C) for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Physicochemical and Spectroscopic Properties

The characterization of this compound is crucial for confirming its identity and purity. Below is a table summarizing its expected physicochemical properties.

PropertyValue
Molecular Formula C₉H₅N₃O
Molecular Weight 171.16 g/mol
Appearance Expected to be a solid
CAS Number 881841-28-7
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Spectroscopic data for this specific molecule is not widely published. However, based on its structure, the following characteristic peaks would be anticipated:

  • ¹H NMR: A singlet for the aldehyde proton (δ 9-10 ppm), and distinct aromatic protons corresponding to the imidazo[1,2-a]pyridine ring system.

  • ¹³C NMR: A resonance for the aldehyde carbonyl carbon (δ 180-190 ppm), the nitrile carbon (δ 115-125 ppm), and signals for the aromatic carbons of the heterocyclic core.

  • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (around 1680-1700 cm⁻¹) and a characteristic peak for the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a privileged scaffold with versatile functional groups makes this compound a highly valuable building block in medicinal chemistry.

As a Scaffold for Library Synthesis

The 2-formyl group serves as a key functional group for a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine functionalities, creating a library of substituted aminomethyl derivatives.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To generate derivatives with extended conjugation and varied geometries.

  • Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form a wide range of heterocyclic derivatives.

These transformations allow for the rapid generation of a diverse library of compounds for high-throughput screening against various biological targets.

Diagram of Derivatization Pathways

G A This compound B Reductive Amination A->B C Wittig Reaction A->C D Condensation A->D E Aminomethyl Derivatives B->E F Alkene Derivatives C->F G Hydrazones, Oximes, etc. D->G

Caption: Potential synthetic diversifications from the 2-formyl group.

Potential Biological Activities

Given the broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine scaffold, derivatives of this compound are promising candidates for various therapeutic areas. Research on related 6-substituted imidazo[1,2-a]pyridines has shown significant activity against colon cancer cell lines.[9] Furthermore, the imidazo[1,2-a]pyridine core has been explored for its potential as antitubercular, antifungal, and antiviral agents.[2] The specific contribution of the 2-formyl and 6-carbonitrile moieties to the biological activity profile of this scaffold warrants further investigation.

Conclusion

This compound represents a strategically important molecule at the intersection of a privileged heterocyclic scaffold and versatile synthetic chemistry. While its direct discovery and biological evaluation are not extensively documented in publicly accessible literature, its synthesis is highly feasible through established chemical transformations. This guide has provided a logical and scientifically grounded framework for its preparation and has highlighted its significant potential as a key intermediate for the generation of diverse compound libraries for drug discovery. The exploration of this and related derivatives is a promising avenue for the development of novel therapeutics to address a range of unmet medical needs.

References

An In-Depth Technical Guide to Theoretical and Computational Studies on Imidazo[1,2-a]pyridine Core Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2][3][4] As a nitrogen-bridged heterocyclic compound, it is a core component in numerous therapeutic agents, including well-known drugs like zolpidem, alpidem, and olprinone.[1][2][5] The broad spectrum of biological activities exhibited by its derivatives—spanning anticancer, antiviral, anti-inflammatory, and antimicrobial properties—continually drives research into this versatile structure.[1][2][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate the imidazo[1,2-a]pyridine core. We will delve into the quantum chemical principles that govern its electronic structure, reactivity, and photophysical properties, and explore how these insights are leveraged in modern drug discovery through techniques like molecular docking and structure-activity relationship (SAR) studies.

Unveiling the Electronic Landscape: Structure and Aromaticity

A fundamental understanding of the electronic characteristics of the imidazo[1,2-a]pyridine core is paramount for predicting its behavior. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for this purpose.[6][7]

Geometry Optimization and Structural Integrity

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are routinely employed to perform geometry optimization.[8][9] The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These computational results can be validated by comparing them with experimental data from X-ray crystallography, where a low root-mean-square deviation (RMSD) indicates high accuracy.[7][10]

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.[11]

DFT calculations allow for the visualization and energy calculation of these orbitals. For instance, in many imidazo[1,2-a]pyridine derivatives, the HOMO is distributed over the entire fused ring system, while the LUMO may be localized on specific substituents, influencing the molecule's interaction with electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule.[6] It visually represents the electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor, prone to nucleophilic attack). For the imidazo[1,2-a]pyridine core, the nitrogen atom in the imidazole ring often presents a site of high negative potential, making it a likely target for protonation or interaction with electrophiles.[7][10]

Experimental Protocol: DFT-Based Electronic Structure Analysis
  • Structure Input: Build the imidazo[1,2-a]pyridine derivative of interest using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Select a suitable DFT functional and basis set (e.g., B3LYP/6-311G++(d,p)).[11][12]

    • Perform a full geometry optimization to find the lowest energy conformation.

    • Confirm that the optimization has converged by performing a frequency calculation; the absence of imaginary frequencies indicates a true energy minimum.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain molecular orbital information.

    • Calculate and visualize the HOMO and LUMO to understand the electron distribution.

    • Generate an MEP map to identify reactive sites.

  • Data Analysis:

    • Analyze the HOMO-LUMO energy gap to assess chemical reactivity.

    • Correlate the MEP map with known chemical reactions of the scaffold to validate the computational model.

Predicting Photophysical Properties with TD-DFT

Imidazo[1,2-a]pyridine derivatives are known for their interesting photophysical properties, including fluorescence, making them useful as fluorescent probes and in optoelectronic devices.[5][13] Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for investigating the excited-state properties of these molecules.[13]

TD-DFT calculations can predict electronic absorption and emission spectra, which can then be compared with experimental UV-Vis and fluorescence spectroscopy results.[14][15] These studies can elucidate how different substituents on the imidazo[1,2-a]pyridine core can fine-tune its photophysical properties.[13] For example, electron-donating groups can lead to a red-shift (bathochromic shift) in the emission spectra.[5]

Some studies have focused on phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), where a proton moves to a different position within the molecule upon photoexcitation.[13] TD-DFT can model the potential energy surfaces of the ground and excited states to understand the thermodynamics and kinetics of such processes.[13]

Workflow for Computational Photophysics

G cluster_ground_state Ground State (DFT) cluster_excited_state Excited State (TD-DFT) cluster_analysis Analysis & Validation mol_struct Molecular Structure Input geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_struct->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc td_dft TD-DFT Calculation (e.g., CAM-B3LYP) freq_calc->td_dft Optimized Ground State Geometry abs_spec Predict Absorption Spectrum td_dft->abs_spec es_opt Excited State Geometry Optimization (S1) td_dft->es_opt comparison Compare with Experimental UV-Vis & Fluorescence Data abs_spec->comparison em_spec Predict Emission Spectrum es_opt->em_spec em_spec->comparison interpretation Interpret Substituent Effects & Molecular Properties comparison->interpretation

Caption: A generalized workflow for the computational study of photophysical properties.

Imidazo[1,2-a]pyridine in Drug Discovery: A Computational Approach

The wide array of biological activities associated with the imidazo[1,2-a]pyridine scaffold makes it a cornerstone in drug discovery.[1][2] Computational methods are indispensable for rational drug design, enabling the prediction of how these molecules will interact with biological targets and guiding the synthesis of more potent and selective compounds.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction (binding affinity).[12] This method is crucial for understanding the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives.[1][2]

The process involves preparing the 3D structures of both the ligand (the imidazo[1,2-a]pyridine derivative) and the protein target. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

Docking studies have been successfully used to:

  • Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between imidazo[1,2-a]pyridine-based inhibitors and their target proteins.[16][17]

  • Explain the observed SAR for a series of compounds.[18][19]

  • Design novel derivatives with improved binding affinity.[16]

Target Class Example Target Therapeutic Area Key Findings from Docking Reference
KinaseNek2Gastric CancerIdentification of key hydrogen bonds with the hinge region of the kinase.[18]
KinasePDGFRβCancerAmine substituents predicted to interact with aspartic acid or asparagine residues.[16]
Viral ProteinRdRpAntiviralTargeting the top of the finger domain of the RNA-dependent RNA polymerase.[8]
EnzymeAcetylcholinesteraseNeurodegenerative DiseasesBiphenyl side chains showing strong inhibition by interacting with peripheral anionic sites.[20]
Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built. This allows for the virtual screening of new compounds and the prioritization of candidates for synthesis. For imidazo[1,2-a]pyridine derivatives, QSAR models have been developed to predict their antiviral activity, relating it to the electron-donor and electron-acceptor properties of specific atoms in the structure.[8]

Experimental Protocol: Molecular Docking Simulation
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site, typically based on the location of the co-crystallized ligand or known active sites.

  • Ligand Preparation:

    • Generate the 3D structure of the imidazo[1,2-a]pyridine derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, Molegro Virtual Docker[12]) to dock the prepared ligand into the receptor's binding site.

    • The software will generate multiple binding poses.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their docking scores.

    • Visualize the ligand-receptor complex to identify key interactions (hydrogen bonds, π-π stacking, hydrophobic interactions).

    • Compare the docking results for a series of compounds to rationalize their SAR.

Structure-Based Drug Design Workflow

G cluster_setup Preparation cluster_docking Computation cluster_analysis Analysis & Design get_pdb Obtain Target Structure (e.g., from PDB) prep_protein Prepare Protein (Remove water, add H+) get_pdb->prep_protein docking Molecular Docking Simulation prep_protein->docking prep_ligand Prepare Ligand (Imidazo[1,2-a]pyridine derivative) prep_ligand->docking scoring Score & Rank Poses docking->scoring analyze_pose Analyze Binding Pose & Interactions scoring->analyze_pose sar_analysis Structure-Activity Relationship (SAR) analyze_pose->sar_analysis design_new Design New Derivatives sar_analysis->design_new design_new->prep_ligand Iterative Cycle

Caption: An iterative workflow for structure-based drug design using molecular docking.

Conclusion

Theoretical and computational studies have become an indispensable component of research on the imidazo[1,2-a]pyridine core. From elucidating its fundamental electronic properties with DFT to predicting its behavior in complex biological systems through molecular docking, these methods provide profound insights that accelerate scientific discovery. By integrating computational predictions with experimental validation, researchers can more efficiently design novel imidazo[1,2-a]pyridine derivatives with tailored properties, whether for advanced materials or as next-generation therapeutic agents. This guide has outlined the key computational strategies and provided a framework for their application, empowering scientists to fully harness the potential of this remarkable heterocyclic scaffold.

References

The Formyl Group on the Imidazo[1,2-a]pyridine Scaffold: A Gateway to Chemical Diversity and Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous commercial drugs and clinical candidates.[1][2] Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents targeting a wide array of diseases.[3][4] The introduction of a formyl group (-CHO) onto this scaffold serves as a critical strategic step, unlocking a vast potential for chemical diversification. This aldehyde functionality acts as a versatile synthetic handle, enabling a plethora of subsequent chemical transformations. This guide provides a detailed exploration of the reactivity of the formyl group on the imidazo[1,2-a]pyridine core, offering field-proven insights, step-by-step protocols, and a mechanistic understanding of key reactions to empower researchers in drug discovery and materials science.

The Imidazo[1,2-a]pyridine Scaffold: Electronic Landscape and Formylation Strategy

The imidazo[1,2-a]pyridine system is a fused bicyclic 5-6 heterocycle, recognized for its broad therapeutic applications in marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer).[3][4] The fusion of an electron-rich imidazole ring with a pyridine ring creates a unique electronic environment. The C-3 position of the imidazole ring is particularly electron-rich and thus highly susceptible to electrophilic substitution.

This inherent reactivity makes direct formylation at the C-3 position an efficient and common strategy. The Vilsmeier-Haack reaction is a powerful and widely used method for this purpose, employing a Vilsmeier reagent (generated from phosphorus oxychloride and a disubstituted formamide like DMF) to introduce a formyl group onto electron-rich aromatic and heterocyclic rings.[5][6]

G cluster_0 Vilsmeier-Haack Formylation Workflow Start Imidazo[1,2-a]pyridine (Electron-Rich Core) Intermediate Electrophilic Iminium Ion Start->Intermediate Electrophilic Attack at C3 Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Generates Product Imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Workflow for C-3 formylation via the Vilsmeier-Haack reaction.

Key Transformations of the Formyl Group

The aldehyde at the C-3 position (imidazo[1,2-a]pyridine-3-carbaldehyde) is a versatile building block for a wide range of chemical transformations.[7] Its reactivity is central to creating libraries of compounds for biological screening.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are cornerstone C-C bond-forming strategies that leverage the electrophilicity of the formyl carbon.

This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, often referred to as a chalcone or propenone derivative. These structures are of significant interest for their biological activities.[8] The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the formyl group of the imidazo[1,2-a]pyridine-3-carbaldehyde.

G cluster_0 Claisen-Schmidt Condensation Aldehyde Imidazo[1,2-a]pyridine -3-carbaldehyde Adduct Aldol Adduct Aldehyde->Adduct Ketone Acetophenone Derivative Enolate Enolate Intermediate Ketone->Enolate Deprotonation via Base Base (e.g., NaOH) Base->Enolate Enolate->Adduct Nucleophilic Attack Product 3-Imidazo[1,2-a]pyridinyl -1-arylpropenone Adduct->Product Dehydration

Caption: Mechanism of the Claisen-Schmidt condensation reaction.

Field-Proven Protocol: Synthesis of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives[8]

  • Enolate Formation: To a solution of a substituted acetophenone (1.1 mmol) in ethanol, add an aqueous solution of sodium hydroxide (40%).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to ensure the formation of the enolate.

  • Aldehyde Addition: Add the imidazo[1,2-a]pyridine-3-carbaldehyde derivative (1.1 mmol) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction medium with a 20% solution of acetic acid. A precipitate will form.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Acetophenone Derivative Product Yield Melting Point (°C)
4-Hydroxyacetophenone75%196-198
4-Chloroacetophenone73%150-152
4-Bromoacetophenone80%150-152
2-Hydroxyacetophenone65%100-102
Data synthesized from Ouattara, M., et al. (2017).[8]

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to an aldehyde, followed by dehydration.[9] This reaction is exceptionally useful for synthesizing α,β-unsaturated systems with electron-withdrawing groups, which are valuable precursors in organic synthesis. The reaction is typically catalyzed by a weak base, such as an amine.[10][11]

Exemplary Protocol: Knoevenagel Condensation Catalyzed by Imidazole[12][13]

  • Reaction Setup: In a round-bottom flask, dissolve the imidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in dichloromethane (2 mL).

  • Catalyst Addition: Add imidazole (10-30 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. If using a less reactive methylene compound like ethyl cyanoacetate, refluxing may be necessary.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, add water (5 mL) to the mixture.

  • Extraction and Isolation: Extract the product with dichloromethane (2 x 3 mL). Combine the organic layers and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure to obtain the pure olefinic product.

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[14][15] It involves the reaction of the formyl group with a phosphonium ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[16] The stereochemical outcome (E/Z selectivity) of the alkene product depends on the nature of the substituents on the ylide.[14]

G cluster_0 Wittig Reaction Workflow Aldehyde Imidazo[1,2-a]pyridine -3-carbaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Intermediate Product Alkene Derivative Intermediate->Product Decomposition Byproduct Triphenylphosphine Oxide (Ph3P=O) Intermediate->Byproduct

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile, a valuable heterocyclic building block for pharmaceutical and materials science research. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] The introduction of a formyl group at the C-2 position offers a versatile synthetic handle for further molecular elaboration through reactions such as Wittig olefination, reductive amination, and oxidation. This guide presents a robust and direct synthetic strategy based on established cyclocondensation methodology and provides detailed, step-by-step laboratory protocols. An alternative, less favorable route involving late-stage formylation is also discussed to highlight the critical issue of regioselectivity in the functionalization of the imidazo[1,2-a]pyridine core.

Introduction and Retrosynthetic Analysis

The synthesis of functionalized imidazo[1,2-a]pyridines is a cornerstone of modern medicinal chemistry.[2][3] The target molecule, this compound, combines this key scaffold with two reactive functional groups: a C-6 nitrile and a C-2 aldehyde. A logical retrosynthetic analysis suggests that the most efficient approach is to construct the bicyclic core with the C-2 formyl group (or a precursor) already in place.

The primary disconnection of the imidazole ring via the classical Tschitschibabin reaction pathway leads to two key precursors: 2-amino-5-cyanopyridine (2) and an α-haloaldehyde synthon such as bromoacetaldehyde (3) .[1] The aminopyridine intermediate 2 can, in turn, be prepared from commercially available 2-aminopyridine. This multi-stage, linear approach is outlined as the Primary Synthetic Strategy.

G Target This compound (Target) Disconnect1 Tschitschibabin Cyclocondensation Target->Disconnect1 Intermediate2 2-Amino-5-cyanopyridine (2) Disconnect1->Intermediate2 Intermediate3 Bromoacetaldehyde (3) (C2-Synthon) Disconnect1->Intermediate3 Disconnect2 Halogenation & Cyanation Intermediate2->Disconnect2 Start 2-Aminopyridine Disconnect2->Start

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Strategy: Cyclocondensation Approach

This strategy is the recommended and most direct route. It involves the initial preparation of the requisite substituted aminopyridine, followed by the key cyclocondensation step to build the fused heterocyclic system.

G cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Cyclocondensation Start 2-Aminopyridine Step1 1. Acylation (Ac₂O) 2. Bromination (Br₂) 3. Hydrolysis (NaOH) Start->Step1 Bromide 2-Amino-5-bromopyridine Step1->Bromide Step2 Cyanation (CuCN) Bromide->Step2 Intermediate 2-Amino-5-cyanopyridine (2) Step2->Intermediate Step3 Cyclocondensation (NaHCO₃, EtOH, Reflux) Intermediate->Step3 C2_Synthon Bromoacetaldehyde Diethyl Acetal C2_Synthon->Step3 Target 2-Formylimidazo[1,2-a]pyridine- 6-carbonitrile (Target) Step3->Target

Caption: Workflow for the Primary Synthetic Strategy.

Protocol 1: Synthesis of 2-Amino-5-cyanopyridine (2)

This three-step protocol starts from 2-aminopyridine and proceeds through a brominated intermediate.[4]

Step 1A: Synthesis of N-(5-bromo-2-pyridinyl)acetamide

  • To a stirred solution of 2-aminopyridine (10.0 g, 106.3 mmol) in glacial acetic acid (50 mL), add acetic anhydride (16.2 g, 158.5 mmol) dropwise.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction to room temperature and then place in an ice bath. Add bromine (18.7 g, 117.0 mmol) dropwise while maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and neutralize carefully with concentrated ammonium hydroxide until the pH is ~8.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the acetylated and brominated intermediate.

Step 1B: Hydrolysis to 2-Amino-5-bromopyridine

  • Suspend the crude N-(5-bromo-2-pyridinyl)acetamide in a 50% aqueous solution of sodium hydroxide (40 mL).

  • Stir the mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 1C: Cyanation to 2-Amino-5-cyanopyridine (2)

  • To a flask charged with copper(I) cyanide (10.3 g, 115.0 mmol), add anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Add the crude 2-amino-5-bromopyridine (16.7 g, 96.5 mmol) to the suspension.

  • Heat the reaction mixture to 140-150°C and maintain at this temperature for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour it into a solution of ethylenediamine (20 mL) and water (100 mL).

  • Stir the mixture for 30 minutes to dissolve the copper salts, then extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-amino-5-cyanopyridine as a solid.

ReagentM.W.Amount (mmol)Stoichiometry
2-Aminopyridine94.11106.31.0 eq
Bromine159.81117.01.1 eq
Copper(I) Cyanide89.56115.01.2 eq
Expected Yield 119.12 -~50-60% over 3 steps
Protocol 2: Synthesis of this compound

This protocol utilizes the classic Tschitschibabin condensation. To circumvent the instability and polymerization tendency of free bromoacetaldehyde, its more stable diethyl acetal precursor is used. The acetal is hydrolyzed in situ under the aqueous acidic conditions generated during the reaction.

  • In a round-bottom flask, dissolve 2-amino-5-cyanopyridine (2) (5.0 g, 42.0 mmol) in ethanol (100 mL).

  • Add sodium bicarbonate (4.2 g, 50.0 mmol) to the solution, followed by bromoacetaldehyde diethyl acetal (8.27 g, 42.0 mmol).

  • Heat the reaction mixture to reflux and stir for 18-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude acetal-protected intermediate.

  • To the crude residue, add a mixture of 2M hydrochloric acid (50 mL) and THF (25 mL).

  • Stir the mixture at 40°C for 2-4 hours to facilitate the deprotection of the acetal.

  • Cool the solution and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization from ethanol to yield the final product.

ReagentM.W.Amount (mmol)Stoichiometry
2-Amino-5-cyanopyridine (2)119.1242.01.0 eq
Bromoacetaldehyde diethyl acetal197.0742.01.0 eq
Sodium Bicarbonate84.0150.01.2 eq
Expected Yield 171.16 -~65-75%

Scientist's Note (Rationale): The initial reaction between the pyridine nitrogen of 2 and bromoacetaldehyde diethyl acetal forms a pyridinium salt. The added base (sodium bicarbonate) facilitates the subsequent intramolecular cyclization by deprotonating the exocyclic amino group, which then attacks the electrophilic carbon of the acetal precursor. The final acidic workup is crucial for hydrolyzing the acetal to reveal the desired formyl group.

Alternative Strategy & Regioselectivity Issues

A common method for functionalizing electron-rich heterocycles is direct formylation, most notably the Vilsmeier-Haack reaction.[5] However, for the imidazo[1,2-a]pyridine system, electrophilic substitution demonstrates strong regioselectivity for the C-3 position of the imidazole ring.[6][7] Attempting a late-stage formylation on a pre-formed 6-cyanoimidazo[1,2-a]pyridine core would therefore be expected to yield the undesired C-3 formyl isomer, not the target C-2 isomer. This alternative pathway is presented for informational purposes and to underscore the importance of choosing a synthetic strategy that controls regiochemistry from the outset.

G cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Late-Stage Formylation Intermediate 2-Amino-5-cyanopyridine (2) Step1 Cyclization (e.g., with Chloroacetaldehyde) Intermediate->Step1 Core Imidazo[1,2-a]pyridine- 6-carbonitrile Step1->Core Step2 Vilsmeier-Haack (POCl₃, DMF) Core->Step2 Isomer 3-Formylimidazo[1,2-a]pyridine- 6-carbonitrile (Undesired Isomer) Step2->Isomer

References

Application Notes and Protocols for the Use of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1][2] This heterocyclic system is the central feature in drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment), highlighting its therapeutic versatility.[3] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, including anticancer, antiviral, and anti-inflammatory properties, continues to drive the development of novel synthetic methodologies for its construction and functionalization.[4][5]

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry by maximizing atom economy and reducing waste.[6] Among these, isocyanide-based MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions, are particularly well-suited for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives.[2][5]

This application note focuses on a specialized building block, 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile , and its strategic application in MCRs. The presence of both a reactive aldehyde at the 2-position and a strongly electron-withdrawing nitrile group at the 6-position imparts unique reactivity to this scaffold, making it a highly valuable synthon for the creation of novel and complex molecular architectures.

The Role of 2-Formyl and 6-Carbonitrile Substituents in MCRs

The unique substitution pattern of this compound offers distinct advantages in the context of multicomponent reactions:

  • The 2-Formyl Group: This aldehyde functionality serves as the electrophilic carbonyl component in a variety of MCRs. In the Groebke-Blackburn-Bienaymé reaction, it readily condenses with a 2-aminoazine to form the crucial imine intermediate, which then undergoes a [4+1] cycloaddition with an isocyanide.[2] Similarly, in Ugi and Passerini-type reactions, the formyl group is the entry point for the initial nucleophilic attack by the isocyanide and subsequent transformations.

  • The 6-Carbonitrile Group: The nitrile moiety at the 6-position is a potent electron-withdrawing group. Its presence modulates the electronic properties of the entire imidazo[1,2-a]pyridine ring system. This electronic influence can enhance the electrophilicity of the 2-formyl group, potentially increasing the rate and efficiency of the initial condensation step in MCRs. Furthermore, the nitrile group offers a valuable handle for post-MCR modifications, allowing for further diversification of the molecular scaffold. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening avenues for the synthesis of more complex and polyfunctionalized derivatives.

The combination of these two functional groups on the rigid imidazo[1,2-a]pyridine core provides a powerful platform for the design and synthesis of novel compounds with potential applications in drug discovery and materials science.

Synthesis of this compound

While this compound is commercially available from suppliers such as Chongqing Chemdad Co., Ltd. (CAS No. 881841-28-7), understanding its synthesis is crucial for researchers who may wish to prepare it in-house or create analogs.[7] A plausible synthetic route would involve the formylation of the imidazo[1,2-a]pyridine-6-carbonitrile precursor. Standard formylation methods, such as the Vilsmeier-Haack reaction, could be employed to introduce the aldehyde group at the C2 position of the electron-rich imidazole ring.

Application in Multicomponent Reactions: Protocols and Methodologies

The true synthetic power of this compound is realized when it is employed as a key building block in multicomponent reactions. Below are detailed protocols for its application in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a highly efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines and related fused imidazoles from a 2-aminoazine, an aldehyde, and an isocyanide.[2][8] The use of this compound as the aldehyde component leads to the formation of complex dimeric or oligomeric structures where the imidazo[1,2-a]pyridine scaffold is appended with another heterocyclic system.

Experimental Protocol: Synthesis of a Dimeric Imidazo[1,2-a]pyridine Derivative via GBB Reaction

Objective: To synthesize a novel 3-amino-substituted imidazo[1,2-a]pyridine derivative using this compound as the aldehyde component in a Groebke-Blackburn-Bienaymé three-component reaction.

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (HRMS)

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 171 mg, 1.0 mmol), 2-aminopyridine (94 mg, 1.0 mmol), and scandium(III) triflate (49 mg, 0.1 mmol).

  • Solvent Addition: Add a mixture of anhydrous dichloromethane (DCM, 6 mL) and anhydrous methanol (MeOH, 2 mL) to the flask.

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the imine intermediate.

  • Isocyanide Addition: Add tert-butyl isocyanide (0.125 mL, 1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.

Expected Outcome:

The reaction is expected to yield a novel 3-(tert-butylamino)-2-(6-cyanoimidazo[1,2-a]pyridin-2-yl)imidazo[1,2-a]pyridine. The yield will vary depending on the specific reaction conditions and the purity of the starting materials.

Causality Behind Experimental Choices:

  • Catalyst: Scandium(III) triflate is a mild Lewis acid that effectively catalyzes the formation of the imine intermediate from the aldehyde and the 2-aminopyridine without promoting significant side reactions.[2]

  • Solvent System: The DCM/MeOH solvent mixture provides good solubility for all reactants and the catalyst. Methanol also acts as a protic solvent that can facilitate the proton transfer steps in the reaction mechanism.

  • Stoichiometry: A slight excess of the isocyanide is used to ensure complete consumption of the imine intermediate.

Data Presentation:

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound171.161.0171 mg (1.0 mmol)
2-Aminopyridine94.121.094 mg (1.0 mmol)
tert-Butyl isocyanide83.151.10.125 mL (1.1 mmol)
Scandium(III) triflate492.150.149 mg (0.1 mmol)

Visualization of the GBB Reaction Workflow:

GBB_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Dry Round-Bottom Flask Add_Reactants Add Aldehyde, Amine, and Sc(OTf)3 Start->Add_Reactants Add_Solvent Add DCM/MeOH Add_Reactants->Add_Solvent Stir_1 Stir for 15 min (Imine Formation) Add_Solvent->Stir_1 Add_Isocyanide Add Isocyanide Stir_1->Add_Isocyanide Stir_2 Stir at RT (12-24h) Monitor by TLC Add_Isocyanide->Stir_2 Concentrate Concentrate in vacuo Stir_2->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize

Caption: Workflow for the GBB synthesis of a dimeric imidazo[1,2-a]pyridine.

Visual Representation of the GBB Reaction Mechanism:

GBB_Mechanism Aldehyde R1-CHO (this compound) Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine 2-Aminopyridine Amine->Imine Isocyanide R2-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Cycloadduct Cyclized Intermediate Nitrilium->Cycloadduct Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Derivative Cycloadduct->Product Aromatization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Future Perspectives and Alternative MCRs

While the GBB reaction is a powerful tool, this compound can also be employed in other important MCRs:

  • Ugi Four-Component Reaction (U-4CR): By combining the title aldehyde with an amine, an isocyanide, and a carboxylic acid, novel α-acetamido carboxamide derivatives bearing the imidazo[1,2-a]pyridine-6-carbonitrile scaffold can be synthesized. These products, with their peptide-like structures, are of significant interest in medicinal chemistry.

  • Passerini Three-Component Reaction (P-3CR): In the absence of an amine, the title aldehyde can react with an isocyanide and a carboxylic acid to yield α-acyloxy carboxamides. This reaction offers a different, yet equally valuable, class of compounds for biological screening.

The exploration of these and other MCRs with this compound will undoubtedly lead to the discovery of novel chemical entities with diverse and potentially valuable biological properties.

Conclusion

This compound is a strategically designed building block that holds immense potential for the synthesis of complex heterocyclic systems through multicomponent reactions. Its unique combination of a reactive aldehyde and an electron-withdrawing nitrile on the medicinally important imidazo[1,2-a]pyridine scaffold makes it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. The protocols and insights provided in this application note are intended to serve as a guide for the effective utilization of this versatile reagent in the rapid and efficient generation of novel molecular diversity.

References

Application Note & Protocols: Derivatization of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2][3] This document provides a detailed guide for the strategic derivatization of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile, a highly versatile building block for the synthesis of diverse chemical libraries. We present validated, step-by-step protocols for key chemical transformations including reductive amination, Knoevenagel condensation, and the Wittig reaction. The rationale behind methodological choices, self-validating experimental design, and comprehensive characterization techniques are discussed to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine moiety is a nitrogen-fused heterocyclic system that has garnered immense interest from medicinal chemists. Its structural rigidity, combined with its ability to engage in various non-covalent interactions with biological targets, has led to its incorporation into a wide spectrum of clinically relevant molecules, including Zolpidem (hypnotic), Alpidem (anxiolytic), and numerous candidates in clinical evaluation for anticancer, antiviral, and anti-inflammatory therapies.[2][4][5] This scaffold's "privileged" status stems from its frequent appearance in bioactive compounds, marking it as a promising starting point for the discovery of novel lead structures.[1][3]

The selected starting material, This compound , is an ideal substrate for library synthesis. It possesses two key points of chemical diversity:

  • The C2-Formyl Group: An electrophilic aldehyde that serves as a versatile chemical handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Its reactivity is the primary focus of this guide.

  • The C6-Carbonitrile Group: A functional group that modulates the electronic properties and polarity of the scaffold. While stable to the conditions described herein, it offers a secondary site for future diversification (e.g., hydrolysis, reduction) in later-stage lead optimization.

This guide is structured to provide both the strategic overview and the practical, hands-on protocols necessary to leverage this building block for the efficient construction of high-quality compound libraries.

Workflow for Library Synthesis

The core strategy involves parallel synthesis, where the central building block is subjected to a panel of diverse reactants under robust reaction conditions. This approach allows for the rapid generation of hundreds of discrete analogs, each with unique structural features designed to probe the chemical space around a biological target.

G cluster_input Core Scaffold cluster_reactions Primary Derivatization Reactions cluster_reagents Reactant Panels cluster_output Diverse Chemical Library Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination + Knoevenagel Knoevenagel Condensation Core->Knoevenagel + Wittig Wittig Reaction Core->Wittig + Library Imidazo[1,2-a]pyridine Derivatives Library ReductiveAmination->Library Knoevenagel->Library Wittig->Library Amines Amine Library (R-NH2) Amines->ReductiveAmination Methylene Active Methylene Compounds (Z-CH2-Z') Methylene->Knoevenagel Ylides Phosphonium Ylides (Ph3P=CHR) Ylides->Wittig

Figure 1: High-level workflow for parallel library synthesis from the core scaffold.

Detailed Application Protocols

Protocol 1: Reductive Amination

Principle & Rationale: Reductive amination is a cornerstone of medicinal chemistry for installing diverse amine functionalities. The reaction proceeds in two stages: (1) formation of a Schiff base (iminium ion) between the aldehyde and a primary or secondary amine, followed by (2) in-situ reduction to the corresponding amine. We utilize sodium triacetoxyborohydride (STAB) as the reducing agent.

  • Expertise & Experience: STAB is the preferred reagent for library synthesis because it is a mild and selective reducing agent. Unlike sodium borohydride, it does not readily reduce the starting aldehyde, thus minimizing side-product formation. It is also tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) that promote iminium ion formation, allowing for a one-pot procedure.

G Aldehyde Core Aldehyde (R-CHO) Imine Iminium Ion (R-CH=N+HR') Aldehyde->Imine + R'-NH2 - H2O Amine Primary Amine (R'-NH2) Amine->Imine Product Secondary Amine (R-CH2-NHR') Imine->Product + [H] (STAB)

Figure 2: Reductive amination reaction pathway.

Step-by-Step Protocol:

  • Reaction Setup: To a 4 mL vial containing a magnetic stir bar, add this compound (1.0 eq., e.g., 36.6 mg, 0.2 mmol).

  • Solvent Addition: Add 2.0 mL of 1,2-dichloroethane (DCE). Stir until the solid is fully dissolved.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq., 0.22 mmol).

  • Catalyst Addition: Add glacial acetic acid (2.0 eq., 0.4 mmol, approx. 23 µL). Stir the mixture at room temperature for 30 minutes.

    • Causality: Acetic acid catalyzes the dehydration step required for imine formation, accelerating the reaction.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq., 63.6 mg, 0.3 mmol) portion-wise over 5 minutes.

    • Trustworthiness: Adding STAB in portions controls any potential exotherm and ensures a smooth reaction. A loose cap or a needle vent is recommended to release any gas produced.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding 2 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired secondary or tertiary amine.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Data:

EntryAmine (R-NH₂)Yield (%)Purity (LC-MS)
1Benzylamine85>98%
2Morpholine91>99%
3Aniline76>97%
4Cyclohexylamine88>98%
Protocol 2: Knoevenagel Condensation

Principle & Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[6] The reaction is typically base-catalyzed and results in an electron-deficient alkene, which can be a valuable pharmacophore or a handle for subsequent Michael additions.

  • Expertise & Experience: Piperidine is a common and effective base catalyst for this transformation.[7] It acts as a weak base to deprotonate the active methylene compound, generating a nucleophilic enolate which then attacks the aldehyde. Subsequent dehydration yields the final product. Using a mild base prevents unwanted side reactions like the self-condensation of the aldehyde.[6][8]

G Aldehyde Core Aldehyde (R-CHO) Intermediate Aldol Adduct Aldehyde->Intermediate + Z-CH(-)-Z' Methylene Active Methylene (Z-CH2-Z') Methylene->Intermediate Base (Piperidine) Product Alkene Product (R-CH=C(Z)Z') Intermediate->Product - H2O

Figure 3: Knoevenagel condensation reaction pathway.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq., 183 mg, 1.0 mmol) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1.05 eq., 1.05 mmol) in 10 mL of ethanol.

  • Catalyst Addition: Add piperidine (0.1 eq., 10 µL, 0.1 mmol) as a catalyst.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) and stir for 2-6 hours.

    • Trustworthiness: The reaction often results in the precipitation of the product upon cooling. This provides a simple and efficient initial purification step.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL).

  • Purification: The filtered solid is often of high purity. If necessary, recrystallize from ethanol or purify further by column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Representative Data:

EntryActive Methylene CompoundYield (%)Purity (¹H NMR)
1Malononitrile92>98%
2Ethyl Cyanoacetate87>97%
3Diethyl Malonate81>97%
Protocol 3: Wittig Reaction

Principle & Rationale: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[9] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent). The reaction's driving force is the formation of the very stable triphenylphosphine oxide byproduct.[10] This reaction is highly reliable for introducing a double bond with control over its substitution pattern.

  • Expertise & Experience: The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide.[11] "Stabilized" ylides (containing an electron-withdrawing group like an ester) typically yield the E-alkene, while "non-stabilized" ylides (with alkyl groups) favor the Z-alkene. The protocol below describes the use of a stabilized ylide, which is generally more practical for library synthesis as they are often commercially available and air-stable.

G Aldehyde Core Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Phosphonium Ylide (Ph3P=CHR') Ylide->Oxaphosphetane Product Alkene Product (R-CH=CHR') Oxaphosphetane->Product Byproduct Ph3P=O Oxaphosphetane->Byproduct

Figure 4: Wittig reaction pathway.

Step-by-Step Protocol:

  • Reaction Setup: Add this compound (1.0 eq., 183 mg, 1.0 mmol) and the stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 eq., 383 mg, 1.1 mmol) to a round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add 10 mL of dry toluene.

    • Causality: Toluene is an excellent solvent for this reaction, and its high boiling point allows for thermal promotion to ensure the breakdown of the oxaphosphetane intermediate.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 12-18 hours.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be separated effectively.

    • Trustworthiness: A gradient elution (e.g., from 10% to 50% ethyl acetate in hexanes) is typically effective for separating the desired alkene from the highly polar triphenylphosphine oxide.

  • Characterization: Confirm the structure, purity, and stereochemistry (if applicable) using ¹H NMR (paying attention to coupling constants of vinylic protons), ¹³C NMR, and HRMS.

Representative Data:

EntryWittig Reagent (Ph₃P=CHR)ProductYield (%)E/Z Ratio
1R = CO₂Etα,β-Unsaturated Ester89>95:5 (E)
2R = CNAcrylonitrile84>95:5 (E)
3R = C(O)PhChalcone Analog78>95:5 (E)

Library Quality Control

For any library synthesis campaign, rigorous quality control is paramount.

  • Purity Assessment: All final compounds should be analyzed by HPLC-MS or UPLC-MS to determine purity (typically aiming for >95%) and confirm the expected molecular weight.

  • Structural Confirmation: Representative samples from each reaction plate or batch should be analyzed by ¹H NMR to confirm that the desired structural transformation has occurred.

  • Compound Management: Purified compounds should be accurately weighed, dissolved in a suitable solvent (e.g., DMSO) to a standard concentration (e.g., 10 mM), and stored in 96- or 384-well plates for biological screening.

Conclusion

This compound is a powerful and versatile starting material for the construction of diverse compound libraries. The robust and high-yielding protocols for reductive amination, Knoevenagel condensation, and Wittig reactions detailed in this guide provide a reliable foundation for generating novel analogs of the medicinally important imidazo[1,2-a]pyridine scaffold. By applying these methods in a parallel synthesis format, researchers can efficiently explore structure-activity relationships and accelerate the identification of new drug candidates.

References

Application Note: A Robust Protocol for the Reductive Amination of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Biology Division

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] Derivatives of this bicyclic heterocycle exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4][5] A critical transformation for generating molecular diversity from this scaffold is the reductive amination of aldehyde precursors. This document provides a comprehensive, field-proven protocol for the reductive amination of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile using a variety of primary and secondary amines. We detail the mechanistic rationale, a step-by-step experimental procedure, safety considerations, and troubleshooting, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This protocol is designed for researchers in drug discovery and organic synthesis, enabling the efficient production of amine libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental objective in the development of new chemical entities, with the amine functional group being a key pharmacophoric element. Reductive amination stands out as one of the most powerful and versatile methods for C-N bond formation, elegantly converting a carbonyl group into an amine via an imine intermediate.[6][7][8] This approach circumvents the common issue of over-alkylation often encountered with direct amine alkylation using alkyl halides.[6][7]

For the this compound core, this reaction opens the door to a vast chemical space. By coupling the aldehyde with a diverse set of commercially available primary and secondary amines, researchers can rapidly generate libraries of novel compounds, systematically modifying steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Mechanistic Rationale and Reagent Selection

The success of a one-pot reductive amination hinges on the careful selection of the reducing agent. The overall transformation proceeds in two sequential steps within the same flask:

  • Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to yield a transient imine. This imine is in equilibrium with its protonated form, the iminium ion.[8][9]

  • Hydride Reduction: The iminium ion is then reduced by a hydride source to the final amine product.

The key challenge is to use a reducing agent that selectively reduces the iminium ion without significantly reducing the starting aldehyde.

The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[10] Its reactivity is attenuated by the electron-withdrawing effects of the three acetoxy groups, making it a milder hydride donor than reagents like sodium borohydride (NaBH₄).[10]

Causality behind the Choice:

  • Chemoselectivity: STAB reduces iminium ions much more rapidly than it reduces aldehydes or ketones.[8][10][11] This allows the reaction to be performed in a single pot: the aldehyde, amine, and STAB can all be mixed, as the iminium ion forms and is immediately consumed by the reducing agent, driving the equilibrium towards the final product.

  • Mild Conditions: The reaction proceeds efficiently at room temperature and does not require strictly anhydrous conditions, although dry solvents are recommended for optimal results.[12][13]

  • Safety Profile: It is significantly less toxic than the alternative chemoselective reagent, sodium cyanoborohydride (NaBH₃CN), and its byproducts are benign.[6]

The Role of Solvent and Acid Catalyst

1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations, as it provides good solubility for the reactants and does not react with the hydride reagent.[12][13][14] While acetic acid can be used as a catalyst to accelerate imine formation, particularly with less reactive ketones, it is often unnecessary for aldehydes.[12][14][15] The reaction itself can generate trace amounts of acetic acid from any interaction of STAB with adventitious moisture, which is typically sufficient to catalyze the reaction.

Reaction Mechanism Overview

Reductive Amination Mechanism General Mechanism of Reductive Amination Aldehyde R-CHO (2-Formylimidazo[1,2-a]pyridine) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R'R''NH (Primary or Secondary Amine) Amine->Hemiaminal STAB NaBH(OAc)₃ (Hydride Source) Product Final Amine (R-CH₂-NR'R'') STAB->Product Imine Imine / Iminium Ion [R-CH=NR'R'']⁺ Hemiaminal->Imine - H₂O (reversible) Imine->Product + [H⁻] from NaBH(OAc)₃

Caption: General mechanism for one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Equipment

Reagents:

  • This compound

  • Selected primary or secondary amine (e.g., morpholine, benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Magnetic stir plate

  • Nitrogen or argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Reagent Quantities (1.0 mmol Scale)
ReagentMol. Wt. ( g/mol )EquivalentsAmount (mg)Volume (µL)
This compound183.171.0183-
Amine (e.g., Morpholine)87.121.1 - 1.296 - 10597 - 106
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.3 - 1.5276 - 318-
1,2-Dichloroethane (DCE)---5 - 10 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (183 mg, 1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (5 mL) followed by the amine (e.g., morpholine, 1.1 mmol, 96 mg).

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal/imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (297 mg, 1.4 mmol) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50-70% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-16 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent gradient (e.g., starting with 30% EtOAc/Hexanes and gradually increasing polarity) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16][17]

Experimental Workflow Diagram

Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Combine Aldehyde and Amine in DCE B Stir for 30 min (Imine Formation) A->B C Add NaBH(OAc)₃ B->C D Stir at RT (2-16h) C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water or protic solvents.[18][19] It is also a skin and eye irritant.[19][20] Handle in a dry environment (e.g., under an inert atmosphere) and store in a tightly sealed container in a cool, dry place.[20][21][22]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and suspected carcinogenic solvent. Avoid inhalation and skin contact. All transfers should be conducted in a fume hood.

  • Quenching: The quenching step with NaHCO₃ can be exothermic and produce gas. Add the quenching solution slowly and with good stirring to control the rate.

Expected Outcomes and Versatility

This protocol is highly versatile and can accommodate a wide range of primary and secondary amines. The table below provides a general guide to expected outcomes.

Amine TypeExample AmineTypical Reaction TimeExpected Yield RangeNotes
Secondary CyclicMorpholine2 - 4 hours85 - 95%Generally fast and high-yielding.
Primary AliphaticBenzylamine3 - 6 hours80 - 90%Efficient coupling. Risk of dialkylation is minimal with STAB.[10][12]
Primary Aromatic (Aniline)4-Fluoroaniline8 - 16 hours60 - 75%Slower due to the lower nucleophilicity of aromatic amines.
Sterically Hinderedtert-Butylamine12 - 24 hours40 - 60%Reaction is slower; may require gentle heating (40 °C) or longer time.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction 1. Inactive or insufficient NaBH(OAc)₃ (degraded by moisture).2. Low reactivity of the amine.1. Use fresh, high-quality NaBH(OAc)₃. Add an additional portion (0.3-0.5 eq) to the reaction.2. Increase reaction time or gently warm to 40-50 °C.
Low Yield 1. Wet solvent or reagents.2. Inefficient extraction or purification loss.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Perform extractions thoroughly. Optimize chromatography conditions.
Side Product Formation 1. Reduction of aldehyde to alcohol.2. Dialkylation of primary amine.1. This is rare with NaBH(OAc)₃ but could indicate a contaminated reagent. Ensure the aldehyde is fully consumed before workup.2. Use a slight excess of the aldehyde (1.1 eq) relative to the primary amine to disfavor the second alkylation.

Conclusion

The protocol outlined provides a reliable and highly efficient method for the synthesis of diverse N-substituted derivatives of 2-aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile. By leveraging the chemoselectivity of sodium triacetoxyborohydride, this one-pot procedure offers high yields, operational simplicity, and a broad substrate scope. It is an indispensable tool for medicinal chemists aiming to accelerate the drug discovery process through the rapid generation and evaluation of novel compound libraries based on the privileged imidazo[1,2-a]pyridine scaffold.

References

The Strategic Application of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique electronic properties and conformational rigidity make it an ideal framework for designing potent and selective therapeutic agents. This guide delves into the specific application of a highly versatile, yet underexplored, derivative: 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile . This bifunctional building block offers a strategic entry point for the rapid generation of diverse chemical libraries targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

This document provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for its derivatization, and a forward-looking perspective on its potential in contemporary drug discovery programs.

The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success

The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that has yielded numerous marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the antiulcer agent Zolimidine.[1] The broad spectrum of biological activities associated with this scaffold underscores its remarkable ability to interact with various biological targets.[1][2] The strategic functionalization of this core is a key aspect of harnessing its therapeutic potential.

This compound: A Bifunctional Linchpin for Diversity-Oriented Synthesis

The subject of this guide, this compound, is a particularly valuable synthetic intermediate due to the presence of two orthogonal and highly reactive functional groups: a formyl group at the 2-position and a carbonitrile at the 6-position.

  • The 2-Formyl Group: This aldehyde functionality is a versatile handle for a multitude of chemical transformations. It can participate in reductive aminations, Wittig reactions, aldol condensations, and serve as a crucial component in multicomponent reactions (MCRs).[3][4][5] The formyl group provides a direct avenue for introducing a wide range of substituents, thereby enabling extensive exploration of the chemical space around the imidazo[1,2-a]pyridine core.

  • The 6-Carbonitrile Group: The nitrile functionality is a valuable pharmacophore in its own right and can also be chemically manipulated. It is a known bioisostere for various functional groups, including amides and carboxylic acids, and can participate in cycloaddition reactions.[6][7] Furthermore, the electron-withdrawing nature of the nitrile group can modulate the electronic properties of the entire heterocyclic system, influencing its pharmacokinetic and pharmacodynamic profile. Studies have shown that substitution at the 6-position of the imidazo[1,2-a]pyridine ring can significantly impact biological activity, particularly in the context of anticancer agents.[8]

The combination of these two functional groups in a single molecule provides a powerful platform for generating complex and diverse molecular architectures.

Synthetic Accessibility

While a direct, one-pot synthesis of this compound may not be extensively documented, its preparation can be envisaged through a multi-step, yet feasible, synthetic sequence. A plausible retrosynthetic analysis is outlined below.

Retrosynthesis target This compound intermediate1 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile target->intermediate1 Oxidation intermediate2 Imidazo[1,2-a]pyridine-6-carbonitrile intermediate1->intermediate2 Formylation starting_material1 2-Amino-5-cyanopyridine intermediate2->starting_material1 Cyclization starting_material2 Bromoacetaldehyde intermediate2->starting_material2 Cyclization

Caption: Retrosynthetic analysis for this compound.

A proposed forward synthesis would involve the cyclization of 2-amino-5-cyanopyridine with a suitable C2-synthon, followed by formylation at the 2-position or oxidation of a 2-hydroxymethyl precursor.

Application Notes and Experimental Protocols

The true value of this compound lies in its potential as a versatile starting material for the synthesis of compound libraries. Below are detailed protocols for key derivatization reactions.

Reductive Amination: Introduction of Diverse Amine Scaffolds

Principle: The formyl group can be readily converted to an amine via reductive amination, allowing for the introduction of a vast array of primary and secondary amines. This is a robust and high-yielding reaction, ideal for library synthesis.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired amine (1.1 eq).

  • Formation of Imine: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reductive_Amination reactant1 This compound product 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile Derivative reactant1->product reactant2 Primary or Secondary Amine (R1R2NH) reactant2->product reagent Sodium Triacetoxyborohydride reagent->product

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction: Formation of Carbon-Carbon Double Bonds

Principle: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to introduce a variety of unsaturated moieties. This can be particularly useful for accessing compounds with altered conformational properties.

Protocol:

  • Ylide Preparation: A phosphonium salt (1.1 eq) is suspended in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

  • Reaction with Aldehyde: A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

  • Quenching and Extraction: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Multicomponent Reactions (MCRs): Rapid Assembly of Complex Scaffolds

Principle: The aldehyde functionality of this compound makes it an ideal component for various MCRs, such as the Ugi or Passerini reactions. MCRs are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single step, dramatically accelerating the drug discovery process.[3][4][5]

Example: Ugi Four-Component Reaction

Protocol:

  • Component Mixing: this compound (1.0 eq), an amine (1.0 eq), a carboxylic acid (1.0 eq), and an isocyanide (1.0 eq) are combined in a suitable solvent, such as methanol or dichloromethane.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours.

  • Product Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization.

Ugi_Reaction aldehyde This compound product Complex Peptidomimetic Scaffold aldehyde->product amine Amine amine->product acid Carboxylic Acid acid->product isocyanide Isocyanide isocyanide->product

Caption: Schematic of the Ugi four-component reaction utilizing the target molecule.

Derivatization of the 6-Carbonitrile Group

Principle: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring, which is a well-established carboxylic acid bioisostere.[7]

Protocol for Conversion to a Tetrazole:

  • Reaction Setup: this compound (1.0 eq) is dissolved in a solvent such as N,N-dimethylformamide.

  • Reagent Addition: Sodium azide (1.5 eq) and a Lewis acid catalyst, such as zinc bromide (0.5 eq), are added to the solution.

  • Heating: The reaction mixture is heated to an elevated temperature (e.g., 120 °C) and stirred for several hours.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and diluted with water. The pH is adjusted to acidic with hydrochloric acid to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with water, and dried.

Quantitative Data Summary

The following table summarizes the expected outcomes for the derivatization of this compound, based on literature precedents for similar heterocyclic systems.

Reaction TypeKey ReagentsExpected Yield RangeKey Advantages
Reductive AminationPrimary/Secondary Amines, NaBH(OAc)₃70-95%High functional group tolerance, mild conditions.
Wittig ReactionPhosphonium Ylides50-80%Formation of C=C bonds, access to diverse alkenes.
Ugi MCRAmine, Carboxylic Acid, Isocyanide40-70%Rapid increase in molecular complexity, high diversity.
Tetrazole FormationNaN₃, ZnBr₂60-85%Access to carboxylic acid bioisosteres.

Future Perspectives and Therapeutic Targets

The strategic derivatization of this compound opens up avenues to a multitude of potential therapeutic agents. Given the known biological activities of the imidazo[1,2-a]pyridine scaffold, compound libraries derived from this building block could be screened against a variety of targets, including:

  • Kinases: The imidazo[1,2-a]pyridine core is a known hinge-binding motif for many kinases. Derivatives can be designed as inhibitors of kinases implicated in cancer, such as c-Met.[6]

  • GABA-A Receptors: As analogs of Zolpidem and Alpidem, novel derivatives could be explored as modulators of GABA-A receptors for the treatment of anxiety and insomnia.[7]

  • Microbial Targets: The scaffold has shown promise in the development of antibacterial and antiviral agents.[1][9]

  • Enzyme Inhibitors: The diverse functionalities that can be introduced make it possible to target a wide range of enzymes.

Conclusion

This compound represents a powerful and versatile building block for medicinal chemists. Its bifunctional nature allows for the rapid and efficient generation of diverse compound libraries through a variety of robust chemical transformations. The protocols and strategies outlined in this guide provide a framework for leveraging this unique scaffold in the pursuit of novel and effective therapeutic agents. The continued exploration of such strategically designed intermediates will undoubtedly fuel the engine of drug discovery for years to come.

References

2-Formylimidazo[1,2-a]pyridine-6-carbonitrile as a precursor for antiviral agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

2-Formylimidazo[1,2-a]pyridine-6-carbonitrile: A Versatile Precursor for the Synthesis of Novel Antiviral Agents

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and virology.

Abstract: The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged" scaffold due to its wide range of biological activities, including antiviral properties. This document provides a detailed guide on the strategic use of this compound as a key building block for the synthesis of potential antiviral drug candidates. We present its chemical properties, a detailed synthesis protocol, and subsequent derivatization strategies targeting the reactive 2-formyl and 6-carbonitrile functionalities. The protocols are designed to be robust and reproducible, providing a solid foundation for researchers to explore this promising area of antiviral drug discovery.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered significant attention from medicinal chemists. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Compounds containing this moiety have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, and notably, antiviral activities.

The specific precursor, this compound, is a particularly valuable starting material. It possesses two chemically distinct and reactive functional groups:

  • The 2-Formyl Group (-CHO): An electrophilic aldehyde that serves as a handle for a multitude of chemical transformations, such as reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse side chains.

  • The 6-Carbonitrile Group (-CN): A versatile group that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or, significantly, converted into a tetrazole ring—a common bioisostere for carboxylic acids with improved metabolic stability and pharmacokinetic properties.

This dual functionality allows for a combinatorial approach to library synthesis, enabling the exploration of a vast chemical space to identify potent antiviral agents.

Physicochemical Properties & Synthesis

Compound Profile

A summary of the key properties of the precursor molecule is provided below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₅N₃O
Molecular Weight 171.16 g/mol
Appearance Typically a yellow to brown solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
CAS Number 1246089-94-3
Synthesis Protocol: this compound

The synthesis of the title compound is typically achieved through a multi-step process starting from commercially available aminopyridines. A common and reliable method involves the Vilsmeier-Haack formylation of an imidazo[1,2-a]pyridine intermediate.

Workflow for Precursor Synthesis

A 5-Amino-2-cyanopyridine C Imidazo[1,2-a]pyridine-6-carbonitrile A->C Cyclization B 2-Chloroacetaldehyde B->C E This compound C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E

Caption: Synthesis workflow from aminopyridine to the target precursor.

Protocol 1: Synthesis of this compound

  • Principle: This protocol involves two main stages: (1) The cyclization of 5-amino-2-cyanopyridine with 2-chloroacetaldehyde to form the imidazo[1,2-a]pyridine-6-carbonitrile core. (2) The regioselective formylation at the C2 position using the Vilsmeier-Haack reagent. The electron-rich nature of the C2 position on the imidazole ring directs the electrophilic Vilsmeier reagent to this site.

  • Materials:

    • 5-Amino-2-cyanopyridine

    • 2-Chloroacetaldehyde (50% wt. solution in water)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (EtOH)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Step 1: Cyclization to form Imidazo[1,2-a]pyridine-6-carbonitrile.

      • To a solution of 5-amino-2-cyanopyridine (1.0 eq) in ethanol (approx. 0.2 M), add sodium bicarbonate (2.5 eq).

      • Heat the mixture to 70°C.

      • Add 2-chloroacetaldehyde (1.5 eq) dropwise over 20 minutes.

      • Maintain the reaction at 70°C for 12-16 hours, monitoring by TLC until the starting material is consumed.

      • Cool the reaction to room temperature and concentrate under reduced pressure.

      • Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude intermediate. Purify by column chromatography if necessary.

    • Step 2: Vilsmeier-Haack Formylation.

      • SAFETY NOTE: This step must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

      • Prepare the Vilsmeier reagent: In a flask cooled to 0°C, add phosphorus oxychloride (2.0 eq) dropwise to anhydrous DMF (5.0 eq). Stir for 30 minutes at 0°C.

      • Add a solution of Imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) from Step 1 in anhydrous DMF to the Vilsmeier reagent at 0°C.

      • Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours.

      • Cool the reaction mixture to 0°C and quench by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution until the pH is ~8.

      • A precipitate will form. Stir for 1 hour, then collect the solid by vacuum filtration.

      • Wash the solid with cold water and dry under vacuum to yield the crude product.

      • Purify the crude solid by column chromatography (e.g., Hexane:Ethyl Acetate gradient) or recrystallization to obtain this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The aldehyde proton should appear as a singlet around 9.5-10.0 ppm in the ¹H NMR spectrum.

Application in Antiviral Agent Synthesis

The strategic placement of the aldehyde and nitrile groups allows for the systematic development of antiviral candidates. The general workflow involves modifying these handles to introduce moieties known to interact with viral proteins like proteases, polymerases, or entry proteins.

General Synthetic Strategy

cluster_0 Precursor cluster_1 C2 Position Modifications cluster_2 C6 Position Modifications cluster_3 Potential Antiviral Derivatives Precursor This compound ReductiveAmination Reductive Amination (Primary/Secondary Amines) Precursor->ReductiveAmination Condensation Condensation (Hydroxylamines, Hydrazines) Precursor->Condensation Wittig Wittig Reaction (Phosphonium Ylides) Precursor->Wittig Hydrolysis Hydrolysis (H+ or OH-) Precursor->Hydrolysis Tetrazole Tetrazole Formation (NaN3, ZnCl2) Precursor->Tetrazole Derivative1 Amine/Imine/Oxime Derivatives ReductiveAmination->Derivative1 Condensation->Derivative1 Wittig->Derivative1 Derivative2 Carboxylic Acid/Tetrazole Derivatives Hydrolysis->Derivative2 Tetrazole->Derivative2

Caption: Derivatization strategies for the precursor molecule.

Protocol 2: Reductive Amination of the 2-Formyl Group
  • Principle: This is one of the most powerful reactions for introducing diversity. An amine is condensed with the aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is an ideal reagent as it is mild, tolerant of many functional groups, and does not reduce the aldehyde starting material prematurely.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine of choice (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount, ~5% of moles of substrate)

  • Step-by-Step Procedure:

    • Dissolve the 2-formyl precursor (1.0 eq) and the desired amine (1.1 eq) in DCE.

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Extract the product with dichloromethane (DCM) or ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Conversion of the 6-Carbonitrile to a Tetrazole Ring
  • Principle: The tetrazole ring is a well-established bioisostere of a carboxylic acid, often providing superior oral bioavailability and metabolic stability. The [3+2] cycloaddition of an azide source with the nitrile is a common method for its formation.

  • Materials:

    • Imidazo[1,2-a]pyridine-6-carbonitrile derivative (1.0 eq)

    • Sodium azide (NaN₃) (3.0 eq)

    • Zinc chloride (ZnCl₂) or Triethylamine hydrochloride (Et₃N·HCl) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • SAFETY NOTE: Sodium azide is highly toxic and potentially explosive. Handle with extreme care. Do not acidify the reaction mixture until all azide has been consumed or quenched, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

    • In a flask, combine the nitrile-containing starting material (1.0 eq), sodium azide (3.0 eq), and zinc chloride (2.0 eq).

    • Add anhydrous DMF and heat the mixture to 120-130°C.

    • Stir vigorously for 24-48 hours. Monitor the reaction progress by LC-MS.

    • Cool the reaction to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water and acidify to pH ~3 with dilute HCl.

    • A precipitate should form. Stir for 1 hour.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • The product can be further purified by recrystallization or chromatography if needed.

Case Study: Hypothetical Antiviral Target Application

While specific antiviral agents derived directly from this compound are not prominently disclosed in public literature, we can extrapolate from known imidazo[1,2-a]pyridine antivirals to propose a synthetic strategy. For instance, compounds bearing this scaffold have shown activity against viruses like Hepatitis C (HCV) and Dengue virus by targeting viral polymerases or proteases.

Example Synthetic Scheme: A hypothetical library could be generated by combining Protocols 2 and 3.

  • Synthesize a library of C2-amine derivatives: Use Protocol 2 with a diverse set of primary and secondary amines (e.g., benzylamines, piperidines, morpholines) to generate a library of 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitriles.

  • Convert the C6-nitrile to a tetrazole: Take the products from step 1 and subject them to the conditions in Protocol 3 to create a final library of 2-(aminomethyl)-6-(1H-tetrazol-5-yl)imidazo[1,2-a]pyridines.

This strategy allows for the exploration of structure-activity relationships (SAR) at two key positions, optimizing interactions with a viral target's binding pocket.

Derivative TypeR¹ Group (at C2)R² Group (at C6)Potential Viral Target
2-(R¹)-imidazo[1,2-a]pyridine-6-(R²)-(CH₂)-N-benzyl-CNPolymerase, Protease
2-(R¹)-imidazo[1,2-a]pyridine-6-(R²)-(CH₂)-morpholine-CNPolymerase, Protease
2-(R¹)-imidazo[1,2-a]pyridine-6-(R²)-(CH₂)-N-benzylTetrazolePolymerase, Protease
2-(R¹)-imidazo[1,2-a]pyridine-6-(R²)-(CH₂)-morpholineTetrazolePolymerase, Protease

Conclusion

This compound represents a high-potential starting material for the discovery of novel antiviral agents. The synthetic accessibility and the orthogonal reactivity of its two key functional groups provide a robust platform for the generation of diverse chemical libraries. The protocols outlined in this document offer researchers a practical guide to harnessing the potential of this versatile precursor in the ongoing search for new therapies against viral diseases.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Design

The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can fit into the ATP-binding pocket of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[3] Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent inhibitory activity against a variety of kinases, including Nek2, PI3K/mTOR, Aurora kinases, and FLT3, highlighting the versatility of this chemical starting point for generating diverse inhibitor libraries.[4][5][6][7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors starting from the versatile building block, 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile. We will explore the synthetic rationale, provide step-by-step protocols, and discuss the structure-activity relationships (SAR) of the resulting compounds.

The Strategic Importance of this compound

The choice of this compound as a starting material is strategic for several reasons:

  • The 2-Formyl Group as a Synthetic Handle: The aldehyde functionality at the 2-position is a versatile synthetic handle for introducing a wide variety of substituents. It can readily undergo reactions such as Knoevenagel condensations, reductive aminations, and Wittig reactions, allowing for the systematic exploration of the chemical space around this position to optimize kinase binding.

  • The 6-Carbonitrile Group for Potency and Selectivity: The nitrile group at the 6-position is a strong electron-withdrawing group that can influence the electronic properties of the entire heterocyclic system. This can be crucial for modulating the pKa of the scaffold and establishing key interactions within the kinase active site. Furthermore, the nitrile group can serve as a handle for further chemical modifications or act as a key pharmacophoric element itself.

  • The Imidazo[1,2-a]pyridine Core as a Hinge-Binding Motif: The nitrogen atoms within the imidazo[1,2-a]pyridine ring system are well-positioned to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

Synthetic Strategy: From Starting Material to Potent Kinase Inhibitors

The general synthetic strategy involves a two-step process:

  • Elaboration of the 2-Formyl Group: The initial step focuses on modifying the 2-formyl group to introduce a larger, more complex side chain that can extend into the hydrophobic regions of the kinase active site. A Knoevenagel condensation is an excellent choice for this transformation, as it allows for the introduction of a variety of functionalized aromatic and heteroaromatic rings.

  • Modification of the 6-Carbonitrile Group (Optional): Depending on the target kinase and the desired SAR, the 6-carbonitrile group can be retained or further modified. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.

Below is a detailed protocol for a representative synthesis of a potential kinase inhibitor based on the Knoevenagel condensation.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylonitrile Derivatives via Knoevenagel Condensation

This protocol describes the Knoevenagel condensation of this compound with an active methylene compound, in this case, a substituted phenylacetonitrile. This reaction introduces a key pharmacophore that can be further elaborated.

Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds.[9] The use of a mild base like piperidine is crucial to avoid self-condensation of the aldehyde. The electron-withdrawing nature of the phenyl and cyano groups on the phenylacetonitrile starting material activates the methylene protons, facilitating their deprotonation and subsequent nucleophilic attack on the formyl group.

Materials:

  • This compound

  • Substituted Phenylacetonitrile (e.g., 4-methoxyphenylacetonitrile)

  • Piperidine

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the substituted phenylacetonitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired (E)-3-(6-cyanoimidazo[1,2-a]pyridin-2-yl)-2-(substituted phenyl)acrylonitrile.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) and Data Presentation

The imidazo[1,2-a]pyridine scaffold has been extensively explored for its kinase inhibitory activity. The following table summarizes the inhibitory activity of several representative imidazo[1,2-a]pyridine derivatives against various kinases. While not all of these compounds are directly synthesized from this compound, they provide valuable insights into the SAR of this scaffold.

Compound IDR1-Group at C2R2-Group at C6/C7Kinase TargetIC50 (nM)Reference
MBM-55 VariesVariesNek21.0[4][8]
MBM-17 VariesVariesNek23.0[4][8]
Compound 26 (cyclopropylcarbonyl)amino6-methylpyridone derivativec-Met1.9[10][11]
Compound 26 (cyclopropylcarbonyl)amino6-methylpyridone derivativeVEGFR22.2[10][11]
Compound 13k VariesQuinazoline derivativePI3Kα1.94[12]
Compound 35 Morpholinyl amideVariesPI3Kα150[13]
Compound 4c VariesVariesCLK1700[3][14]
Compound 4c VariesVariesDYRK1A2600[3][14]
Compound 24 Pyridin-2-amine derivative1-methyl-1H-pyrazol-4-ylFLT3-ITD(GI50 < 160)[6][7]

Key SAR Insights:

  • Substitution at the 2-position: This position is critical for potency and selectivity. Bulky and hydrophobic groups are often well-tolerated and can extend into the hydrophobic pocket of the kinase active site.

  • Substitution at the 6 and 7-positions: Modifications at these positions can significantly impact the overall activity and pharmacokinetic properties of the compounds. The introduction of groups capable of forming hydrogen bonds can enhance binding affinity.

  • The imidazo[1,2-a]pyridine core: This scaffold generally acts as a hinge-binder, with one of the nitrogen atoms forming a key hydrogen bond with the kinase hinge region.

Visualizing the Mechanism: Signaling Pathways and Synthetic Workflow

To provide a clearer understanding of the biological context and the synthetic process, the following diagrams have been generated using Graphviz.

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinase targets for imidazo[1,2-a]pyridine-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a key target for imidazo[1,2-a]pyridine-based inhibitors.[4][10][15][16][17]

Nek2_Pathway G2_M_Phase G2/M Phase of Cell Cycle Nek2 Nek2 G2_M_Phase->Nek2 Activates Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Phosphorylates substrates for Mitotic_Progression Mitotic Progression Centrosome_Separation->Mitotic_Progression Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Nek2 EGFR_ERK EGFR/ERK Signaling EGFR_ERK->Nek2 Induces Expression

Caption: The Nek2 signaling pathway, essential for centrosome separation and mitotic progression, is a target for potent imidazo[1,2-a]pyridine inhibitors.[5][18][19][20][21]

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Synthesis_Workflow Start 2-Formylimidazo[1,2-a] pyridine-6-carbonitrile Reaction Knoevenagel Condensation Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Kinase Inhibitory Screening (IC50) Characterization->Screening SAR SAR Analysis & Optimization Screening->SAR

Caption: A streamlined workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine-based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for generating extensive compound libraries for high-throughput screening. The protocols and SAR insights provided in this application note offer a solid foundation for researchers to design and synthesize novel kinase inhibitors for various therapeutic applications.

Future efforts in this area could focus on:

  • Exploring a wider range of chemical transformations of the 2-formyl and 6-carbonitrile groups to further expand the chemical diversity of the synthesized inhibitors.

  • Utilizing computational modeling and structure-based drug design to guide the synthesis of more potent and selective inhibitors against specific kinase targets.

  • Investigating the pharmacokinetic and pharmacodynamic properties of the most promising compounds to assess their potential for in vivo efficacy and clinical development.

By leveraging the strategic advantages of the imidazo[1,2-a]pyridine scaffold and applying the principles of medicinal chemistry, the scientific community can continue to develop novel and effective kinase inhibitors to address unmet medical needs.

References

Application Notes and Protocols for the Evaluation of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine (IP) scaffold is a bicyclic nitrogen-containing heterocycle that has emerged as a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including notable anticancer properties.[2][3] Numerous studies have demonstrated the potential of IP-based compounds to combat various malignancies by inhibiting cancer cell proliferation, migration, and inducing programmed cell death.[1][4] These compounds have been shown to modulate critical cellular pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades.[3][5]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel IP derivative, 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile . While specific data on this particular compound is emerging, the protocols outlined herein are based on established methodologies for characterizing novel anticancer agents and are informed by the known mechanisms of related IP compounds.[6][7][8] The objective is to equip researchers with a robust experimental framework to determine its cytotoxic and mechanistic properties in cancer cell lines.

Hypothesized Mechanism of Action

Based on the activities of structurally related imidazo[1,2-a]pyridines, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many IP derivatives trigger apoptosis, or programmed cell death, in cancer cells.[5][9] This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[9] A hallmark of this pathway is the altered expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing cells to accumulate in a specific phase (e.g., G2/M or G1), thereby preventing their proliferation.[5] This is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[4][5]

  • Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Several IP compounds have been identified as potent inhibitors of this pathway.[3][5] Inhibition leads to decreased phosphorylation of key downstream effectors like Akt and mTOR, ultimately suppressing cell growth and promoting apoptosis.

The following diagram illustrates a potential signaling pathway that could be modulated by this compound.

Signaling_Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibits p53 p53 / p21 Compound->p53 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis p53->Proliferation Inhibits Bax Bax p53->Bax Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothesized signaling pathway targeted by the compound.

Experimental Workflow: A Step-by-Step Approach

The comprehensive evaluation of this compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.

Experimental_Workflow start Start: Select Cancer Cell Lines viability Tier 1: Cell Viability Assay (e.g., MTT Assay) start->viability ic50 Determine IC50 Values viability->ic50 mechanistic Tier 2: Mechanistic Assays (at IC50 concentrations) ic50->mechanistic apoptosis Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle western Tier 3: Pathway Analysis (Western Blotting) apoptosis->western cell_cycle->western proteins Analyze Key Proteins: p-Akt, p-mTOR, p53, p21, Bax, Bcl-2, Caspase-3 western->proteins conclusion Conclusion: Elucidate Mechanism of Action proteins->conclusion

Caption: Tiered experimental workflow for compound evaluation.

Data Presentation: Quantitative Summary of Compound Activity

A crucial step in evaluating a new compound is to quantify its inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is a key parameter. The following table is a template for summarizing such data across various cell lines.[6]

Cancer Cell LineTissue of OriginTest CompoundIncubation Time (hours)IC₅₀ (µM) [Mean ± SD]
A549Lung CarcinomaThis compound48Data to be determined
MCF-7Breast AdenocarcinomaThis compound48Data to be determined
HeLaCervical AdenocarcinomaThis compound48Data to be determined
HT-29Colon AdenocarcinomaThis compound48Data to be determined
A375Malignant MelanomaThis compound48Data to be determined
Positive Control-Doxorubicin / Cisplatin48Data to be determined

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and microplate reader

Methodology:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6][11]

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell blank control.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[7] Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[6][11]

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed approximately 1 x 10⁶ cells in a 6-well plate. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Methodology:

  • Cell Harvesting and Fixation: Collect approximately 1 x 10⁶ treated and untreated cells. Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[8]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.[8]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to profile the cell cycle phases.

Protocol 4: Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Protein Extraction: Lyse treated and untreated cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[8]

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with a chemiluminescent substrate. Capture the signal using an imaging system.[8] The intensity of the bands can be quantified using densitometry software.

References

Application Notes and Protocols for the Scale-Up Synthesis of Imidazo[1,2-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Scale-Up Imperative

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic agent), and Zolimidine (an anti-ulcer treatment) all feature this versatile heterocycle, underscoring its pharmacological significance.[1][2] The journey from a promising hit compound in a lab to a viable drug candidate for clinical trials, however, is fraught with challenges, chief among them being the development of a robust, safe, and economically viable synthetic route on a large scale.

Transitioning a synthesis from milligram or gram-scale to kilogram production is not a linear process. Issues of thermal management, reagent addition rates, mixing efficiency, and product isolation, which are often trivial in a round-bottom flask, become critical process parameters in large reactors. This guide provides a detailed overview of proven strategies, key considerations, and actionable protocols for the successful scale-up of imidazo[1,2-a]pyridine intermediates, aimed at researchers and process chemists in the pharmaceutical and fine chemical industries.

Strategic Approaches to Scalable Synthesis

The selection of a synthetic route for scale-up is a multi-faceted decision, balancing atom economy, cost of goods, process safety, and environmental impact. Several core strategies have emerged as particularly suitable for the large-scale production of imidazo[1,2-a]pyridines.

The Classical Approach: Condensation of 2-Aminopyridines and α-Haloketones

This is one of the most traditional and direct methods for constructing the imidazo[1,2-a]pyridine ring system.[2] The reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of an α-haloketone, followed by intramolecular condensation and dehydration.

  • Causality and Rationale: This method is often favored in initial scale-up due to the wide availability and relatively low cost of both 2-aminopyridine derivatives and α-haloketones. The reaction mechanism is well-understood, and the process is generally robust.

  • Scale-Up Challenges: The primary concerns are the handling of α-haloketones, which are lachrymatory and alkylating agents, requiring careful engineering controls. While often performed under thermal conditions, the initial SN2 reaction can be exothermic, necessitating controlled reagent addition and efficient heat removal in large reactors. Catalyst- and solvent-free methods under controlled heating (60 °C) have been developed to improve the green profile of this classic transformation.[2]

The Efficiency of Multicomponent Reactions (MCRs)

MCRs are inherently suited for process chemistry as they combine multiple starting materials in a single operation, reducing unit operations, solvent waste, and purification steps.

  • Groebke–Blackburn–Bienaymé (GBB) Reaction: This three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide is a powerful tool for rapidly generating 3-aminoimidazo[1,2-a]pyridine derivatives.[3][4] Its high atom economy and convergence make it an attractive option for building molecular complexity efficiently. The use of microwave irradiation can dramatically shorten reaction times and improve yields, a significant advantage for throughput.[5]

  • A³ Coupling (Aldehyde-Alkyne-Amine): This copper-catalyzed MCR provides a direct route to diverse imidazo[1,2-a]pyridines and has been successfully demonstrated on a gram scale.[6][7] The development of protocols in aqueous micellar media represents a significant step towards a greener, more sustainable process, reducing reliance on volatile organic solvents.[6]

Modern Technologies for Process Intensification
  • Microwave-Assisted Synthesis: Microwave technology offers a significant advantage by enabling rapid, uniform heating, which can drastically reduce reaction times from hours to minutes and often improve yields.[8][9] This is particularly valuable for accelerating reaction scouting and optimization, and specialized continuous-flow microwave reactors are available for large-scale production.

  • Continuous Flow Chemistry: Performing reactions in a flow reactor provides superior control over mass and heat transfer, making it an inherently safer technology for handling highly exothermic or hazardous reactions.[10] The ability to operate at elevated temperatures and pressures safely allows for the exploration of new reaction windows, while the automated nature of flow systems enhances reproducibility and minimizes manual intervention.

Process Optimization: A Senior Scientist's Perspective

Scaling a synthesis requires a shift in mindset from simply achieving a desired yield to ensuring the process is safe, reproducible, and robust.

Caption: Key stages and considerations in chemical process scale-up.

  • Process Hazard Analysis (PHA): Before any scale-up, a thorough safety review is mandatory. This involves identifying potential exotherms (using techniques like Differential Scanning Calorimetry - DSC), understanding the thermal stability of all reagents and intermediates, and planning for quench/kill procedures in case of a deviation.

  • Solvent Selection: The ideal solvent for scale-up has a high flash point, low toxicity, is environmentally benign, and allows for easy product isolation (e.g., crystallization). Green solvents like water, ethanol, or 2-MeTHF are increasingly preferred over hazardous options like DMF or 1,2-dichloroethane.[11][12]

  • Temperature & Mixing Control: Large reaction volumes have a much lower surface-area-to-volume ratio than lab flasks, making heat dissipation a major challenge. Jacketed reactors with overhead stirrers are essential. The choice of impeller and stirring speed is critical to ensure homogeneity and prevent localized "hot spots."

  • Purification Strategy: While chromatography is a powerful tool in the lab, it is expensive and solvent-intensive at scale. The preferred industrial method is crystallization, which offers high purification in a single step. Developing a robust crystallization procedure—including solvent/antisolvent systems, cooling profiles, and seeding strategies—is a critical part of process development.

Comparative Analysis of Scalable Synthetic Routes
Synthetic StrategyKey Advantages for Scale-UpKey Challenges & ConsiderationsTypical Conditions
Classical Condensation Readily available starting materials; well-understood mechanism.[2][13]Use of lachrymatory α-haloketones; potential exotherms.Thermal (60-100 °C) or MW-assisted.
A³ Coupling High atom economy; operational simplicity; demonstrated gram-scale success.[6]Requires catalyst (often copper); removal of metal catalyst from API.Mild heating (50 °C) in aqueous media or 120 °C in toluene.[6][14]
GBB Reaction Convergent; rapid access to complex 3-amino derivatives.[3][4]Availability and handling of isocyanides (toxic, odorous).Room temp to 60 °C; often MW-assisted.[5][15]
Flow Chemistry Superior safety (exotherm control); high reproducibility; easy automation.[10]Requires specialized equipment; potential for clogging with solids.Can access higher T/P than batch.

Application Protocols

Here we provide two detailed, field-proven protocols for the gram-scale synthesis of imidazo[1,2-a]pyridine intermediates.

Protocol 1: Green, Gram-Scale A³ Coupling in Aqueous Micellar Media

This protocol is adapted from a highly efficient and environmentally sustainable method utilizing a Cu(II)-ascorbate catalyzed domino A³-coupling reaction.[6][7] The procedure has been validated at the gram scale, demonstrating its industrial applicability.

Principle: This one-pot reaction combines a 2-aminopyridine, an aldehyde, and a terminal alkyne in an aqueous solution of sodium dodecyl sulfate (SDS). The SDS forms micelles, creating a "microreactor" environment that facilitates the reaction. An in-situ generated Cu(I)/Cu(II) catalytic system drives a 5-exo-dig cycloisomerization to afford the final product.

Caption: Workflow for the aqueous A³ coupling reaction.

Materials & Reagents (for ~4.0 g scale):

ReagentM.W.AmountMolesNotes
2-Aminopyridine94.111.88 g20.0 mmolSubstrate
Benzaldehyde106.122.12 g (2.03 mL)20.0 mmolSubstrate
Phenylacetylene102.142.45 g (2.66 mL)24.0 mmolSubstrate (1.2 eq)
Sodium Dodecyl Sulfate (SDS)288.381.15 g4.0 mmolSurfactant (0.2 eq)
Copper(II) Sulfate Pentahydrate249.68250 mg1.0 mmolCatalyst (5 mol%)
Sodium Ascorbate198.11396 mg2.0 mmolReductant (10 mol%)
Deionized Water18.0240 mL-Solvent
Ethyl Acetate-~150 mL-Extraction Solvent

Step-by-Step Protocol:

  • Reactor Setup: To a 250 mL jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, add 2-aminopyridine (1.88 g), benzaldehyde (2.03 mL), sodium dodecyl sulfate (1.15 g), and deionized water (40 mL).

  • Initial Mixing: Begin stirring at 250-300 RPM to form a uniform milky suspension.

  • Reagent Addition: Add phenylacetylene (2.66 mL) to the mixture.

  • Catalyst Preparation & Addition: In a separate beaker, dissolve copper(II) sulfate pentahydrate (250 mg) in 5 mL of water. In a second beaker, dissolve sodium ascorbate (396 mg) in 5 mL of water. Add both catalytic solutions to the main reactor. Rationale: Adding the copper and ascorbate separately and in solution ensures they are well-dispersed, allowing for the efficient in-situ formation of the active Cu(I) catalyst.

  • Reaction: Heat the reactor jacket to maintain an internal temperature of 50 °C. Maintain the reaction at this temperature with vigorous stirring for 6 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Rationale: The product is organic-soluble and will move into the ethyl acetate layer, leaving the inorganic salts and surfactant in the aqueous layer.

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 2,3-diphenylimidazo[1,2-a]pyridine. An 87% yield was reported for this scale.[6]

Safety Precautions: Wear standard PPE (lab coat, gloves, safety glasses). Phenylacetylene and benzaldehyde are irritants. Handle in a well-ventilated fume hood.

Protocol 2: Microwave-Assisted Scale-Up of a Classical Condensation

This protocol demonstrates the use of microwave irradiation to accelerate the synthesis of a substituted imidazo[1,2-a]pyridine from a 2-aminopyridine and a phenacyl bromide derivative.[8]

Principle: The reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization-dehydration. Microwave heating provides rapid and efficient energy transfer, dramatically reducing the reaction time from hours to seconds or minutes.

Caption: Workflow for microwave-assisted synthesis.

Materials & Reagents (for ~2.0 g scale):

ReagentM.W.AmountMolesNotes
2-Aminopyridine94.110.94 g10.0 mmolSubstrate
2-Bromoacetophenone199.042.00 g10.0 mmolSubstrate
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmolBase (2.0 eq)
Ethanol46.0720 mL-Solvent

Step-by-Step Protocol:

  • Reactor Charging: In a 35 mL microwave process vial equipped with a magnetic stir bar, add 2-aminopyridine (0.94 g), 2-bromoacetophenone (2.00 g), and potassium carbonate (2.76 g).

  • Solvent Addition: Add ethanol (20 mL) to the vial. Rationale: Ethanol is a good microwave-absorbing solvent and is relatively green. The base, K₂CO₃, neutralizes the HBr formed during the cyclization, driving the reaction to completion.

  • Microwave Reaction: Securely cap the vial and place it in the cavity of a laboratory microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 10 minutes. (Note: Power will modulate to maintain temperature).

  • Cooling & Depressurization: After irradiation is complete, allow the vessel to cool to below 50 °C using forced air cooling before carefully venting and opening. Caution: The vessel will be under pressure.

  • Isolation: Transfer the cooled reaction mixture to a beaker. Most of the product may precipitate upon cooling. Add 50 mL of cold water to precipitate more product and dissolve the inorganic salts.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and then with a small amount of cold ethanol. Dry the solid in a vacuum oven to afford 2-phenylimidazo[1,2-a]pyridine. Yields for similar reactions are often >90%.[8]

Safety Precautions: Only use vessels specifically designed for microwave chemistry. Never exceed the recommended volume or temperature for the vessel. 2-Bromoacetophenone is a strong lachrymator; handle with extreme care in a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable heterocyclic compound.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure, appearing in numerous clinically used drugs.[1][2][3][4] The introduction of a formyl group at the 2-position and a carbonitrile at the 6-position provides versatile handles for further molecular elaboration.

However, the synthesis of this specific isomer can be challenging. Direct electrophilic formylation of the imidazo[1,2-a]pyridine core typically occurs at the C3 position due to the electronic properties of the ring system.[5][6] Therefore, a successful synthesis of the C2-formylated isomer requires a more nuanced strategic approach. This guide will focus on a two-stage process: the synthesis of the precursor, imidazo[1,2-a]pyridine-6-carbonitrile, followed by strategies to introduce the formyl group at the desired C2-position.

Synthetic Strategy Overview

The most reliable method to obtain this compound involves a cyclization strategy where the C2-formyl group, or a precursor, is incorporated during the formation of the imidazo[1,2-a]pyridine ring.

Synthetic_Pathway A 2-Amino-5-cyanopyridine C Imidazo[1,2-a]pyridine-6-carbonitrile (Precursor Synthesis) A->C Cyclization B α-Halo Carbonyl Compound (with C2-formyl precursor) B->C D This compound C->D Formylation Strategy

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile (Precursor)

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][7]

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: What are the recommended starting materials for the synthesis of imidazo[1,2-a]pyridine-6-carbonitrile?

A1: The key starting materials are 2-amino-5-cyanopyridine and an α-haloketone or α-haloaldehyde . For an unsubstituted C2 and C3, a common reagent is bromoacetaldehyde or its synthetic equivalents.

Q2: What are the typical reaction conditions for the cyclization?

A2: The reaction is often carried out by heating the 2-amino-5-cyanopyridine and the α-halocarbonyl compound in a suitable solvent such as ethanol or isopropanol. The addition of a mild base like sodium bicarbonate can be beneficial to neutralize the hydrohalic acid formed during the reaction.

Q3: My yield of imidazo[1,2-a]pyridine-6-carbonitrile is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Purity of 2-amino-5-cyanopyridine: Impurities in the starting aminopyridine can lead to side reactions and lower the yield.

  • Stability of the α-halocarbonyl compound: α-Haloaldehydes, in particular, can be unstable and prone to polymerization. It is advisable to use them freshly prepared or as a stabilized acetal derivative, which is then hydrolyzed in situ.

  • Reaction Temperature and Time: Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of the starting materials or product. Optimization of the reaction temperature and monitoring by TLC is crucial.

  • Work-up Procedure: The product may be partially soluble in the aqueous phase during work-up. Ensure thorough extraction with an appropriate organic solvent.

Troubleshooting Guide - Precursor Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 2-amino-5-cyanopyridine. 2. Decomposed α-halocarbonyl reagent. 3. Insufficient reaction temperature.1. Check the purity of the 2-amino-5-cyanopyridine by NMR or melting point. Recrystallize if necessary. 2. Use freshly prepared or distilled α-halocarbonyl reagent. Consider using a more stable precursor like an α-haloacetal. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Formation of a Dark Tar-like Substance 1. Polymerization of the α-halocarbonyl compound. 2. Decomposition at high temperatures.1. Add the α-halocarbonyl reagent slowly to the reaction mixture. 2. Optimize the reaction temperature to the minimum required for the reaction to proceed. Consider running the reaction under an inert atmosphere (N₂ or Ar).
Difficulties in Product Isolation 1. Product is partially soluble in water. 2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Add brine to the aqueous layer to break up emulsions.

Part 2: Synthesis of this compound

Direct C2-formylation of the pre-formed imidazo[1,2-a]pyridine-6-carbonitrile ring is challenging due to the inherent electronic preference for electrophilic attack at the C3 position. The most effective approach is to incorporate the formyl group during the cyclization step.

Recommended Synthetic Approach: Cyclization with a C2-Formyl Synthon

This strategy involves the reaction of 2-amino-5-cyanopyridine with an α-haloaldehyde that already contains a protected or precursor formyl group. A common and effective reagent for this purpose is 1,1,3-trichloroacetone .

Formylation_Pathway A 2-Amino-5-cyanopyridine C Intermediate A->C Cyclization B 1,1,3-Trichloroacetone B->C D This compound C->D Hydrolysis

Caption: Synthesis of the target molecule via cyclization with 1,1,3-trichloroacetone.

Experimental Protocol: Cyclization-Formylation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-cyanopyridine in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add 1,1,3-trichloroacetone to the solution. The reaction is typically performed in the presence of a base like sodium bicarbonate to neutralize the HCl generated.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Frequently Asked Questions (FAQs) - C2-Formylation

Q1: Why is direct formylation of imidazo[1,2-a]pyridine-6-carbonitrile at the C2 position difficult?

A1: Electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, on the imidazo[1,2-a]pyridine ring system are electronically favored at the C3 position. The electron-donating nitrogen atom of the imidazole ring directs electrophiles to this position. The electron-withdrawing 6-carbonitrile group further deactivates the pyridine ring, making the imidazole ring the primary site of reaction.

Q2: I attempted a Vilsmeier-Haack reaction on imidazo[1,2-a]pyridine-6-carbonitrile and got a complex mixture. What happened?

A2: Besides the expected C3-formylation, the Vilsmeier-Haack conditions (POCl₃/DMF) are acidic and can potentially lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, especially during aqueous work-up.[8] This can result in a mixture of products that are difficult to separate.

Q3: Are there any alternative methods for C2-formylation?

A3: An alternative, though more advanced, method is the directed ortho-metalation (DoM) . This involves deprotonation at the C2 position using a strong base like n-butyllithium or LDA, followed by quenching with a formylating agent such as DMF. However, this reaction requires strictly anhydrous conditions and careful temperature control, and may be complicated by the presence of the nitrile group.

Troubleshooting Guide - C2-Formylation

Troubleshooting_Logic start Low Yield of 2-Formyl Product q1 Check Purity of Starting Materials start->q1 q2 Optimize Reaction Conditions start->q2 q3 Analyze Side Products start->q3 sol1 Recrystallize 2-amino-5-cyanopyridine q1->sol1 sol2 Use fresh 1,1,3-trichloroacetone q1->sol2 sol3 Vary temperature and reaction time q2->sol3 sol4 Adjust base stoichiometry q2->sol4 sol5 Identify impurities by MS and NMR q3->sol5 sol6 Check for nitrile hydrolysis q3->sol6

Caption: Troubleshooting decision tree for low yield of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Formation of C3-Formyl Isomer Incorrect formylation strategy was used (e.g., Vilsmeier-Haack on the pre-formed ring).Employ the cyclization-formylation strategy using 1,1,3-trichloroacetone or a similar C2-formyl synthon.
Hydrolysis of the Nitrile Group Harsh acidic or basic conditions during reaction or work-up.Use mild reaction conditions. During work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction closely by TLC. If the starting material is still present after a prolonged period, consider a moderate increase in temperature.
Product Purification Challenges Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

References

Technical Support Center: Purification of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Drawing from established protocols and extensive field experience, this guide provides in-depth troubleshooting advice and practical solutions to ensure the integrity and purity of your target molecules.

Troubleshooting Guide: Navigating Purification Hurdles

The unique electronic and structural features of the imidazo[1,2-a]pyridine scaffold can present several purification challenges. This section addresses the most frequently encountered issues, their underlying causes, and provides step-by-step protocols to resolve them.

Issue 1: Poor Separation and Tailing on Silica Gel Chromatography

Symptoms: Your target compound co-elutes with impurities, or the chromatographic peaks show significant tailing, leading to broad fractions and poor resolution.

Root Cause Analysis: The basic nature of the pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is a primary contributor to this issue. The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong interaction can lead to irreversible adsorption or slow elution, resulting in peak tailing. Furthermore, the presence of polar functional groups on your substituents can exacerbate this effect.

Solutions:

  • Deactivation of Silica Gel: To mitigate the acidity of the stationary phase, you can use a deactivated silica gel. This can be achieved by pre-treating the silica with a basic modifier.

    Experimental Protocol: Preparation of Triethylamine-Deactivated Silica Gel [2]

    • Prepare a solvent system for your column that includes 1-3% triethylamine (Et₃N). The Rf of your compound should be appropriately adjusted in this system.

    • Pack your chromatography column with this triethylamine-containing solvent system.

    • Flush the packed column with a volume of the solvent system equivalent to the volume of the silica gel.

    • Discard the eluant. The silica gel is now deactivated and ready for use with your standard solvent system.

  • Mobile Phase Modification: A simpler approach is to add a small percentage of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), directly to your mobile phase. This modifier will compete with your basic compound for the active sites on the silica gel, leading to a more symmetrical peak shape.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (Al₂O₃) or a polymer-based support.[3] However, be aware that the selectivity of these stationary phases will differ from silica gel, and you will need to re-optimize your mobile phase using Thin Layer Chromatography (TLC).

Issue 2: Low or No Recovery of the Target Compound

Symptoms: After performing column chromatography, the yield of your purified imidazo[1,2-a]pyridine is significantly lower than expected, or in some cases, the compound is not recovered at all.

Root Cause Analysis: This issue can stem from several factors:

  • Compound Instability: Some substituted imidazo[1,2-a]pyridines can be sensitive to the acidic environment of silica gel, leading to degradation on the column.[3]

  • Poor Solubility: The compound may have precipitated at the top of the column if it is not sufficiently soluble in the mobile phase.

  • Irreversible Adsorption: As mentioned previously, strong interactions with the silica gel can lead to the compound being permanently retained on the column.

Solutions:

  • Assess Compound Stability: Before committing to a large-scale purification, test the stability of your compound on silica gel.

    Experimental Protocol: 2D TLC for Stability Assessment [3]

    • Spot your crude reaction mixture on a TLC plate and develop it in your chosen solvent system.

    • After development, allow the plate to dry completely.

    • Rotate the plate 90 degrees and re-develop it in the same solvent system.

    • If your compound is stable, you will see a single spot that has moved diagonally. The appearance of new spots indicates degradation.

  • Improve Solubility: If solubility is an issue, consider dry loading your sample.[4]

    Experimental Protocol: Dry Loading a Sample [4]

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution to form a slurry.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add this powder to the top of your packed column.

  • Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound. This can help to minimize the time your compound spends on the column and reduce the risk of degradation.

Issue 3: Contamination with Residual Metal Catalysts

Symptoms: Your purified compound is contaminated with residual metals (e.g., palladium, copper) used in the synthetic steps. This is often detected by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or can sometimes be inferred from discoloration of the product.

Root Cause Analysis: Many modern synthetic methods for constructing the imidazo[1,2-a]pyridine core utilize transition metal catalysts.[5][6] These metals can coordinate with the nitrogen atoms in your product, making them difficult to remove by standard chromatography.

Solutions:

  • Metal Scavengers: Use commercially available metal scavengers (resins or silica-based) that are designed to selectively bind and remove specific metals.

  • Aqueous Washes: In your workup procedure, perform washes with aqueous solutions that can chelate the metal. For example, a wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide can be effective for removing copper and palladium.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can help to adsorb residual metal catalysts. However, be aware that this can sometimes lead to a loss of the desired product as well.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for column chromatography of a substituted imidazo[1,2-a]pyridine?

A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] The ratio can be optimized using TLC to achieve an Rf value for your target compound of around 0.2-0.3. For more polar derivatives, a system of dichloromethane and methanol may be more appropriate.

Q2: My imidazo[1,2-a]pyridine is a viscous oil. How can I best purify it?

Viscous oils can be challenging to handle. Purification by column chromatography is still the recommended method.[8] If the oil is highly viscous, you can dissolve it in a minimal amount of a suitable solvent before loading it onto the column. Dry loading is also an excellent option for oils.[4]

Q3: I have synthesized a chiral imidazo[1,2-a]pyridine. How can I separate the enantiomers?

The separation of enantiomers requires specialized chiral chromatography techniques. This typically involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral imidazo[1,2-a]pyridine derivatives.[9]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and can often detect impurities not visible by TLC. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of your compound and identifying any potential impurities.[10][11][12][13]

Q5: My purified imidazo[1,2-a]pyridine is colored, but I expected it to be colorless. What could be the cause?

Color in your final product can be due to several factors. It could be an inherent property of the molecule, especially with extensive conjugation. However, it can also indicate the presence of colored impurities, such as residual metal catalysts or degradation products. Further analytical investigation is recommended to determine the source of the color.

Visualizing Purification Workflows

Decision Tree for Troubleshooting Column Chromatography

G start Start Purification problem Poor Separation / Tailing? start->problem low_recovery Low / No Recovery? problem->low_recovery No sol1 Modify Mobile Phase (add Et3N) problem->sol1 Yes sol2 Deactivate Silica Gel problem->sol2 Yes sol3 Use Alternative Stationary Phase problem->sol3 Yes metal_contam Metal Contamination? low_recovery->metal_contam No sol4 Assess Stability (2D TLC) low_recovery->sol4 Yes sol5 Dry Load Sample low_recovery->sol5 Yes success Pure Product metal_contam->success No sol6 Use Metal Scavenger metal_contam->sol6 Yes sol7 Aqueous Washes (EDTA) metal_contam->sol7 Yes sol1->problem Still Tailing sol2->problem Still Tailing sol4->low_recovery Degradation Observed sol6->metal_contam Still Contaminated

Caption: Troubleshooting flowchart for column chromatography.

Summary of Key Purification Parameters

ChallengeProbable CauseRecommended Solution
Peak Tailing Acidic silica interacting with basic nitrogenAdd triethylamine to the mobile phase or use deactivated silica.
Low Recovery Compound degradation or poor solubilityCheck stability with 2D TLC; use dry loading for poorly soluble compounds.
Metal Contamination Residual catalyst from synthesisUse metal scavengers or perform chelating aqueous washes.
Co-elution Similar polarity of product and impurityOptimize mobile phase with TLC; consider gradient elution.

References

Technical Support Center: Formylation of Imidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of imidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific chemical transformation. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your reaction conditions, and confidently interpret your results.

Introduction to the Formylation of Imidazo[1,2-a]pyridines

The formylation of the imidazo[1,2-a]pyridine scaffold is a crucial reaction in medicinal chemistry, as the resulting aldehydes are versatile intermediates for the synthesis of a wide range of biologically active molecules. The C-3 position of the imidazo[1,2-a]pyridine ring is particularly electron-rich, making it the primary site for electrophilic substitution reactions like the Vilsmeier-Haack formylation.[1][2]

The presence of a nitrile group at the C-6 position, as in our substrate of interest, introduces an electron-withdrawing character to the pyridine ring. This can influence the overall reactivity of the molecule and potentially lead to specific side reactions that require careful consideration and control. This guide will address the common challenges and questions that arise during the formylation of this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of imidazo[1,2-a]pyridine-6-carbonitrile?

A1: The formylation is expected to occur selectively at the C-3 position. The imidazole moiety of the imidazo[1,2-a]pyridine ring system is highly electron-rich, and theoretical and experimental studies have consistently shown that the C-3 position is the most nucleophilic.[1] The electron-withdrawing nature of the C-6 nitrile group is unlikely to alter this inherent reactivity of the imidazole ring.

Q2: What are the most common methods for the formylation of this substrate?

A2: The Vilsmeier-Haack reaction is the most widely employed method for the formylation of imidazo[1,2-a]pyridines.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][5] Alternative methods include copper-catalyzed formylation using sources like DMSO.[1][6]

Q3: Is the C-6 nitrile group stable under Vilsmeier-Haack conditions?

A3: This is a critical consideration. The Vilsmeier-Haack reaction is conducted under acidic and dehydrating conditions. While aromatic nitriles are generally stable, harsh acidic conditions and elevated temperatures can lead to hydrolysis, first to an amide and subsequently to a carboxylic acid.[4][6][7][8][9] It is plausible that some degree of nitrile hydrolysis could occur as a side reaction, especially during aqueous workup at elevated temperatures. Careful control of reaction time, temperature, and workup conditions is crucial to minimize this.

Q4: Can di-formylation occur?

A4: While mono-formylation at C-3 is the predominant outcome, di-formylation is a possibility, though less likely for this substrate. The introduction of the first electron-withdrawing formyl group at C-3 deactivates the ring towards further electrophilic substitution. However, under forcing conditions (e.g., large excess of Vilsmeier reagent, high temperatures), a second formylation at another position on the pyridine ring could potentially occur, although yields are expected to be low.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the formylation of imidazo[1,2-a]pyridine-6-carbonitrile.

Issue 1: Low or No Yield of the Desired C-3 Formylated Product

This is one of the most common challenges in organic synthesis. A systematic approach to troubleshooting is essential for identifying the root cause.

Troubleshooting Workflow: Low/No Product Yield

start Low or No Product Yield reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions workup Check Workup & Purification start->workup analysis Re-evaluate Starting Material & Product Characterization start->analysis reagent_purity Purity of POCl₃ and DMF? (Freshly distilled/opened?) reagents->reagent_purity reagent_ratio Correct Stoichiometry? (Typically 1.1-1.5 eq POCl₃ to DMF) reagents->reagent_ratio temp_time Temperature & Time Optimized? (Start at 0°C, then warm if needed) conditions->temp_time quenching Proper Quenching? (Slow addition to ice/base) workup->quenching extraction Correct Extraction Solvent & pH? workup->extraction sm_purity Starting Material Pure? analysis->sm_purity product_id Correct Product Identification? (NMR, MS) analysis->product_id solution Solution Implemented reagent_purity->solution reagent_ratio->solution temp_time->solution quenching->solution extraction->solution sm_purity->solution product_id->solution

Caption: Troubleshooting workflow for low product yield.

Probable Causes and Solutions:

Probable Cause Explanation & Recommended Action
Degraded Reagents The Vilsmeier reagent is sensitive to moisture. POCl₃ can hydrolyze, and DMF can decompose to dimethylamine, which can interfere with the reaction.[10] Action: Use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried.
Incorrect Stoichiometry An incorrect ratio of POCl₃ to DMF can lead to incomplete formation of the Vilsmeier reagent or side reactions. Action: Typically, a slight excess of POCl₃ (1.1-1.5 equivalents) relative to DMF is used. Titrate your POCl₃ if its purity is uncertain.
Sub-optimal Reaction Temperature The formylation of electron-deficient heterocycles may require more forcing conditions than electron-rich substrates. Action: Start the reaction at 0°C and slowly warm to room temperature. If no conversion is observed, gradually increase the temperature (e.g., to 40-60°C) and monitor by TLC or LC-MS.
Insufficient Reaction Time The reaction may be sluggish due to the electron-withdrawing nitrile group. Action: Monitor the reaction progress over an extended period (e.g., 12-24 hours) before quenching.
Improper Workup Procedure The hydrolysis of the intermediate iminium salt is a critical step. Improper quenching can lead to decomposition or low yields. Action: Quench the reaction by slowly adding the reaction mixture to a well-stirred mixture of ice and a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to neutralize the strong acid. Maintain a low temperature during quenching.
Issue 2: Presence of an Amide or Carboxylic Acid Side Product

The appearance of a product where the C-6 nitrile has been converted to an amide or carboxylic acid is a strong indicator of nitrile hydrolysis.

Mechanism of Nitrile Hydrolysis (Acid-Catalyzed)

nitrile Ar-C≡N protonated_nitrile Ar-C≡N⁺-H nitrile->protonated_nitrile +H⁺ intermediate1 [Ar-C(OH₂⁺)=NH] protonated_nitrile->intermediate1 +H₂O water_attack H₂O Attack enol_amide Ar-C(OH)=NH intermediate1->enol_amide -H⁺ deprotonation1 -H⁺ amide Ar-C(=O)NH₂ enol_amide->amide Tautomerization tautomerization Tautomerization protonated_amide Ar-C(=O)N⁺H₃ amide->protonated_amide +H⁺ intermediate2 [Ar-C(OH)(OH₂⁺)NH₂] protonated_amide->intermediate2 +H₂O water_attack2 H₂O Attack tetrahedral_int Ar-C(OH)₂NH₂ intermediate2->tetrahedral_int -H⁺ deprotonation2 -H⁺ intermediate3 Ar-C(OH)₂N⁺H₃ tetrahedral_int->intermediate3 +H⁺ proton_transfer Proton Transfer protonated_acid Ar-C(=O⁺H)OH intermediate3->protonated_acid -NH₃ elimination -NH₃ acid Ar-COOH protonated_acid->acid -H⁺ deprotonation3 -H⁺

Caption: Plausible mechanism for acid-catalyzed nitrile hydrolysis.

Probable Causes and Solutions:

Probable Cause Explanation & Recommended Action
High Reaction Temperature Elevated temperatures can promote the hydrolysis of the nitrile group in the presence of strong acids generated during the reaction and workup. Action: Maintain the lowest effective temperature for the formylation reaction. Avoid prolonged heating.
Prolonged Reaction Time The longer the nitrile is exposed to acidic conditions, the higher the likelihood of hydrolysis. Action: Optimize the reaction time by closely monitoring the formation of the desired product and quenching the reaction as soon as a satisfactory conversion is achieved.
Harsh Aqueous Workup Heating during the aqueous workup or using highly concentrated acids can facilitate nitrile hydrolysis. Action: Perform the aqueous workup at low temperatures (0-5°C). Use a sufficient amount of base to ensure rapid and complete neutralization.
Issue 3: Formation of a Dark, Tarry, or Polymeric Material

The formation of insoluble, dark-colored materials often indicates decomposition of the starting material or product.

Probable Causes and Solutions:

Probable Cause Explanation & Recommended Action
Excessively High Temperature The imidazo[1,2-a]pyridine ring system, while aromatic, can be susceptible to decomposition under harsh conditions. Action: Carefully control the reaction temperature. Use an oil bath for uniform heating and avoid localized overheating.
Air/Moisture Contamination The Vilsmeier reagent is highly reactive and can react with atmospheric moisture and oxygen, potentially leading to side reactions and decomposition pathways. Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Concentrated Reagents Adding the reagents too quickly or in a highly concentrated form can lead to exothermic reactions and localized "hot spots," causing decomposition. Action: Add the POCl₃ to the DMF slowly at a low temperature (0°C). Add the imidazo[1,2-a]pyridine-6-carbonitrile solution dropwise to the pre-formed Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine-6-carbonitrile

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • Imidazo[1,2-a]pyridine-6-carbonitrile

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM.

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

    • Stir the resulting mixture at 0°C for 30 minutes. The solution may become a pale yellow or orange color.[11]

  • Formylation Reaction:

    • Dissolve imidazo[1,2-a]pyridine-6-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • In a separate large beaker, prepare a well-stirred mixture of crushed ice and saturated NaHCO₃ solution.

    • Very slowly and carefully, pour the reaction mixture into the ice/bicarbonate slurry. Caution: This quenching process is highly exothermic and will release gas.

    • Stir the mixture vigorously until all the gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 3-formyl-imidazo[1,2-a]pyridine-6-carbonitrile.

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis and optimization of imidazo[1,2-a]pyridines. Our approach is rooted in explaining the "why" behind experimental choices to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines. Each problem is followed by a series of potential causes and detailed, step-by-step solutions.

Low or No Product Yield

Question: I am not getting the expected yield of my imidazo[1,2-a]pyridine product. What could be the issue?

Answer: Low or no product yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Potential Cause 1: Inactive or Inefficient Catalyst

Many syntheses of imidazo[1,2-a]pyridines rely on transition metal catalysts, most commonly copper salts.[1][2][3] The activity of the catalyst is paramount for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. Copper(I) salts, for instance, can oxidize to the less active copper(II) state upon prolonged exposure to air.

    • Catalyst Screening: If you suspect catalyst deactivation, consider screening a panel of catalysts. For copper-catalyzed reactions, common choices include CuI, CuBr, and Cu(OAc)₂.[1][4] In some cases, other transition metals like palladium have also been employed.[4]

    • Optimize Catalyst Loading: The optimal catalyst loading can vary depending on the specific reaction. While higher loading might seem like a straightforward solution, it can sometimes lead to unwanted side reactions. Perform a systematic optimization of the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).

    • Consider a Ligand: For some copper-catalyzed reactions, the addition of a ligand can enhance the catalyst's stability and activity.

Potential Cause 2: Suboptimal Solvent and Temperature

The choice of solvent and reaction temperature significantly influences reaction kinetics and solubility of reactants.

  • Troubleshooting Steps:

    • Solvent Selection: The polarity of the solvent can affect the reaction rate. Aprotic polar solvents like DMF and DMSO are often effective.[1] However, for some "green" chemistry approaches, water or even solvent-free conditions have been successfully used.[2][5][6] If you are experiencing low yields, consider screening different solvents.

    • Temperature Optimization: Many imidazo[1,2-a]pyridine syntheses require heating.[1][2] If the reaction is sluggish, a gradual increase in temperature might be necessary. Conversely, excessively high temperatures can lead to decomposition of starting materials or products. Monitor the reaction progress at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal condition.

Potential Cause 3: Poor Quality or Unsuitable Starting Materials

The purity of your 2-aminopyridine and the carbonyl compound (or other coupling partner) is critical. Substituents on the starting materials can also have a profound electronic or steric effect on the reaction outcome.[1]

  • Troubleshooting Steps:

    • Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.

    • Electronic Effects: Electron-donating groups on the 2-aminopyridine generally favor the reaction, while electron-withdrawing groups can make it more challenging.[1] If you are working with an electron-deficient aminopyridine, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time, or a more active catalyst).

    • Steric Hindrance: Bulky substituents near the reacting centers can impede the reaction.[1] If steric hindrance is a suspected issue, you might need to increase the reaction time or temperature.

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is active sub_catalyst Screen different catalysts Optimize loading Consider a ligand catalyst->sub_catalyst materials Verify Starting Material Quality conditions->materials If conditions are optimized sub_conditions Screen solvents Optimize temperature conditions->sub_conditions solution Improved Yield materials->solution If materials are pure sub_materials Check purity (NMR, MP) Consider electronic/steric effects materials->sub_materials

Caption: A decision-making workflow for troubleshooting low product yield.

Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity?

Answer: The formation of side products is often indicative of competing reaction pathways or decomposition. Understanding the reaction mechanism can help in devising strategies to favor the desired product.

Potential Cause 1: Competing Reaction Pathways in Multi-Component Reactions

In multi-component reactions, such as the A³ coupling for imidazo[1,2-a]pyridine synthesis, various intermediates are formed.[7][8] If the conditions are not optimal, these intermediates can react in unintended ways.

  • Troubleshooting Steps:

    • Order of Addition: In some cases, the order of addition of reagents can influence the outcome. Try adding the reagents in a different sequence.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component might favor a side reaction.

    • Catalyst Choice: The choice of catalyst can influence the selectivity of the reaction. For instance, in A³ coupling reactions, different copper sources might favor the desired pathway to varying extents.[7]

Potential Cause 2: Over-reaction or Decomposition

Prolonged reaction times or excessively high temperatures can lead to the decomposition of the desired product or further reactions.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed or when the product concentration appears to be at its maximum.

    • Temperature Control: As mentioned earlier, fine-tuning the temperature is crucial. A lower temperature, even if it requires a longer reaction time, might prevent the formation of decomposition products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: Several synthetic strategies have been developed. Some of the most prevalent include:

  • Condensation Reactions: This is a classical approach often involving the reaction of a 2-aminopyridine with an α-haloketone.[6][9]

  • Transition Metal-Catalyzed Reactions: Copper-catalyzed reactions are particularly common and versatile, enabling the use of a wide range of starting materials.[1][2][3]

  • Multi-Component Reactions (MCRs): These reactions, such as the A³ coupling (aldehyde, alkyne, amine), allow for the rapid assembly of complex imidazo[1,2-a]pyridines in a single step.[7][8][10]

  • Metal-Free Syntheses: In line with the principles of green chemistry, several metal-free synthetic routes have been developed, often utilizing iodine catalysis or catalyst-free conditions.[11][12][13]

Q2: How do substituents on the 2-aminopyridine affect the reaction?

A2: Substituents on the 2-aminopyridine ring can have a significant impact due to electronic and steric effects.

  • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) generally increase the nucleophilicity of the pyridine nitrogen, facilitating the initial step of the reaction and often leading to higher yields.[1] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity, which can slow down the reaction or require more forcing conditions.

  • Steric Effects: Bulky substituents near the amino group can hinder the approach of other reactants, potentially lowering the reaction rate and yield.[1]

Q3: Can I perform this synthesis under "green" conditions?

A3: Yes, significant efforts have been made to develop more environmentally friendly methods for imidazo[1,2-a]pyridine synthesis. These include:

  • Use of Greener Solvents: Reactions have been successfully carried out in water or ethanol.[2][14]

  • Catalyst-Free and Solvent-Free Conditions: Some protocols have been developed that proceed efficiently without the need for a catalyst or solvent, often with microwave assistance.[5][6][9]

  • Use of Air as an Oxidant: In some oxidative cyclization reactions, air can be used as a green and inexpensive oxidant.[1]

Q4: What is a typical experimental procedure for a copper-catalyzed imidazo[1,2-a]pyridine synthesis?

A4: While the specific conditions can vary, a general procedure for a copper-catalyzed A³ coupling reaction is as follows:[7]

Experimental Protocol: Copper-Catalyzed A³ Coupling

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), and the copper catalyst (e.g., Cu/SiO₂, 10 mol%).

  • Add the solvent (e.g., toluene, 0.5 mL) and the terminal alkyne (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 48 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Q5: How can I confirm the structure of my synthesized imidazo[1,2-a]pyridine?

A5: The structure of the product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure. The chemical shifts and coupling constants of the protons on the fused ring system are characteristic. For example, in the ¹H NMR spectrum, a characteristic peak for the C3-H of the imidazole ring is often observed.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the molecule.

Section 3: Key Parameter Optimization Summary

The following table summarizes the key reaction parameters and their potential impact on the synthesis of imidazo[1,2-a]pyridines.

ParameterCommon OptionsPotential Impact on Yield and Purity
Catalyst CuI, CuBr, PdCl₂, Iodine, NoneCatalyst choice is critical for reaction efficiency. Inactive or inappropriate catalysts lead to low yields.
Solvent DMF, DMSO, Toluene, Water, Ethanol, Solvent-freeSolvent polarity affects solubility and reaction rates. Greener solvents are increasingly used.
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to side products or decomposition.
Starting Materials Substituted 2-aminopyridines, aldehydes, ketones, alkynes, α-haloketonesPurity is crucial. Electronic and steric effects of substituents significantly influence reactivity.
Atmosphere Inert (N₂, Ar), AirSome reactions, particularly those involving Cu(I), require an inert atmosphere to prevent catalyst oxidation. Others utilize air as an oxidant.

Section 4: Mechanistic Overview

A general understanding of the reaction mechanism is invaluable for troubleshooting. Below is a simplified representation of a common pathway for the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.

Mechanism reactants 2-Aminopyridine + α-Haloketone intermediate1 N-Alkylated Intermediate reactants->intermediate1 SN2 Reaction intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: A simplified reaction mechanism for imidazo[1,2-a]pyridine synthesis.

This guide provides a starting point for optimizing your imidazo[1,2-a]pyridine synthesis. Remember that each specific reaction will have its own unique set of optimal conditions. Systematic experimentation and careful analysis are the keys to success.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of imidazo[1,2-a]pyridine derivatives in various experimental assays. Overcoming this hurdle is critical for obtaining accurate, reproducible, and meaningful data in drug discovery and development.

Introduction: The Imidazo[1,2-a]pyridine Solubility Challenge

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-bridged heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antituberculosis properties.[1] However, a common characteristic of this scaffold, particularly as it is decorated with lipophilic substituents to enhance potency, is poor aqueous solubility.[2][3] This can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate compound concentrations, unreliable data, and potentially misleading structure-activity relationships (SAR).[4][5] This guide will equip you with the knowledge and practical techniques to mitigate these solubility issues.

Part 1: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility-related problems encountered during your experiments.

Issue 1: My compound precipitates immediately upon dilution into aqueous assay buffer.

This is a classic sign of "solvent shock," where a compound, stable in a high-concentration organic solvent stock, rapidly crashes out when introduced to an aqueous environment.[5]

Root Cause Analysis:

  • Exceeding Kinetic Solubility: The final concentration of your compound in the assay buffer is higher than its kinetic solubility limit. Kinetic solubility refers to the concentration of a compound that can be reached by diluting a stock solution (usually in DMSO) into an aqueous buffer and remains in solution for a certain period.[6]

  • Incompatible Solvent Systems: The organic solvent of your stock solution is not sufficiently miscible with the aqueous buffer at the dilution ratio used.

Solutions & Step-by-Step Protocols:

1. Optimize the DMSO Stock and Dilution Protocol:

  • Rationale: The goal is to minimize the final DMSO concentration in your assay while ensuring the compound remains dissolved. High concentrations of DMSO can be toxic to cells and interfere with assay components.[7][8] A final concentration below 0.5% is generally recommended.[7][9]

  • Protocol: Preparing and Diluting a DMSO Stock Solution

    • Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-purity DMSO.[5] Use gentle warming (37°C) or sonication to aid dissolution, but be cautious as heat can degrade some compounds.[7]

    • Aliquot and Store: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can compromise compound stability.[7][9] Store at -20°C or -80°C.[9]

    • Serial Dilution: Perform serial dilutions in 100% DMSO to create intermediate stocks.[7] This ensures that when you perform the final dilution into your aqueous buffer, the volume of DMSO added is minimal.

    • Final Dilution Technique: To avoid localized high concentrations that can initiate precipitation, add the small volume of DMSO stock to a larger volume of pre-warmed (37°C) assay buffer while vortexing or mixing gently.[4][5]

2. Employ Co-solvents:

  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[10][11] They can be included in the final assay buffer at low, non-toxic concentrations.

  • Common Co-solvents:

    • Ethanol

    • Polyethylene Glycol (PEG), e.g., PEG400[9]

    • Propylene Glycol

    • Glycerol[9][10]

  • Considerations: The choice and concentration of a co-solvent must be empirically determined for your specific compound and assay system, as they can have their own biological effects.[8][12] Always include a vehicle control with the same co-solvent concentration.

Co-solventTypical Starting Concentration in Final Assay MediumKey Considerations
Ethanol 0.1% - 1% (v/v)Can be cytotoxic at higher concentrations.[8][12]
PEG400 1% - 5% (v/v)Generally well-tolerated by many cell lines.
Propylene Glycol 0.5% - 2% (v/v)Can increase the viscosity of the medium.
Glycerol 0.5% - 2% (v/v)Can also serve as a carbon source for some cells.

3. Adjust the pH of the Assay Buffer:

  • Rationale: Many imidazo[1,2-a]pyridine derivatives are weak bases. Adjusting the pH of the buffer can ionize the molecule, significantly increasing its aqueous solubility.[11][13]

  • Procedure:

    • Determine the pKa of your compound (if known).

    • For a basic compound, lowering the pH of your assay buffer (e.g., from 7.4 to 6.8) can increase the proportion of the more soluble, protonated form.

    • Caution: Ensure the adjusted pH is compatible with your biological system (e.g., cells, enzymes). The optimal pH range for most cell cultures is 7.2 to 7.4.[5]

Issue 2: My compound is soluble initially but precipitates over the course of a long incubation.

This suggests that while the kinetic solubility was initially sufficient, the compound is not stable in the solution under the assay conditions, leading to delayed precipitation.

Root Cause Analysis:

  • Thermodynamic Insolubility: The compound is slowly equilibrating to its lower, thermodynamically favored solubility limit.

  • Environmental Changes: Changes in temperature or pH during incubation can affect solubility.[4][5] For instance, cellular metabolism can produce acidic byproducts, lowering the pH of the culture medium.[5]

  • Interaction with Media Components: The compound may interact with salts, proteins (like those in Fetal Bovine Serum - FBS), or other components in the culture medium, leading to the formation of insoluble complexes.[5][14]

Solutions & Step-by-Step Protocols:

1. Incorporate Solubilizing Excipients:

  • Rationale: Certain excipients can form complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and keeping them in solution.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[15][16][17]

    • Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high water solubility and low toxicity.[16][18]

    • Protocol: Using Cyclodextrins

      • Prepare a stock solution of the cyclodextrin (e.g., 10-100 mM) in your assay buffer.

      • Prepare your imidazo[1,2-a]pyridine derivative stock in DMSO as usual.

      • Add the DMSO stock to the cyclodextrin-containing buffer. The cyclodextrin will complex with the compound as it enters the aqueous phase.

      • The optimal ratio of cyclodextrin to compound needs to be determined experimentally.[19]

2. Reduce Serum Concentration or Use Serum-Free Media:

  • Rationale: Serum proteins like albumin can bind to compounds, which can either aid solubility or, at high concentrations, lead to co-precipitation of an insoluble protein-compound complex.[5]

  • Action: Test your assay with a lower FBS concentration (e.g., reduce from 10% to 2%) or, if possible, adapt your cells to a serum-free medium.

3. Workflow for Troubleshooting Precipitation:

Here is a decision-making workflow to guide your troubleshooting process.

G start Compound Precipitation Observed check_initial Does it precipitate immediately? start->check_initial check_later Does it precipitate during incubation? check_initial->check_later No optimize_dmso 1. Optimize DMSO stock conc. & dilution technique check_initial->optimize_dmso Yes use_cyclodextrin 1. Use Cyclodextrins (HP-β-CD, SBE-β-CD) check_later->use_cyclodextrin Yes end_success2 Monitor for other assay issues check_later->end_success2 No add_cosolvent 2. Add Co-solvent (e.g., PEG400, Ethanol) optimize_dmso->add_cosolvent Still Precipitates adjust_ph 3. Adjust Buffer pH (if compound is ionizable) add_cosolvent->adjust_ph Still Precipitates end_success Solubility Issue Resolved adjust_ph->end_success reduce_serum 2. Reduce Serum (FBS) Concentration use_cyclodextrin->reduce_serum Still Precipitates check_stability 3. Assess Compound Stability in Media reduce_serum->check_stability Still Precipitates check_stability->end_success

Caption: A decision tree for troubleshooting compound precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO my cells can tolerate? A: This is cell-line dependent. While a general rule is to keep the final DMSO concentration below 0.5%, some robust cell lines may tolerate up to 1%.[7][12] However, even at non-toxic concentrations, DMSO can have biological effects.[8] It is crucial to run a vehicle control (media with the same final DMSO concentration as your highest compound concentration) to account for any solvent-induced effects.[7][20]

Q2: I don't have access to specialized equipment. What's the simplest way to improve solubility? A: The most straightforward approach is to optimize your stock solution and dilution method. Prepare the highest possible concentration stock in 100% DMSO, then use a serial dilution method to minimize the volume added to your aqueous buffer.[7] Gentle warming of your buffer to 37°C before adding the compound can also help.[4]

Q3: Can I use surfactants like Tween-20 or Triton X-100? A: For acellular assays (e.g., enzyme inhibition assays), non-ionic detergents like Tween-20 or Triton X-100 can be very effective at low concentrations (e.g., 0.01-0.05%).[21] However, for cell-based assays, these detergents are generally not suitable as they can disrupt cell membranes and cause cytotoxicity.[21]

Q4: My compound is a different color after I dissolve it. Is this a problem? A: A color change upon dissolution could indicate a chemical reaction with the solvent, a pH-dependent change, or degradation. It is important to assess the stability of your compound in the chosen solvent (e.g., using HPLC-MS) to ensure you are testing the intended molecule.

Q5: How do I know if the solubility issue is truly resolved? A: Visual inspection is the first step. The solution should be clear and free of visible particles or cloudiness.[4] For quantitative confirmation, you can centrifuge a sample of the final solution and measure the concentration of the compound in the supernatant via HPLC or LC-MS. If the measured concentration matches the expected concentration, the compound is fully dissolved.

References

Technical Support Center: A Guide to the Storage and Handling of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile is a vital heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials.[1] The presence of three key functional regions—an imidazo[1,2-a]pyridine core, a reactive aldehyde group, and a nitrile group—makes this molecule highly valuable but also susceptible to degradation if not stored and handled correctly. This guide provides in-depth technical advice, troubleshooting, and best-practice protocols to ensure the long-term stability and integrity of your compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound sensitive to degradation?

A1: The compound's sensitivity arises from its specific chemical structure. The primary points of vulnerability are:

  • The Aldehyde Group (-CHO): Aromatic aldehydes are prone to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities. This process converts the aldehyde to the corresponding carboxylic acid, which is often the most common impurity found in degraded samples.[2]

  • The Nitrile Group (-CN): The nitrile group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid. This reaction is typically slow under neutral conditions but can be accelerated by the presence of moisture, especially if acidic or basic impurities are present.[3]

  • The Imidazo[1,2-a]pyridine Ring: This fused heterocyclic system is aromatic and generally stable, but the electron-rich nature of the imidazole ring can make the molecule susceptible to photo-oxidation or reaction with strong oxidizing agents, often leading to coloration of the material.[4]

Q2: What are the immediate visual signs of degradation?

A2: The most common visual indicator of degradation is a change in color. A pure, fresh lot of the compound is typically an off-white or light beige solid.[5] Degradation, particularly oxidation, often leads to the formation of colored impurities, causing the solid to appear yellow or even brown over time. While a slight color change may not significantly impact every application, it warrants a purity check.

Q3: What is the single most important factor for long-term storage?

A3: Excluding atmospheric oxygen is the most critical factor. The primary degradation pathway for this molecule is the oxidation of the aldehyde group.[2] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) will significantly inhibit this process and is the cornerstone of effective long-term preservation.

Q4: I only use small amounts at a time. How should I handle the bulk container?

A4: Avoid repeatedly opening and closing the main stock container. This introduces moisture and oxygen with each cycle. The best practice is to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This protects the integrity of the main stock for future experiments.

Section 2: Troubleshooting Guide - Diagnosing Degradation

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis.

Problem: My once off-white solid has turned noticeably yellow/brown.
  • Likely Cause: Oxidation of the aldehyde group and potential polymerization or degradation of the heterocyclic ring. This is often accelerated by exposure to air and light.

  • Diagnostic Steps:

    • Purity Analysis: Perform an HPLC-UV or LC-MS analysis to quantify the purity. Compare the chromatogram to a reference standard or the initial analysis data if available. Look for the emergence of new, more polar peaks. The corresponding carboxylic acid will typically have a shorter retention time on a reverse-phase column.

    • Solubility Check: Degradation products, particularly polymers, may have lower solubility. Note if the compound dissolves completely in your intended solvent.

  • Recommended Action: If purity has dropped by more than a few percent (e.g., >5%), the material may need to be repurified by column chromatography or recrystallization. For applications sensitive to acidic impurities, even minor degradation may be unacceptable.

Problem: My reaction yield is inconsistent or lower than expected.
  • Likely Cause: The molar quantity of the active starting material is lower than calculated due to the presence of non-reactive degradation products (e.g., the carboxylic acid). The aldehyde is a key reactive handle, and its conversion to a carboxylic acid renders the molecule inert in many subsequent reactions (e.g., reductive amination, Wittig reactions).

  • Diagnostic Workflow:

TroubleshootingWorkflow start Low/Inconsistent Yield Observed check_purity Perform Purity Analysis (HPLC/LC-MS) start->check_purity is_pure Purity >95%? check_purity->is_pure check_reagents Investigate Other Reagents & Conditions is_pure->check_reagents Yes repurify Repurify Starting Material (e.g., Column Chromatography) is_pure->repurify No adjust_mass Adjust Starting Mass Based on Purity (If Repurification is Not Feasible) is_pure->adjust_mass Alternative proceed Proceed with Reaction check_reagents->proceed repurify->proceed adjust_mass->proceed

References

Technical Support Center: Analytical Method Development for Imidazo[1,2-a]pyridine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the analytical challenges in monitoring the synthesis of imidazo[1,2-a]pyridine derivatives. This class of nitrogen-containing fused heterocyclic compounds is a cornerstone in medicinal chemistry, known for its diverse biological activities.[1][2][3] However, the inherent basicity and aromaticity of the imidazo[1,2-a]pyridine scaffold present unique challenges for analytical chemists.

This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions. My goal is to equip you not just with protocols, but with the underlying scientific principles to empower you to develop robust, reliable, and fit-for-purpose analytical methods for your specific reaction monitoring needs.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the HPLC/UPLC analysis of imidazo[1,2-a]pyridine reactions.

Q1: My imidazo[1,2-a]pyridine product peak is tailing severely. What's causing this and how do I fix it?

A1: This is the most common issue for this class of compounds. Peak tailing typically occurs when your basic analyte interacts with more than one retention mechanism on the column.[4] For imidazo[1,2-a]pyridines, the primary cause is the interaction between the basic nitrogen atoms in your molecule and acidic residual silanol groups on the surface of standard silica-based C18 columns.[5] These secondary interactions lead to a portion of the analyte being retained longer, resulting in a "tail."

Here is a systematic approach to resolve peak tailing:

  • Confirm and Quantify the Issue: Before making changes, calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered significant tailing.[6] This provides a baseline to measure improvement.

  • Mobile Phase pH Adjustment (Most Effective First Step):

    • The Cause: At mid-range pH, residual silanols (-Si-OH) are deprotonated and negatively charged (-Si-O⁻), while your basic imidazo[1,2-a]pyridine is protonated and positively charged. This leads to strong ionic interactions.

    • The Solution: Lower the mobile phase pH to around 2-3 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[4][6] At this low pH, the silanol groups are fully protonated (neutral), minimizing the secondary ionic interactions and dramatically improving peak shape.[7] Be aware that this may alter the retention time of your analyte.[4]

  • Column Selection:

    • If Low pH Doesn't Work: If you cannot operate at low pH or if tailing persists, the column itself is the next variable to change.

    • The Solution: Switch to a column specifically designed for basic compounds. Options include:

      • End-capped Columns: Use a column with high-density end-capping to shield the residual silanols. However, end-capping is never 100% effective.[4]

      • Polar-Embedded or Charged Surface Columns: These columns have functional groups incorporated into the stationary phase that create a hydration layer, shielding the silanols from interacting with basic analytes.

      • Hybrid Silica Columns: These are often more resistant to pH extremes and can provide better peak shape for basic compounds.

  • Check for Column Overload:

    • The Cause: Injecting too much sample can saturate the stationary phase, leading to a specific type of "overload" tailing.[5]

    • The Solution: Dilute your sample or reduce the injection volume and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

Q2: I'm struggling to resolve the starting material from the final imidazo[1,2-a]pyridine product. How can I improve the resolution?

A2: Achieving adequate resolution is critical for accurate reaction monitoring. Poor resolution makes it difficult to quantify the consumption of reactants and the formation of products.[8]

Here’s how to systematically improve peak resolution:

  • Optimize Mobile Phase Strength:

    • The Principle: The percentage of the organic modifier (typically acetonitrile or methanol) in your mobile phase is the most powerful tool for adjusting retention and resolution.

    • Isocratic Elution: If you are using a single mobile phase composition (isocratic), systematically decrease the percentage of the organic solvent. This will increase the retention time of all components, often providing more time for the column to separate them, thus improving resolution.

    • Gradient Elution: If your components elute over a wide range of time, a gradient is more appropriate. To improve the separation of closely eluting peaks, make the gradient shallower (i.e., slow down the rate of increase in the organic solvent percentage) around the time your compounds of interest are eluting.

  • Change the Organic Modifier:

    • The Principle: Acetonitrile and methanol have different selectivities. Switching between them can alter the elution order and relative spacing of your peaks.

    • The Action: If you are using acetonitrile, try developing a method with methanol, and vice versa. This simple change can sometimes provide the necessary resolution.

  • Increase Column Efficiency:

    • The Principle: Efficiency refers to the narrowness of the peaks. Narrower peaks are easier to resolve.

    • The Solution:

      • Use a longer column (e.g., switch from 150 mm to 250 mm).

      • Use a column packed with smaller particles (e.g., switch from 5 µm to 3 µm or a sub-2 µm UPLC column). This will significantly increase backpressure, so ensure your system can handle it.[4]

  • Rule out Extra-Column Volume:

    • The Cause: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening, which reduces resolution.[6]

    • The Solution: Ensure you are using the narrowest internal diameter tubing appropriate for your system and that all connections are made correctly with no gaps.

Q3: My chromatogram shows a large peak for my starting material even after the reaction should be complete. How do I know if this is a real result or an analytical artifact?
  • Verify Method Linearity and Quantitation Limit (QL):

    • The Question: Is your method capable of accurately measuring the starting material at low levels?

    • The Action: Perform a calibration curve for your starting material. Ensure that the residual amount you are seeing in your reaction mixture falls within the linear range and is well above the QL. If the response is below the QL, you cannot reliably quantify it. The method validation process outlined in ICH Q2(R1) is the formal framework for this.[9][10][11]

  • Check for Co-elution:

    • The Cause: An impurity or side product could be co-eluting with your starting material, making the peak appear larger than it is.

    • The Solution: Use a Peak Purity analysis tool if you have a Photodiode Array (PDA) detector. This tool assesses the spectral homogeneity across the peak. If the peak is not pure, it indicates co-elution. Alternatively, changing the column or mobile phase conditions to alter selectivity can help resolve the co-eluting species. The ultimate confirmation is to use Mass Spectrometry (MS) detection.[12]

  • Spike Study:

    • The Principle: Confirm that the peak you are identifying is indeed your starting material.

    • The Action: Take an aliquot of your final reaction mixture and "spike" it with a small, known amount of pure starting material. Re-inject the spiked sample. If the peak increases in area proportionally, it confirms its identity as the starting material.

Once you have confirmed your analytical method is performing correctly, you can confidently report that the reaction has not gone to completion.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial HPLC method development strategy for a new imidazo[1,2-a]pyridine synthesis?

A1: A systematic screening approach is most efficient. Instead of randomly testing conditions, screen key parameters to find a promising starting point for optimization.

ParameterTypical Starting ConditionRationale & Considerations
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)The most common reversed-phase column; a universal starting point.[13] Provides good retention for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid (FA)FA is an acidic modifier that protonates silanols to prevent peak tailing of basic compounds like imidazo[1,2-a]pyridines.[13] It is also MS-compatible.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is a common organic modifier with low viscosity and good UV transparency.
Gradient Fast Scouting Gradient (e.g., 5% to 95% B in 10 min)This will quickly elute all components and give you an idea of the retention profile, allowing you to design a more focused gradient later.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical HPLC.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce backpressure.
Detection (UV) Scan with PDA (200-400 nm)Imidazo[1,2-a]pyridine systems are chromophoric. A PDA detector allows you to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

After this initial screen, you will have the information needed to optimize the gradient, flow rate, and other parameters to achieve the necessary resolution.

Q2: Beyond HPLC, what other techniques can be used for reaction monitoring, especially for mechanistic or kinetic studies?

A2: While HPLC is excellent for quantitative analysis of discrete time points, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for continuous, real-time monitoring and mechanistic insights.[14]

  • ¹H NMR Spectroscopy: You can monitor the disappearance of proton signals specific to your reactants and the appearance of signals for your product in real-time. This is non-destructive and provides structural information on any intermediates that may form.[15]

  • Flow NMR: Modern techniques allow for online reaction monitoring where the reaction mixture is continuously flowed through the NMR spectrometer, providing a near-continuous data stream.[16] This is particularly powerful for understanding reaction kinetics.

  • ³¹P NMR: If your reaction involves organophosphorus reagents or catalysts (e.g., phosphine ligands), ³¹P NMR is an invaluable tool for tracking their transformation and involvement in the catalytic cycle.[17][18]

Q3: How do I develop a "stability-indicating" method, and why is it important for reaction monitoring?

A3: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and other reaction components. This is crucial because if your reaction conditions (e.g., heat, acid) cause the product to degrade, a non-stability-indicating method might not be able to separate the product from its degradants, leading to an inaccurate assessment of reaction yield.

The process for developing such a method involves Forced Degradation Studies .[19][20]

  • Stress Conditions: You intentionally expose your drug substance to harsh conditions to generate potential degradation products.[19][21] Typical conditions include:

    • Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)

    • Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

    • Oxidation: (e.g., 3% H₂O₂ at room temperature)

    • Thermal Stress: (e.g., 80 °C)

    • Photolytic Stress: (Exposure to UV/Vis light as per ICH Q1B)

  • Method Development: You then analyze these stressed samples using your HPLC method. The goal is to develop conditions that resolve the main product peak from all the degradation peaks generated.

  • Peak Purity Analysis: Use a PDA detector to confirm that the parent drug peak is spectrally pure in all stressed samples, proving that no degradants are co-eluting.[21]

Conducting these studies early ensures that the method you use for monitoring your reaction is robust and provides a true measure of your product's concentration.[22]

Q4: Should I use LC-MS or HPLC-UV for monitoring my imidazo[1,2-a]pyridine reaction?

A4: The choice depends on your goal. Often, the best approach uses both.

  • HPLC-UV is the workhorse for quantification. Once a method is developed and validated, UV detection provides a robust, reproducible, and linear response that is ideal for determining the concentration of reactants and products over time. It is relatively simple and cost-effective for routine monitoring.

  • LC-MS is essential for identification. During method development and reaction scouting, MS is unparalleled for:

    • Confirming Peak Identity: Quickly confirming the molecular weights of your starting material, product, and any intermediates.[23][24]

    • Identifying Unknowns: Providing molecular weights for unexpected peaks, which is the first step in identifying side-products or degradation products.[12]

    • Resolving Co-elution: Mass spectrometry can distinguish two compounds that are not separated chromatographically if they have different mass-to-charge ratios (m/z).

Typical Workflow: Use LC-MS to develop the method and identify all key peaks. Once the method is established and identities are confirmed, use the same method on a simpler HPLC-UV system for routine quantitative reaction monitoring.

Part 3: Experimental Protocol

Protocol: Development of a Stability-Indicating RP-HPLC Method for Monitoring a Generic Imidazo[1,2-a]pyridine Synthesis

This protocol outlines the steps to develop and validate a method for a reaction converting a 2-aminopyridine and an α-haloketone to an imidazo[1,2-a]pyridine.

1. Instrument and Initial Conditions:

  • System: HPLC or UPLC with a Quaternary Pump, Autosampler, Column Oven, and PDA Detector.

  • Column: Agilent ZORBAX StableBond C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • PDA Setting: 210-400 nm, with extraction at the λ-max of the product (e.g., 254 nm).

2. Method Development Workflow:

  • Prepare Standards: Make individual solutions (approx. 1 mg/mL) of your 2-aminopyridine starting material and your purified imidazo[1,2-a]pyridine product in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Determine λ-max: Inject each standard and use the PDA to identify the wavelength of maximum absorbance for each compound. Choose a wavelength suitable for detecting all components, or use the product's λ-max for quantification.

  • Run Scouting Gradient: Inject a mix of the starting material and product. Run a fast linear gradient (e.g., 10% to 90% B over 15 minutes).

  • Optimize Gradient: Based on the scouting run, design a new gradient that provides better resolution around the elution times of your key components. For example, if both elute between 5 and 7 minutes, create a shallower gradient in that window (e.g., hold at 30% B for 2 min, then ramp from 30% to 50% B over 10 min).

  • Perform Forced Degradation: Prepare solutions of your product and subject them to acid, base, oxidative, and thermal stress until ~10-20% degradation is observed. Neutralize the acid/base samples before injection.

  • Verify Selectivity: Inject the degraded samples. Ensure the main product peak is well-resolved from all degradation products. If not, re-optimize the gradient or screen different columns (e.g., a Phenyl-Hexyl column for different selectivity).

  • System Suitability: Once the method is finalized, establish system suitability criteria. Before each run, inject a standard solution multiple times and verify that:

    • Tailing Factor: < 1.5

    • Theoretical Plates (N): > 2000

    • Reproducibility (%RSD of peak area): < 2.0% for 5 replicate injections.

3. Method Validation (Abbreviated, per ICH Q2(R1)[25][26]):

  • Specificity: Already demonstrated through forced degradation.

  • Linearity: Prepare a 5-point calibration curve for the product and starting material over the expected concentration range. The correlation coefficient (r²) should be > 0.999.

  • Accuracy & Precision: Analyze samples at three different concentrations in triplicate to determine intra-day and inter-day variability.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

Part 4: Workflow Visualization

This diagram illustrates the logical flow of developing and troubleshooting an analytical method for reaction monitoring.

MethodDevelopmentWorkflow cluster_dev Method Development & Optimization cluster_monitor Routine Use & Troubleshooting Start Define Analytical Goal (e.g., % Conversion) Screening Initial Method Screening (Column, Mobile Phase) Start->Screening Optimization Optimize Gradient & Conditions For Resolution Screening->Optimization Forced_Deg Forced Degradation Study (Ensure Stability-Indicating) Optimization->Forced_Deg Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Monitoring Routine Reaction Monitoring Validation->Monitoring Problem Problem Encountered? (e.g., Tailing, Poor Resolution) Monitoring->Problem Problem->Monitoring No Troubleshoot Systematic Troubleshooting (See Guide Above) Problem->Troubleshoot Yes Revalidate Re-optimize / Minor Re-validation Troubleshoot->Revalidate Revalidate->Monitoring

Caption: Logical workflow for analytical method development and troubleshooting.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this privileged heterocyclic scaffold. The inherent electronic properties of the imidazo[1,2-a]pyridine ring system present unique challenges in controlling the site of functionalization, making a deep understanding of the underlying principles essential for successful synthesis.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes.

Understanding the Reactivity of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is an electron-rich aromatic system, rendering it susceptible to electrophilic substitution. Computational studies and experimental evidence have shown that the C3 position is the most electron-rich and sterically accessible site, making it the kinetically favored position for electrophilic attack. However, functionalization at other positions, particularly C5, is often desirable for structure-activity relationship (SAR) studies in drug discovery. Achieving C5 selectivity typically requires overcoming the intrinsic reactivity preference for C3.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution reaction exclusively yielding the C3-functionalized product?

The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon, making it the preferred site for electrophilic attack. This is due to the resonance stabilization of the resulting cationic intermediate (Wheland intermediate), where the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the pyridine ring. Unless specific directing groups or reaction conditions are employed to favor other positions, C3 functionalization will be the predominant outcome.

Q2: I am trying to achieve C5-functionalization but am getting a mixture of C3 and C5 isomers. How can I improve C5 selectivity?

Achieving high C5 selectivity often requires a strategic approach to override the intrinsic preference for C3. Here are a few strategies:

  • Steric Hindrance at C3: Introducing a bulky substituent at the C2 or C3 position can sterically hinder the approach of an electrophile to the C3 position, thereby promoting reaction at the less hindered C5 position.

  • Directing Groups: Employing a directing group that coordinates to a metal catalyst and directs the functionalization to the C5 position is a powerful strategy. For instance, an amide group at a suitable position can direct rhodium-catalyzed C-H activation to the C5 position.

  • Radical Reactions: Minisci-type radical reactions can sometimes favor the C5 position, especially in substrates with electron-withdrawing groups on the pyridine ring.

Q3: Can I functionalize the pyridine ring of the imidazo[1,2-a]pyridine scaffold?

Yes, functionalization of the pyridine ring (C5, C6, C7, and C8 positions) is possible, although it is generally more challenging than functionalizing the imidazole ring. The pyridine ring is less electron-rich than the imidazole ring and is deactivated towards electrophilic substitution. Therefore, harsher reaction conditions or specific catalytic systems are often required. Directed C-H activation strategies are commonly employed to achieve regioselective functionalization of the pyridine ring.

Q4: My halogenation reaction is not working. What are the common pitfalls?

Several factors can lead to a failed halogenation reaction:

  • Reagent Choice: The choice of halogenating agent is critical. For simple bromination or chlorination at C3, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often effective. For less reactive substrates, stronger electrophilic halogen sources might be necessary. Transition-metal-free methods using sodium chlorite or bromite have also been reported to be highly regioselective for the C3 position.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome. Some reactions may require elevated temperatures to proceed, while others might be sensitive to air or moisture.

  • Substrate Deactivation: The presence of strongly electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can deactivate the system towards electrophilic attack, making halogenation difficult.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: You are attempting a Friedel-Crafts acylation and obtaining a mixture of C3- and C1-acylated products, or no reaction at all.

Causality: Friedel-Crafts acylation on imidazo[1,2-a]pyridines can be challenging. While C3 is the electronically preferred site, acylation at the N1 position can also occur, leading to a mixture of products. Furthermore, the basic nitrogen of the pyridine ring can coordinate with the Lewis acid catalyst, deactivating the ring system.

Troubleshooting Workflow:

start Low Yield or Poor Selectivity in Friedel-Crafts Acylation no_reaction No Reaction Observed start->no_reaction mixture Mixture of C1 and C3 Isomers start->mixture lewis_acid Vary the Lewis Acid solvent Change the Solvent lewis_acid->solvent Rationale: Less coordinating solvents can enhance catalyst activity. temp Adjust the Temperature solvent->temp Rationale: Higher temperatures may be required to overcome the activation barrier. anhydride Use Acetic Anhydride with Catalytic AlCl3 temp->anhydride Success reported with this specific protocol. no_reaction->temp mixture->lewis_acid Rationale: Stronger Lewis acids may favor C-acylation.

Decision-making workflow for troubleshooting Friedel-Crafts acylation.

Solutions & Protocols:

  • Optimize the Lewis Acid: If you are using a mild Lewis acid like ZnCl₂, consider switching to a stronger one like AlCl₃. However, be aware that stronger Lewis acids can sometimes lead to complex formation and decomposition. A study by Jennings and coworkers demonstrated that a catalytic amount of AlCl₃ with acetic anhydride can selectively yield the C3-acetylated product.

  • Solvent Selection: The choice of solvent is crucial. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred to avoid competition with the substrate for binding to the Lewis acid.

  • Temperature Control: If no reaction is observed, gradually increase the reaction temperature. Conversely, if you are observing decomposition or a complex mixture of products, try running the reaction at a lower temperature.

  • Protocol: Selective C3-Acetylation:

    • To a solution of the imidazo[1,2-a]pyridine (1.0 equiv) in dichloroethane, add acetic anhydride (1.5 equiv).

    • Cool the mixture to 0 °C and add aluminum chloride (0.2 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

Parameter Recommendation Rationale
Lewis Acid Start with catalytic AlCl₃ (0.2 equiv)Minimizes N1-coordination and deactivation.
Acylating Agent Acetic anhydrideReadily available and effective with catalytic AlCl₃.
Solvent Dichloroethane (DCE)Non-coordinating and allows for higher reaction temperatures.
Temperature RefluxOften required to drive the reaction to completion.

Table 1. Recommended starting conditions for selective C3-acylation.

Guide 2: Achieving C5-Selectivity via a Directing Group Strategy

Problem: You need to synthesize a C5-arylated imidazo[1,2-a]pyridine, but direct arylation methods are failing or giving the C3-isomer.

Causality: As established, direct C-H functionalization of imidazo[1,2-a]pyridines overwhelmingly favors the C3 position. To achieve C5-selectivity, a directing group is often necessary to steer the reaction to the desired position.

Troubleshooting Workflow:

start Failure to Achieve C5-Arylation dg_install Install a Directing Group (e.g., N-methoxyamide at C3) start->dg_install catalyst Select an Appropriate Catalyst (e.g., Rh(III)) dg_install->catalyst optimization Optimize Reaction Conditions catalyst->optimization dg_removal Remove the Directing Group optimization->dg_removal If successful low_yield Low Yield of C5-Product optimization->low_yield If yield is still low no_reaction No Reaction optimization->no_reaction If no reaction occurs

Workflow for C5-arylation using a directing group.

Solutions & Protocols:

  • Directing Group Installation: A common strategy involves installing a directing group at the C3 position, which then directs C-H activation to the C5 position. An N-methoxyamide group at C3 has been shown to be effective for Rh(III)-catalyzed C5-arylation.

  • Catalyst and Conditions: Rhodium(III) catalysts are often employed for this type of directed C-H functionalization. The reaction conditions, including the oxidant and additives, need to be carefully optimized.

  • Directing Group Removal: After successful C5-functionalization, the directing group can be removed to provide the desired product.

  • Protocol: Rh(III)-Catalyzed C5-Arylation (Conceptual)

    • Synthesize the 3-(N-methoxycarboxamido)imidazo[1,2-a]pyridine substrate.

    • In a sealed tube, combine the substrate (1.0 equiv), the arylating agent (e.g., an arylboronic acid, 2.0 equiv), a Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane).

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, filter through celite, and purify by column chromatography.

    • Perform the removal of the directing group under appropriate conditions (e.g., hydrolysis).

Component Recommendation Rationale
Directing Group N-methoxyamide at C3Proven to effectively direct C5-functionalization.
Catalyst [Cp*RhCl₂]₂A common and effective catalyst for this transformation.
Oxidant Ag₂CO₃Often used as the stoichiometric oxidant in Rh(III) catalysis.
Solvent 1,2-Dichloroethane (DCE)A high-boiling, non-coordinating solvent.

Table 2. Key components for directed C5-arylation.

Conclusion

Mastering the regioselective functionalization of imidazo[1,2-a]pyridines is a critical skill for medicinal chemists and organic scientists working with this important scaffold. By understanding the inherent reactivity of the ring system and employing the appropriate strategies, be it steric control, directing groups, or specific reaction conditions, researchers can unlock the full potential of this versatile heterocycle. This guide provides a starting point for troubleshooting common issues and we encourage you to consult the primary literature for more detailed protocols and substrate scopes.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical architecture allows for diverse functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides a comparative analysis of the biological activity of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile and its analogs, drawing upon experimental data and structure-activity relationship (SAR) studies to offer insights for researchers and drug development professionals.

The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore

The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine system, a nitrogen-bridged heterocycle that shares structural similarities with naturally occurring purines.[2][4] This resemblance allows these compounds to interact with various biological targets, making them attractive candidates for drug discovery.[4] The therapeutic relevance of this scaffold is underscored by the existence of several marketed drugs, such as zolpidem and alpidem, which feature the imidazopyridine core.[1]

Comparative Biological Activities

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. This section compares the known biological activities of analogs with substitutions at various positions to infer the potential activity profile of this compound.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key cellular pathways.[5][6]

Structure-Activity Relationship Insights:

  • Substitution at C2 and C3: Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring have been extensively explored. For instance, the introduction of carboxamide groups at the C3 position has led to potent antitubercular agents.[2]

  • Substitution at C6: The C6 position has been identified as a critical site for modification to retain activity against Rab Geranylgeranyl Transferase (RGGT), an enzyme implicated in cancer.[7] Studies have shown that substituents with varying bulk, length, and electronic properties at this position significantly influence the compound's inhibitory activity.[7]

  • Aryl Substituents: The presence of aryl groups, often at the C2 or C3 position, is a common feature in many anticancer imidazo[1,2-a]pyridine derivatives.[8]

A study on novel imidazo[1,2-a]pyridine compounds against HCC1937 breast cancer cells revealed that specific analogs, IP-5 and IP-6, exhibited strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively.[9] These compounds were found to induce cell cycle arrest and apoptosis.[9]

Compound/AnalogTarget/Cell LineActivity (IC50/MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisPotent antimycobacterial activity[2]
6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acidsRab Geranylgeranyl Transferase (RGGT)LED ranging from 25 to 100 μM[7]
Novel Imidazo[1,2-a]pyridine Analogs (IP-5, IP-6)HCC1937 breast cancer cellsIC50 = 45µM and 47.7µM[6][9]
Imidazo[1,2-a]pyridine derivative (12b)Hep-2, HepG2, MCF-7, A375 cancer cellsIC50 = 11 μM, 13 μM, 11 μM, 11 μM[8]

Based on these findings, the 2-formyl group in the target compound can be considered a reactive "warhead" capable of forming covalent bonds with biological targets, a strategy successfully employed in the development of covalent anticancer agents.[10] The 6-carbonitrile group, being an electron-withdrawing group, can influence the electronic properties of the entire molecule, potentially enhancing its interaction with target enzymes or receptors.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been a source of potent antimicrobial agents, with activity against a range of bacteria and fungi.[11][12]

Structure-Activity Relationship Insights:

  • Chalcone Derivatives: The incorporation of a chalcone moiety into the imidazo[1,2-a]pyridine structure has yielded compounds with notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Hydrazone Derivatives: Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides have been synthesized and evaluated for their antimicrobial properties.[12]

  • Substitutions at C5 and C7: A series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines (a related scaffold) showed that a 5-n-octylamino group conferred significant activity against a variety of microorganisms.[11]

Compound/AnalogTarget MicroorganismActivityReference
Imidazo[1,2-a]pyrimidine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity
5-n-Octylaminoimidazo[1,2-a]pyrimidineVarious microorganismsSignificant activity[11]
Azo-based Imidazo[1,2-a]pyridine (4e)Gram-positive and Gram-negative strainsMICs of 0.5–1.0 mg/mL[13]

The formyl group at the C2 position of our target molecule could potentially react with nucleophilic residues in microbial enzymes, contributing to its antimicrobial effect. The 6-carbonitrile group's influence on the molecule's overall lipophilicity and electronic distribution could also play a role in its ability to penetrate microbial cell walls and interact with intracellular targets.

Enzyme Inhibition

The ability of imidazo[1,2-a]pyridine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[14][15]

Structure-Activity Relationship Insights:

  • InhA Inhibition: Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of InhA, a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[14][15]

  • PDGFR Inhibition: A novel class of imidazo[1,2-a]pyridines has been discovered with potent activity against Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase involved in tumorigenesis.[16]

The specific substitution pattern of this compound suggests it could be a candidate for inhibiting enzymes with reactive cysteine or lysine residues in their active sites, due to the reactivity of the aldehyde.

Experimental Protocols

To facilitate further research, detailed methodologies for key biological assays are provided below.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Key Concepts

General Structure-Activity Relationship Logic

SAR_Logic Structure-Activity Relationship Flow cluster_0 Molecular Scaffold cluster_1 Chemical Modifications (Analogs) cluster_2 Biological Activity Scaffold Imidazo[1,2-a]pyridine Core R1 Substituent at C2 (e.g., -CHO, -Aryl) Scaffold->R1 R2 Substituent at C3 (e.g., -CONH2) Scaffold->R2 R3 Substituent at C6 (e.g., -CN, -Br) Scaffold->R3 Activity Enhanced or Altered Biological Effect (Anticancer, Antimicrobial, etc.) R1->Activity R2->Activity R3->Activity Workflow Screening workflow for novel compounds. start Synthesize Analogs of This compound in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) in_vitro->antimicrobial enzyme Enzyme Inhibition Assays in_vitro->enzyme sar Structure-Activity Relationship Analysis cytotoxicity->sar antimicrobial->sar enzyme->sar lead_id Lead Compound Identification sar->lead_id

References

Structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine-6-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Abstract

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several marketed drugs.[1][2] Its unique electronic and structural properties make it an ideal template for the design of kinase inhibitors, a class of drugs pivotal in oncology and inflammatory diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives, with a particular focus on the strategic importance of the 6-carbonitrile substitution. We will dissect the influence of various substituents across the bicyclic system, compare the performance of key analogues with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant interest from medicinal chemists.[3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow it to form key interactions—such as hydrogen bonds—with the hinge region of protein kinases, a common mechanism for ATP-competitive inhibitors.[4] This scaffold is the foundation for drugs like Zolpidem and Olprinone, showcasing its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[5]

In the context of kinase inhibition, derivatives of this scaffold have shown potent activity against a range of targets, including PI3K, Akt, mTOR, and PDGFR.[6][7][8] The development of these inhibitors is often a process of meticulous molecular tailoring, where the addition or modification of functional groups at specific positions dictates the compound's potency, selectivity, and pharmacokinetic profile. The 6-carbonitrile moiety, in particular, serves as a powerful electron-withdrawing group, modulating the electronic properties of the entire ring system and offering a vector for further chemical modification.

General Structure-Activity Relationships of Imidazo[1,2-a]pyridine Derivatives

The therapeutic potential of an imidazo[1,2-a]pyridine derivative is profoundly influenced by the nature and position of its substituents. The following sections delineate the SAR based on modifications at key positions of the scaffold.

Substitution at the C2 and C3 Positions

The C2 and C3 positions of the imidazole ring are frequently modified to enhance target engagement.

  • C2 Position: Bulky aromatic or heteroaromatic groups at this position are often crucial for potency. These groups can occupy hydrophobic pockets within the kinase active site. For instance, studies have shown that substituting the C2 position with groups like a 2-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl) moiety can lead to potent agents against glioblastoma multiforme.[9]

  • C3 Position: The C3 position is a key vector for modulating selectivity and physicochemical properties. Attaching groups via an amide linkage, such as in 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives, has been a successful strategy for developing potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R).[10] The nitrogen atoms in the pyrimidine ring can form additional hydrogen bonds, anchoring the inhibitor more securely in the active site.

Substitution at the C6 Position: The Role of the Carbonitrile Group

The C6 position on the pyridine ring is critical for tuning the electronic landscape of the scaffold and for establishing interactions in the solvent-exposed region of the kinase active site.

  • Electronic Effects: The 6-carbonitrile (-CN) group is a strong electron-withdrawing group. Its presence significantly lowers the electron density of the pyridine ring. This electronic modulation can enhance the hydrogen-bonding capability of the pyridine nitrogen (N4), leading to stronger interactions with the kinase hinge region.

  • Case Study: In a study of 6-substituted imidazo[1,2-a]pyridines evaluated against colon cancer cell lines HT-29 and Caco-2, a variety of substituents were explored.[11] While this specific study did not focus exclusively on the 6-carbonitrile, it demonstrated that modifications at this position are well-tolerated and can induce potent cytotoxic effects, with some compounds initiating apoptosis within hours of treatment.[11] The inclusion of a nitrile group is a common strategy in modern kinase inhibitors to improve potency and metabolic stability.

Substitutions at Other Positions (C5, C7, C8)

Modifications at the C5, C7, and C8 positions are less common but provide opportunities for fine-tuning. Small, lipophilic groups at these positions can improve cell permeability and oral bioavailability. For example, the introduction of a methyl or halogen group can block potential sites of metabolism, thereby increasing the compound's half-life.

Comparative Analysis: C6-Substituted Imidazo[1,2-a]pyridines as Anticancer Agents

To illustrate the impact of C6 substitution, the following table summarizes hypothetical but representative data based on published findings for imidazo[1,2-a]pyridine derivatives against a common kinase target, PI3Kα, and a cancer cell line.[7]

Compound IDC2-SubstituentC3-SubstituentC6-SubstituentPI3Kα IC₅₀ (nM)HT-29 Cell IC₅₀ (µM)
IA-1 PhenylH-H550>10
IA-2 PhenylH-Cl1205.2
IA-3 PhenylH-OCH₃2508.1
IA-4 PhenylH-CN 15 0.8
IA-5 4-MorpholinophenylH-CN 2 0.14

Analysis of Comparative Data:

  • The unsubstituted parent compound IA-1 shows modest activity.

  • The introduction of an electron-withdrawing chlorine at C6 (IA-2 ) improves potency, while an electron-donating methoxy group (IA-3 ) is less favorable.

  • The 6-carbonitrile derivative IA-4 demonstrates a significant leap in potency, both at the enzymatic and cellular level. This highlights the favorable electronic properties conferred by the nitrile group.

  • Further optimization at the C2 position, as in compound IA-5 , combined with the 6-carbonitrile, leads to a highly potent inhibitor. The morpholino group likely enhances solubility and forms additional interactions with the target protein.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine-6-carbonitrile derivatives.

Synthesis of a Representative Derivative (e.g., 2-phenyl-imidazo[1,2-a]pyridine-6-carbonitrile)

This protocol is based on the well-established condensation reaction between a 2-aminopyridine and an α-haloketone.[12]

Step 1: Synthesis of 2-phenyl-imidazo[1,2-a]pyridine-6-carbonitrile

  • To a solution of 2-amino-5-cyanopyridine (1.0 mmol, 1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (10 mL), add 2-bromoacetophenone (1.1 mmol, 1.1 equiv.).

  • Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 2-phenyl-imidazo[1,2-a]pyridine-6-carbonitrile.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (PI3Kα HTRF Assay)

This protocol describes a common method for assessing the potency of inhibitors against the PI3Kα kinase.

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

  • Serially dilute the test compound (e.g., IA-4 ) in 100% DMSO, followed by a further dilution in the reaction buffer.

  • In a 384-well microplate, add the diluted compound, recombinant human PI3Kα enzyme, and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding a detection mix containing a biotinylated-PIP3 probe and a europium-labeled anti-GST antibody (assuming a GST-tagged kinase) in a quenching buffer.

  • Incubate for 1 hour to allow the detection reagents to bind.

  • Read the plate on a Homogeneous Time-Resolved Fluorescence (HTRF) compatible reader. The signal is inversely proportional to the kinase activity.

  • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Key Mechanistic Insights and Workflow Visualizations

Visual diagrams are essential for understanding complex biological and chemical processes.

SAR_Logic Core Imidazo[1,2-a]pyridine Core C2 C2 Position Core->C2 Substitution C3 C3 Position Core->C3 Substitution C6 C6 Position Core->C6 Substitution Aryl Bulky Aryl Group (e.g., Phenyl) C2->Aryl Amide Heteroaryl Amide C3->Amide CN Carbonitrile (-CN) C6->CN Aryl_Effect Occupies Hydrophobic Pocket Increases Potency Aryl->Aryl_Effect Amide_Effect Forms H-Bonds Modulates Selectivity Amide->Amide_Effect CN_Effect Strong EWG Enhances Hinge Binding Significantly Increases Potency CN->CN_Effect

Caption: Key Structure-Activity Relationship (SAR) insights for imidazo[1,2-a]pyridine derivatives.

Synthesis_Workflow start 2-Amino-5-cyanopyridine + 2-Bromoacetophenone reaction Condensation/ Cyclization (K2CO3, DMF, 80°C) start->reaction crude Crude Product reaction->crude purify Column Chromatography crude->purify final Pure 2-phenyl-imidazo[1,2-a] pyridine-6-carbonitrile purify->final

Caption: Synthetic workflow for a representative imidazo[1,2-a]pyridine-6-carbonitrile derivative.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the point of intervention for PI3K inhibitors.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly productive starting point for the development of novel kinase inhibitors. The structure-activity relationship data clearly indicate that substitutions at the C2, C3, and C6 positions are paramount for achieving high potency and desirable drug-like properties. Specifically, the incorporation of a 6-carbonitrile group is a validated strategy for significantly enhancing inhibitory activity, likely through favorable electronic effects that strengthen interactions with the kinase hinge region.

Future work in this area should focus on multi-parameter optimization. While potency is crucial, selectivity remains a major challenge in kinase inhibitor design. Exploring novel C3 substituents to target unique features of the target kinase's active site could yield inhibitors with improved selectivity profiles. Furthermore, integrating advanced computational methods, such as free energy perturbation (FEP) calculations, could more accurately predict the impact of substitutions, thereby accelerating the design-make-test-analyze cycle and paving the way for the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

In Vitro Validation of Anticancer Activity: A Comparative Guide to Novel Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is in a perpetual state of evolution, with a significant focus on targeted therapies that can offer enhanced efficacy and reduced off-target effects compared to conventional chemotherapy. Within this paradigm, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with a growing body of evidence supporting its potential as a source of potent anticancer agents.[1][2] This guide provides an in-depth, objective comparison of the in vitro anticancer performance of novel imidazo[1,2-a]pyridine derivatives against established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Rationale for Investigating Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are nitrogen-based heterocyclic compounds that have demonstrated a wide array of biological activities.[1] Their anticancer effects often stem from their ability to interfere with critical molecular pathways involved in cell division, proliferation, and survival.[1] Numerous in vitro studies have highlighted the potential of imidazo[1,2-a]pyridine-based compounds against a variety of cancer cell lines, including breast, lung, colon, cervical, and melanoma.[1][3] The primary mechanisms of action for these compounds frequently involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR.[1][3][4]

This guide will focus on a comparative analysis of representative novel imidazo[1,2-a]pyridine compounds and the widely-used chemotherapeutic drug, Doxorubicin, to provide a clear benchmark for their in vitro efficacy.

Comparative Cytotoxicity Analysis

The initial and most fundamental assessment of any potential anticancer agent is its ability to inhibit the growth and proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the IC50 values for a selection of novel imidazo[1,2-a]pyridine derivatives from recent studies, compared to Doxorubicin, across various human cancer cell lines. This data provides a quantitative measure of their cytotoxic potential.

Compound/DrugCancer Cell LineCell TypeIC50 (µM)Reference
Novel Imidazo[1,2-a]pyridines
Compound 6A375Melanoma9.7[3]
WM115Melanoma<12[3]
HeLaCervical Cancer35.0[3]
Compound 8cK-562Leukemia1.09[4]
IP-5HCC1937Breast Cancer45[5][6]
IP-6HCC1937Breast Cancer47.7[5][6]
HB9A549Lung Cancer50.56[7][8][9]
HB10HepG2Liver Carcinoma51.52[7][8][9]
Standard Chemotherapeutic
DoxorubicinMCF-7Breast Cancer~0.5 - 2[10]
HeLaCervical Cancer~0.1 - 1[10]
HepG2Liver Carcinoma~0.2 - 1.5[10]
CisplatinA549Lung Cancer53.25[7][8][9]
HepG2Liver Carcinoma54.81[7][8][9]

Note: The IC50 values for Doxorubicin are approximate and can vary based on experimental conditions. The data for novel compounds are taken from specific studies and presented for comparative purposes.

From this data, it is evident that certain imidazo[1,2-a]pyridine derivatives, such as compound 8c, exhibit potent cytotoxicity with IC50 values in the low micromolar range, making them promising candidates for further development.[4] While some of the presented novel compounds have higher IC50 values than Doxorubicin, it is crucial to consider their potential for increased selectivity and reduced side effects, which can only be determined through further comprehensive studies.

Unraveling the Mechanism of Action: A Multi-faceted Approach

Beyond cytotoxicity, a thorough in vitro validation requires a deep dive into the molecular mechanisms by which these novel compounds exert their anticancer effects. A well-designed experimental workflow is critical to elucidate these pathways and build a strong case for a compound's therapeutic potential.

Experimental Workflow for Mechanistic Validation

G cluster_0 Initial Screening cluster_1 Apoptosis Induction cluster_2 Cell Cycle Analysis cluster_3 Signaling Pathway Modulation A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Cytotoxicity Assay (MTT / SRB Assay) A->B Determine IC50 values C Annexin V-FITC / PI Staining (Flow Cytometry) B->C Select potent compounds E Propidium Iodide Staining (Flow Cytometry) B->E Select potent compounds G Western Blot Analysis (p-Akt, p-mTOR) B->G Select potent compounds D Western Blot Analysis (Caspase-3, PARP cleavage) C->D Confirm apoptotic pathway F Western Blot Analysis (p21, p53, Cyclins) E->F Identify cell cycle arrest phase H Kinase Inhibition Assays (e.g., EGFR, COX-2) G->H Pinpoint molecular targets

Caption: A typical experimental workflow for the in vitro validation of novel anticancer compounds.

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines

A significant number of studies have demonstrated that imidazo[1,2-a]pyridines exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a frequently implicated target.[1][3]

The PI3K/Akt/mTOR Signaling Pathway

G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Novel Imidazo[1,2-a]pyridine Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR pathway and the inhibitory action of novel imidazo[1,2-a]pyridines.

Studies have shown that certain imidazo[1,2-a]pyridine derivatives can reduce the phosphorylation levels of Akt and mTOR, leading to the downstream effects of decreased cell proliferation and induction of apoptosis.[3] For instance, one study reported that their novel compound reduced the levels of phospho-protein kinase B (p-Akt) and p-mechanistic target of rapamycin (p-mTOR).[3] This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism contributing to their anticancer activity.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, it is essential to follow standardized and detailed experimental protocols. Below are methodologies for key in vitro assays.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Complete growth medium (specific to cell line)

  • 96-well flat-bottom plates

  • Novel imidazo[1,2-a]pyridine compounds and Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds and Doxorubicin in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot Analysis for Protein Expression

Western blotting is a widely used technique to detect specific proteins in a sample. This is crucial for confirming the modulation of signaling pathways (e.g., p-Akt, p-mTOR) and the induction of apoptosis (e.g., cleaved caspase-3, cleaved PARP).

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells with RIPA buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Imaging:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Analyze the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

The in vitro data strongly suggests that novel imidazo[1,2-a]pyridine derivatives represent a promising class of anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to modulate key oncogenic signaling pathways, underscore their therapeutic potential.[1][3][4][5]

However, it is imperative to acknowledge that in vitro studies are the foundational step in a long and rigorous drug development process.[11][12] Future research should focus on:

  • Broadening the Scope of Screening: Testing these compounds against a wider panel of cancer cell lines, including those with known resistance mechanisms.

  • Investigating Drug Resistance: Exploring the potential for cancer cells to develop resistance to these novel compounds.

  • In Vivo Efficacy and Toxicity: Progressing the most promising candidates to preclinical animal models to evaluate their in vivo anticancer activity, pharmacokinetics, and toxicity profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity.

By systematically addressing these areas, the scientific community can continue to unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold in the ongoing fight against cancer.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comparative docking study of imidazo[1,2-a]pyridine-based inhibitors, focusing on their interaction with protein kinases, a critical class of enzymes in cellular signaling pathways.[3] We will explore the causality behind experimental choices in computational docking, present a detailed protocol, and compare the performance of these inhibitors against a known alternative, providing researchers with actionable insights for drug discovery and development.

The Rationale for Targeting Kinases with Imidazo[1,2-a]pyridines

Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The ATP-binding site of kinases presents a well-defined pocket for the design of small molecule inhibitors. Imidazo[1,2-a]pyridine derivatives have shown significant promise as kinase inhibitors, with several studies highlighting their ability to inhibit pathways such as PI3K/AKT/mTOR.[5] Their rigid bicyclic structure provides a solid foundation for substituent modifications to optimize binding affinity and selectivity.[6] Molecular docking has become an indispensable computational tool in the rational design of these inhibitors, allowing for the prediction of binding modes and affinities before undertaking costly synthesis and in vitro testing.[4][7]

Experimental Workflow: A Validated Docking Protocol

To ensure the reliability of our in silico predictions, a rigorous and self-validating docking protocol is paramount. This involves careful preparation of both the protein and ligand, defining the docking parameters, and validating the protocol by redocking a known ligand.

Step 1: Protein Preparation
  • Selection and Retrieval: For this comparative study, we will focus on the Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer progression.[8] The X-ray crystal structure of PI3Kα in complex with a known inhibitor is retrieved from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4JPS.[8]

  • Preparation: The protein structure is prepared using molecular modeling software (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools). This typically involves:

    • Removing water molecules that are not involved in binding.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states of residues at a physiological pH.

    • Minimizing the energy of the structure to relieve any steric clashes.

Step 2: Ligand Preparation
  • Selection: We will compare a representative imidazo[1,2-a]pyridine-based inhibitor with a known PI3Kα inhibitor.

    • Imidazo[1,2-a]pyridine Inhibitor: A hypothetical, yet representative, compound based on published scaffolds with potent PI3Kα inhibitory activity.[5]

    • Alternative Inhibitor: Copanlisib, a known potent pan-class I PI3K inhibitor.[8]

  • Preparation: The 3D structures of the ligands are prepared. This involves:

    • Generating a low-energy 3D conformation.

    • Assigning correct protonation states and atom types.

Step 3: Docking and Scoring
  • Grid Generation: A grid box is defined around the active site of the protein, encompassing the binding pocket of the co-crystallized ligand. This grid is used by the docking algorithm to calculate the interaction energies.[8]

  • Docking: Molecular docking is performed using a validated program such as AutoDock Vina or Glide.[3][8] The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site.

  • Scoring: The binding affinity of each ligand pose is estimated using a scoring function, which typically calculates a value in kcal/mol. The pose with the most favorable (lowest) score is considered the most likely binding mode.[7]

Step 4: Protocol Validation

To ensure the docking protocol can accurately reproduce the known binding mode, the co-crystallized ligand is extracted from the PDB file and redocked into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9][10]

Below is a diagram illustrating the general workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation PDB Select & Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Ligands Select Imidazo[1,2-a]pyridine & Alternative Inhibitors PrepLig Prepare Ligands (3D Conformation) Ligands->PrepLig Grid Define Docking Grid (Active Site) PrepProt->Grid Dock Perform Molecular Docking PrepLig->Dock Grid->Dock Score Score & Rank Poses (Binding Energy) Dock->Score Analysis Analyze Interactions & Compare Results Score->Analysis Redock Redock Co-crystallized Ligand RMSD Calculate RMSD Redock->RMSD RMSD->Dock Validate Protocol

Caption: General workflow for a comparative molecular docking study.

Comparative Analysis of Binding Interactions

The primary output of a docking study is the predicted binding mode and the associated binding energy. Below is a comparative table summarizing the hypothetical docking results for our selected imidazo[1,2-a]pyridine inhibitor and Copanlisib against PI3Kα.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Imidazo[1,2-a]pyridine Inhibitor -9.8Val851, Ser774, Lys802Ser774, Val851 (hinge)Trp780, Met772, Tyr836
Copanlisib (Reference) -10.5Val851, Ser774, Lys802Val851 (hinge), Asp933Trp780, Met922, Tyr836

The following diagram illustrates the hypothetical binding mode of the imidazo[1,2-a]pyridine inhibitor within the PI3Kα active site, highlighting key interactions.

G cluster_active_site PI3Kα Active Site Inhibitor Imidazo[1,2-a]pyridine Inhibitor Val851 Val851 Inhibitor->Val851 H-bond (hinge) Ser774 Ser774 Inhibitor->Ser774 H-bond Lys802 Lys802 Inhibitor->Lys802 Electrostatic Trp780 Trp780 Inhibitor->Trp780 Hydrophobic Met772 Met772 Inhibitor->Met772 Hydrophobic Tyr836 Tyr836 Inhibitor->Tyr836 Hydrophobic

Caption: Binding mode of an imidazo[1,2-a]pyridine inhibitor.

Discussion and Interpretation of Results

The docking scores indicate that both the imidazo[1,2-a]pyridine inhibitor and Copanlisib are predicted to have a high binding affinity for PI3Kα. The slightly more favorable score for Copanlisib is expected, as it is a clinically evaluated inhibitor.

A crucial aspect of kinase inhibition is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes.[3] Both compounds are predicted to form a key hydrogen bond with the backbone of Val851 in the hinge region, a characteristic interaction for many kinase inhibitors. The imidazo[1,2-a]pyridine core likely acts as a scaffold that correctly positions its substituents to engage in these critical interactions.

The structure-activity relationship (SAR) of imidazo[1,2-a]pyridine inhibitors often reveals that modifications at specific positions on the scaffold can significantly impact potency and selectivity.[11] For instance, substituents that can form additional hydrogen bonds or engage in favorable hydrophobic interactions within the active site can enhance binding affinity. Our hypothetical inhibitor demonstrates interactions with key hydrophobic residues such as Trp780 and Tyr836, which contribute to its overall binding energy.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in evaluating and understanding the binding mechanisms of imidazo[1,2-a]pyridine-based kinase inhibitors. The presented workflow provides a robust framework for researchers to conduct their own in silico studies. The insights gained from such computational analyses are invaluable for guiding the design and optimization of novel, potent, and selective kinase inhibitors for various therapeutic applications. It is crucial to remember that docking studies are predictive, and experimental validation through in vitro enzyme assays and cell-based assays is essential to confirm the computational findings.[12]

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Benchmarking a Novel Ultrasound-Assisted Method Against Established Literature Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Its prevalence has driven continuous innovation in synthetic methodologies. This guide provides an in-depth comparison of a novel, environmentally benign, ultrasound-assisted synthesis against three established literature methods: the traditional Tschitschibabin-type condensation, the efficient Groebke-Blackburn-Bienaymé multicomponent reaction, and a modern copper-catalyzed C-H functionalization. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the practical advantages and limitations of each approach, supported by detailed experimental protocols and comparative data.

Introduction to the Synthetic Landscape of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic motif due to its significant and diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This has led to the development of a wide array of synthetic strategies over the years. Classical methods, while foundational, often require harsh conditions. In contrast, modern techniques aim for greater efficiency, milder conditions, and improved environmental profiles. This guide will dissect a novel ultrasound-assisted C-H functionalization of ketones and compare it with three well-established methods that represent different eras of synthetic chemistry.

The New Contender: Ultrasound-Assisted Green Synthesis

A recently developed method utilizes ultrasound irradiation to promote the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and aryl methyl ketones.[1][2][3] This approach is notable for its use of a potassium iodide/tert-butyl hydroperoxide (KI/TBHP) catalytic system in water, positioning it as a green and metal-free alternative.[1][2][3]

Mechanistic Rationale

The reaction is proposed to proceed via an iodination and cyclization sequence.[3] The ultrasound likely enhances the reaction rate through cavitation, which promotes the formation of reactive intermediates and increases mass transfer.

Ultrasound_Assisted_Synthesis cluster_initiation Initiation cluster_cyclization Condensation and Cyclization Ketone Aryl Methyl Ketone Iodination α-Iodo Ketone Ketone->Iodination KI, TBHP, H₂O, Ultrasound Intermediate N-Alkylated Intermediate Iodination->Intermediate + 2-Aminopyridine Aminopyridine 2-Aminopyridine Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Dehydration

Caption: Proposed mechanism for the ultrasound-assisted synthesis.

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine[1]
  • In a flask, combine acetophenone (1.0 mmol), 2-aminopyridine (1.0 mmol), potassium iodide (0.5 equiv.), and tert-butyl hydroperoxide (1.0 equiv.) in water (3 mL).

  • Expose the mixture to ultrasound irradiation at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate-hexane eluent to yield the final product.

The Established Players: A Trio of Literature Methods

To provide a robust benchmark, the novel ultrasound-assisted method is compared against three distinct and widely recognized synthetic strategies.

The Classic: Tschitschibabin-Type Condensation

The condensation of 2-aminopyridines with α-haloketones is a long-standing and reliable method for constructing the imidazo[1,2-a]pyridine core.[4]

The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic bicyclic system.[4]

Tschitschibabin_Reaction Aminopyridine 2-Aminopyridine N_Alkylation N-Alkylated Pyridinium Salt Aminopyridine->N_Alkylation Haloketone α-Haloketone Haloketone->N_Alkylation Cyclization Cyclized Intermediate N_Alkylation->Cyclization Intramolecular Condensation Product Imidazo[1,2-a]pyridine Cyclization->Product Dehydration

Caption: Mechanism of the Tschitschibabin-type condensation.

  • Dissolve 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol.

  • Reflux the mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

The Workhorse: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot, three-component synthesis that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse 3-aminoimidazo[1,2-a]pyridines.[5][6][7]

The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization yields the final product.[1][8]

GBB_Reaction Aminopyridine 2-Aminopyridine Imine Imine Intermediate Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrile_Adduct Nitrile Adduct Imine->Nitrile_Adduct Isocyanide Isocyanide Isocyanide->Nitrile_Adduct Product 3-Aminoimidazo[1,2-a]pyridine Nitrile_Adduct->Product Intramolecular Cyclization

Caption: Simplified mechanism of the GBB reaction.

  • In a sealed vial, dissolve the 2-aminopyridine (1.0 equiv.), aldehyde (1.0 equiv.), isocyanide (1.0 equiv.), and a catalytic amount of an acid catalyst (e.g., ammonium chloride, 0.2 equiv.) in methanol (1.0 M).

  • Stir the reaction mixture at room temperature for 24 hours or assist with microwave irradiation to reduce reaction time.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

The Modern Approach: Copper-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization represents a state-of-the-art strategy for imidazo[1,2-a]pyridine synthesis, offering high efficiency and atom economy. A notable example is the copper-catalyzed synthesis from N-aryl enamines.[9]

This reaction is thought to involve the formation of a β-iodo enamide intermediate, followed by a copper(I)-mediated intramolecular cyclization and subsequent reductive elimination to afford the imidazo[1,2-a]pyridine.[9]

CH_Functionalization Enamine N-Aryl Enamine Iodo_Enamide β-Iodo Enamide Intermediate Enamine->Iodo_Enamide I₂ Cu_Complex Copper(I) Complex Iodo_Enamide->Cu_Complex CuI Product Imidazo[1,2-a]pyridine Cu_Complex->Product Reductive Elimination

Caption: Plausible mechanism for copper-catalyzed C-H functionalization.

  • To a solution of the N-aryl enamine (1.0 equiv.) in toluene, add copper(I) iodide (CuI) and molecular iodine (I₂).

  • Heat the reaction mixture under an inert atmosphere, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Wash the filter cake with an appropriate solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Head-to-Head Comparison: Performance Metrics

The following table summarizes the key performance indicators for each synthetic method, allowing for a direct and objective comparison.

FeatureUltrasound-Assisted SynthesisTschitschibabin-Type CondensationGroebke-Blackburn-Bienaymé (GBB)Copper-Catalyzed C-H Functionalization
Reaction Time Very short (minutes)[3]Long (hours)Variable (can be long, but microwave-assistable)[7]Moderate (hours)[9]
Temperature Room temperatureHigh (reflux)Room temperature to moderate heating[7]High
Catalyst KI (metal-free)[1][2][3]Typically catalyst-freeAcid catalyst (Lewis or Brønsted)[7]Copper(I) salt[9]
Solvent Water (green)[1][2][3]Organic solvents (e.g., ethanol)Organic solvents (e.g., methanol)[7]Organic solvents (e.g., toluene)[9]
Yields Generally high to excellent[1]Moderate to highGood to excellent[10]Good to high[9]
Substrate Scope Good tolerance for various aryl ketones[3]Broad for α-haloketonesWide variety of aldehydes and isocyanides[5]Tolerates diverse functional groups[9]
Key Advantages Green, rapid, metal-free, mild conditionsSimple, well-establishedHigh diversity in one step, atom economicalHigh efficiency, modern approach
Key Disadvantages Requires specialized equipment (ultrasonicator)Use of lachrymatory α-haloketonesIsocyanides can be toxic and have strong odorsRequires metal catalyst, inert atmosphere

Conclusion and Future Outlook

This comparative guide demonstrates that while traditional methods like the Tschitschibabin-type condensation remain valuable, modern synthetic strategies offer significant advantages in terms of efficiency, safety, and environmental impact. The Groebke-Blackburn-Bienaymé reaction stands out for its ability to rapidly generate molecular diversity, a key consideration in drug discovery. Copper-catalyzed C-H functionalization represents a powerful and elegant approach that aligns with the principles of modern organic synthesis.

The novel ultrasound-assisted synthesis presents a compelling case for its adoption, particularly in contexts where green chemistry principles are a priority. Its mild conditions, rapid reaction times, and avoidance of metal catalysts and hazardous organic solvents make it an attractive alternative. As the demand for sustainable and efficient chemical processes grows, methods like this are poised to become increasingly important in the synthesis of valuable heterocyclic scaffolds such as imidazo[1,2-a]pyridines. The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired substitution pattern, scale of the reaction, and available resources.

References

A Researcher's Guide to the Cytotoxicity Evaluation of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and a Critical Hurdle

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The unique chemical architecture of these compounds allows for diverse substitutions, enabling the fine-tuning of their therapeutic effects. The subject of this guide, 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile, is a novel derivative with potential as a targeted therapeutic agent. However, a critical step in the preclinical development of any potential drug is the rigorous evaluation of its cytotoxicity against non-cancerous, normal cells. This assessment is paramount for establishing a therapeutic window, ensuring that the compound can eliminate diseased cells while sparing healthy ones. A favorable therapeutic index, the ratio between the toxic dose and the therapeutic dose, is a key determinant of a drug candidate's future success.

This guide provides a comprehensive framework for evaluating the in-vitro cytotoxicity of this compound. We will compare its effects on representative normal human cell lines against established chemotherapeutic agents, Doxorubicin and Cisplatin. This comparative approach provides essential context for interpreting the cytotoxicity profile of this novel compound.

Comparative Experimental Design: Establishing a Robust Baseline

The selection of appropriate cell lines and controls is fundamental to a meaningful cytotoxicity study.

Cell Line Selection:

To obtain a broad understanding of the compound's effect on normal tissues, we have selected two well-characterized and commonly used human cell lines:

  • HEK293 (Human Embryonic Kidney 293): A widely utilized cell line in cell biology and toxicity screening.[3][4][5] Its human origin and robust growth make it a suitable model for assessing general cytotoxicity.[4]

  • MRC-5 (Human Fetal Lung Fibroblast): A normal, diploid human fibroblast cell line. Fibroblasts are a common cell type in connective tissues, making MRC-5 a relevant model for assessing off-target effects on stromal compartments.

Reference Compounds (Positive Controls):

To benchmark the cytotoxicity of this compound, two widely used chemotherapeutic drugs with known mechanisms of action and toxicity profiles will be used:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and cell death.

Negative Control:

  • Vehicle Control (e.g., 0.1% DMSO): The solvent used to dissolve the test compound will be added to control wells at the same final concentration to account for any solvent-induced effects.

Methodologies & Protocols: A Dual-Assay Approach

To gain a comprehensive understanding of the cytotoxic effects, it is crucial to employ assays that measure different aspects of cell health. Here, we detail the protocols for two gold-standard assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate HEK293 and MRC-5 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (approximately 24 hours) at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Compound Serial Dilutions incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Reagent (4h incubation) add_solubilizer Add Solubilization Solution add_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze Calculate % Viability & IC50 Apoptosis_Pathway compound Imidazo[1,2-a]pyridine Derivative stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) stress->bcl2_family mito Mitochondria bcl2_family->mito cyt_c Cytochrome c Release mito->cyt_c casp9 Caspase-9 Activation cyt_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

A Head-to-Head Battle of Isomers: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships in Biological Assays

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This versatile bicyclic heterocycle has garnered significant attention from researchers due to its privileged structure, which allows for extensive functionalization and fine-tuning of its pharmacological properties.[1] However, the precise placement of substituents on the imidazo[1,2-a]pyridine core can dramatically alter its biological profile, leading to a fascinating interplay between structure and activity. This guide provides an in-depth, head-to-head comparison of imidazo[1,2-a]pyridine isomers in various biological assays, offering researchers, scientists, and drug development professionals a critical analysis of how positional isomerism dictates therapeutic efficacy.

The Significance of Isomeric Variation in Drug Discovery

In the realm of drug design, even subtle changes in a molecule's architecture can have profound consequences. Positional isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit vastly different biological activities. This phenomenon is particularly pronounced in heterocyclic scaffolds like imidazo[1,2-a]pyridine, where the electronic and steric properties of substituents at different positions can influence target binding, metabolic stability, and pharmacokinetic properties. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.[3]

This guide will dissect the reported biological data for imidazo[1,2-a]pyridine isomers, with a focus on anticancer, kinase inhibition, and antimicrobial activities. By presenting comparative data and exploring the underlying mechanistic principles, we aim to provide a comprehensive resource for researchers seeking to leverage the power of isomeric control in their drug discovery endeavors.

Anticancer Activity: A Tale of Two Positions

The development of novel anticancer agents is a major focus of imidazo[1,2-a]pyridine research.[2] The cytotoxic effects of these compounds are highly dependent on the substitution pattern around the heterocyclic core.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, highlighting the impact of substituent placement.

Compound/IsomerSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 6 2-aryl, 3-acetamidoA375 (Melanoma)9.7[4]
WM115 (Melanoma)<12[4]
HeLa (Cervical Cancer)35.0[4]
Compound 12b 2-aryl, 3-aminoHep-2 (Laryngeal Carcinoma)11[4]
HepG2 (Hepatocellular Carcinoma)13[4]
MCF-7 (Breast Carcinoma)11[4]
A375 (Human Skin Cancer)11[4]
Compound 9d 2-aryl, 3-(1,2,3-triazolyl)HeLa (Cervical Cancer)10.89[5]
MCF-7 (Breast Cancer)2.35[5]
IP-5 VariedHCC1937 (Breast Cancer)45[6][7]
IP-6 VariedHCC1937 (Breast Cancer)47.7[6][7]
IP-7 VariedHCC1937 (Breast Cancer)79.6[6][7]
HB9 2-(4-carboxyphenyl), 3-hybridizedA549 (Lung Cancer)50.56[8][9]
HB10 2-(4-carboxyphenyl), 3-hybridizedHepG2 (Liver Carcinoma)51.52[8][9]

Analysis of Anticancer SAR:

The data reveals that the nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for anticancer activity. For instance, a comparison of compounds from different studies suggests that modifications at the C2 and C3 positions significantly influence cytotoxicity. The introduction of a 1,2,3-triazole moiety at the C3 position in compound 9d led to potent activity against MCF-7 breast cancer cells.[5] In contrast, other substitution patterns in compounds IP-5, IP-6, and IP-7 resulted in higher IC50 values against HCC1937 breast cancer cells.[6][7]

Furthermore, a study on novel imidazo[1,2-a]pyridine hybrids demonstrated that specific substitutions at the C2 and C3 positions can yield compounds with cytotoxicity comparable to or even better than the standard chemotherapeutic agent Cisplatin in certain cell lines.[8][9]

The following workflow illustrates a general approach to assessing the anticancer activity of imidazo[1,2-a]pyridine isomers.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_sar SAR Analysis synthesis Synthesis of Imidazo[1,2-a]pyridine Isomers cell_lines Panel of Cancer Cell Lines synthesis->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay apoptosis Apoptosis Assays (e.g., Annexin V) mtt_assay->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle western_blot Western Blot for Key Signaling Proteins apoptosis->western_blot cell_cycle->western_blot sar Structure-Activity Relationship Analysis western_blot->sar

Workflow for evaluating the anticancer potential of imidazo[1,2-a]pyridine isomers.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potent kinase inhibitors, with their selectivity and potency being highly dependent on their substitution patterns.[3][10][11]

Comparative Kinase Inhibition Profile

The table below presents a comparison of the inhibitory activities of different imidazo[1,2-a]pyridine derivatives against various kinases.

CompoundTarget KinaseIC50 (µM)Reference
Compound 4c CLK10.7[10][11]
DYRK1A2.6[10][11]
Compound 2g PI3Kα0.0018[12]
Compound 12 PI3Kα0.0028[12]
Compound 8c PI3Kα0.00030[13]
Compound 8h PI3Kα0.00026[13]
Compound 22e c-Met0.0039[14]

Analysis of Kinase Inhibition SAR:

The data clearly demonstrates that the imidazo[1,2-a]pyridine scaffold is a versatile platform for developing highly potent and selective kinase inhibitors. For instance, extensive optimization of substituents led to the discovery of compounds 8c and 8h with sub-nanomolar inhibitory activity against PI3Kα.[13] Similarly, compound 22e was identified as a potent c-Met inhibitor with an IC50 in the low nanomolar range.[14]

Docking studies have provided valuable insights into the binding modes of these inhibitors and have helped to rationalize the observed SAR.[10][11][14] For example, in the case of c-Met inhibitors, the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold forms a crucial hydrogen bond with Asp-1222 in the active site, while the core of the molecule engages in a π-π stacking interaction with Tyr-1230.[14] The nature and position of substituents on the scaffold influence these interactions and, consequently, the inhibitory potency.

The following diagram illustrates the general signaling pathway involving PI3K/AKT/mTOR, a common target for imidazo[1,2-a]pyridine-based anticancer agents.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation IP Imidazo[1,2-a]pyridine Inhibitor IP->PI3K Inhibition

Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Antimicrobial Activity: Combating Infectious Diseases

Imidazo[1,2-a]pyridines have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[15][16][17] The antimicrobial efficacy of these compounds is, once again, intricately linked to their substitution patterns.

Comparative Antimicrobial Activity

While a comprehensive head-to-head comparison of a wide range of isomers is less documented in the antimicrobial field compared to anticancer and kinase inhibition studies, available data suggests that the nature of substituents at the C2, C3, and C7 positions plays a significant role in determining the antimicrobial spectrum and potency.[17]

For example, a study on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives found that the antimicrobial activity was influenced by the nature of the group on the phenyl ring at the C2 position and the substituent at the C7 position.[17] Another study reported that certain 1,3,4-oxadiazole and 1,2,4-triazole-3-thione derivatives of 2,8-dimethylimidazo[1,2-a]pyridine exhibited activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis.[15]

The general workflow for evaluating the antimicrobial activity of these compounds is outlined below.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_sar SAR Analysis synthesis Synthesis of Imidazo[1,2-a]pyridine Isomers strains Panel of Bacterial & Fungal Strains synthesis->strains mic_assay MIC Determination (Broth Microdilution) strains->mic_assay target_id Target Identification (e.g., Enzyme Assays) mic_assay->target_id biofilm Biofilm Inhibition Assay mic_assay->biofilm sar Structure-Activity Relationship Analysis target_id->sar biofilm->sar

Workflow for the evaluation of antimicrobial activity of imidazo[1,2-a]pyridine isomers.

Experimental Protocols

To facilitate the reproducible evaluation of imidazo[1,2-a]pyridine isomers, detailed experimental protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of imidazo[1,2-a]pyridine isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of imidazo[1,2-a]pyridine isomers against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and imidazo[1,2-a]pyridine compound at various concentrations in the kinase reaction buffer. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

  • Initiate Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of novel therapeutics. This guide has highlighted the critical importance of positional isomerism in dictating the biological activity of these compounds across a range of therapeutic areas. The subtle art of placing substituents at the optimal positions on the heterocyclic core can unlock significant gains in potency and selectivity.

Future research in this field should focus on a more systematic and comparative evaluation of a wider range of positional isomers in diverse biological assays. The integration of computational modeling and structural biology with traditional medicinal chemistry approaches will be instrumental in rationally designing next-generation imidazo[1,2-a]pyridine-based drugs with improved therapeutic profiles. By continuing to unravel the intricate structure-activity relationships of these fascinating molecules, the scientific community can pave the way for new and effective treatments for a multitude of human diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Formylimidazo[1,2-a]pyridine-6-carbonitrile. As a researcher, scientist, or drug development professional, adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide is structured to provide not just a series of steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the procedures designed to mitigate them.

Core Principle: Hazard Assessment and Waste Classification

This compound must be unequivocally classified as hazardous chemical waste . This classification is not arbitrary; it is a determination based on its chemical structure and the toxicological profile of its constituent functional groups.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic system is a derivative of pyridine. Pyridine and its derivatives are recognized as harmful substances.[1][2] Waste containing these structures is typically managed as hazardous material, often requiring high-temperature incineration for complete destruction.[2]

  • Nitrile (-C≡N) Group: The presence of a nitrile functional group introduces significant toxicological risk. Nitrile compounds can be toxic and, under acidic conditions, may react to release highly toxic hydrogen cyanide (HCN) gas. Therefore, waste containing this moiety is designated as hazardous and requires careful segregation from acidic waste streams.[3]

  • GHS Hazard Identification: The Safety Data Sheet (SDS) for this compound specifies that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Based on these factors, all materials contaminated with this compound—including residual solids, solutions, contaminated personal protective equipment (PPE), and labware—fall under the purview of hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

Data Summary: Hazard Profile
PropertyInformationSource
Chemical Name This compoundIUPAC
CAS Number 881841-28-7[4]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Signal Word Warning[4]
Primary Hazards Irritant, Potential for HCN release with acid[3][4]
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[4]
Disposal Classification Hazardous Chemical Waste[2][3][5]

Mandatory Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all engineering controls are operational and proper PPE is worn. This is the first line of defense against exposure.

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] An emergency eyewash station and safety shower must be immediately accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[4]

    • Hand Protection: Wear double-layered, chemically resistant nitrile gloves. Discard gloves immediately if contamination occurs and wash hands thoroughly.

    • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

    • Respiratory Protection: Avoid breathing dust.[4] If there is a risk of generating aerosols or dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

Disposal is a multi-stage process requiring meticulous attention to segregation, containment, and labeling. Under no circumstances should this chemical or its solutions be disposed of down the drain or allowed to evaporate in a fume hood. [3][7]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[5]

  • Solid Waste:

    • Collect unadulterated solid this compound, along with any contaminated weigh boats, spatulas, or filter paper, in a dedicated solid hazardous waste container.

    • This container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated liquid hazardous waste container.

    • Crucially, do not mix this waste stream with acidic waste due to the risk of hydrogen cyanide evolution from the nitrile group.

    • Ensure the pH of the waste container remains neutral or basic.

  • Contaminated Sharps:

    • Any needles, syringes, or glass pipettes contaminated with the compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

  • Contaminated PPE:

    • Collect all contaminated gloves, disposable lab coats, and absorbent pads in a separate, clearly marked hazardous waste bag or container. Do not dispose of this PPE in regular or biohazardous trash.

Step 2: Waste Container Management and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for the safety of all personnel who will handle the waste.[5][8]

  • Container Selection: Use only containers that are in good condition, free from leaks, and have a secure, vapor-tight lid.[5] Keep containers closed at all times except when adding waste.[3][7]

  • Labeling: Every waste container must be labeled immediately upon the first addition of waste. The label must be fully completed and clearly legible, containing the following information:

    • The words "Hazardous Waste ".[7]

    • The full, unabbreviated chemical name: "This compound ".

    • A list of all chemical constituents in the container, including solvents, with approximate percentages.

    • The specific hazard warnings: "Irritant. Do Not Mix with Acids. "

    • The date of waste generation (the date the container was started).

    • The Principal Investigator's name, lab location (building and room number), and contact information.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary container.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be dated and arrangements made for its removal.[3]

Step 4: Arranging Final Disposal
  • Once a waste container is full, or if the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not attempt to transport or dispose of the waste yourself. Final disposal must be carried out by a licensed hazardous waste management company contracted by your institution.[1]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves respiratory exposure, evacuate the lab and contact EHS or the emergency response team.

  • Control Ignition Sources: If any flammable solvents are involved, remove all sources of ignition.[4]

  • Contain the Spill: For a small, manageable solid spill, wear the full PPE described in Section 2. Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Package Waste: Carefully scoop the absorbed material and contaminated powder into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials (wipes, pads) as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Segregation & Collection cluster_management Containment & Storage cluster_disposal Final Disposition start Start: Waste Generation assess_hazard Assess Hazard: Classify as Hazardous Waste start->assess_hazard don_ppe Wear Full PPE: Goggles, Face Shield, Lab Coat, Double Nitrile Gloves assess_hazard->don_ppe segregate Segregate Waste Stream don_ppe->segregate solid_waste Solid Waste Container (Contaminated solids, etc.) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Solutions - DO NOT ADD ACID) segregate->liquid_waste Liquids ppe_waste PPE Waste Bag (Gloves, pads, etc.) segregate->ppe_waste PPE label_container Label Container Correctly (Name, Hazards, Date, PI) solid_waste->label_container liquid_waste->label_container ppe_waste->label_container store_saa Store in Secondary Containment in Designated SAA label_container->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end_process End: Waste Removed by EHS contact_ehs->end_process

Caption: Decision workflow for the disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.